Trifloroside
Description
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O20/c1-5-17-18-9-10-46-31(44)20(18)12-48-33(17)55-35-30(50-16(4)39)29(49-15(3)38)28(23(53-35)13-47-14(2)37)54-32(45)19-7-6-8-21(24(19)40)51-34-27(43)26(42)25(41)22(11-36)52-34/h5-8,12,17-18,22-23,25-30,33-36,40-43H,1,9-11,13H2,2-4H3/t17-,18+,22-,23-,25-,26+,27-,28-,29+,30-,33+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBMLYUFYBZPCX-XQARLGSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317839 | |
| Record name | Trifloroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-10-2 | |
| Record name | Trifloroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53823-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifloroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifloroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Trifloroside?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifloroside is a notable secoiridoid glycoside that has been identified in several plant species, including those from the Gentiana genus.[1] This document provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities, with a focus on its anti-inflammatory and antioxidant effects. Furthermore, potential signaling pathways involved in its mechanism of action are discussed and visualized. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and development of natural products for therapeutic applications.
Physical and Chemical Properties
This compound is a complex secoiridoid glycoside.[1] Its chemical structure consists of a secoiridoid aglycone linked to a tri-O-acetyl-beta-D-glucoside and a 2,3-dihydroxybenzoic acid 3-beta-D-glucoside.[1] The compound presents as a powder and is soluble in a range of organic solvents.[2]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₄₂O₂₀ | [1] |
| Molecular Weight | 782.7 g/mol | [1] |
| CAS Number | 53823-10-2 | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Exact Mass | 782.22694372 Da | [1] |
| Topological Polar Surface Area | 279 Ų | [1] |
| XLogP3-AA | 0.5 | [1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific, comprehensive spectral assignments for this compound are not widely published, the following sections describe the general characteristics expected based on its structure and the analytical techniques commonly employed for its quality control.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of complex natural products like this compound.
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be complex due to the large number of protons in its structure. Key signals would include those from the vinyl group of the secoiridoid core, aromatic protons of the dihydroxybenzoic acid moiety, anomeric protons of the glucose units, and acetyl group protons. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity and stereochemistry of the molecule.[3][4][5][6][7]
-
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 35 carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbons of the lactone and ester groups, olefinic carbons, aromatic carbons, and the carbons of the sugar moieties.[4][5][7][8][9]
1.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
-
Electrospray Ionization (ESI-MS): In ESI-MS, this compound is expected to form adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, allowing for the accurate determination of its molecular weight.[10][11][12][13][14]
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion would lead to characteristic fragmentation patterns. Expected fragment ions would arise from the cleavage of glycosidic bonds, resulting in the loss of the sugar moieties, as well as fragmentation of the secoiridoid core and the dihydroxybenzoic acid group.[10][11][12][13][14]
Biological Activities and Signaling Pathways
This compound has been reported to possess anti-inflammatory and antioxidant properties, which are of significant interest for potential therapeutic applications.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory pathways. A probable mechanism is the inhibition of the production of nitric oxide (NO), a pro-inflammatory mediator. This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS).
2.1.1. Proposed Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
The expression of iNOS is primarily regulated by the transcription factor NF-κB. Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the NF-κB signaling pathway. Additionally, the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in regulating the inflammatory response and can act upstream of NF-κB. It is therefore hypothesized that this compound may inhibit the phosphorylation and subsequent degradation of IκB, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes like iNOS. It may also interfere with the phosphorylation of MAPK proteins.[15][16][17][18][19][20]
Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
Antioxidant Activity
This compound, as a phenolic compound, is expected to possess antioxidant activity. This can be attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and analysis of this compound, as well as for the assessment of its biological activities.
Isolation and Purification of this compound
The following workflow outlines a general procedure for the isolation and purification of this compound from plant material, such as Gentiana scabra.
Figure 2: Workflow for the isolation and purification of this compound.
3.1.1. Extraction
-
Air-dry and powder the plant material (e.g., roots of Gentiana scabra).
-
Extract the powdered material with a suitable solvent, such as ethanol, at room temperature. Multiple extractions are recommended to ensure a high yield.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3.1.2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the separation and purification of this compound from the crude extract.[21]
-
Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. One reported system for the separation of this compound is n-hexane-1-butanol-methanol-0.4% acetic acid in water (1.4:8:3:15.5, v/v).[21]
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system in a separatory funnel.
-
Fill the HSCCC column with the stationary phase.
-
Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.
-
Elute with the mobile phase at a constant flow rate while rotating the column at an appropriate speed.
-
Collect fractions at regular intervals.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the qualitative and quantitative analysis of this compound.
-
Chromatographic Conditions (General Method):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[22][23][24]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[22][23][24]
-
Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., around 254 nm or 280 nm) is suitable. A photodiode array (PDA) detector can be used to obtain UV spectra for peak identification.[22]
-
Injection Volume: Typically 10-20 µL.[22]
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).[23]
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of this compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
3.3.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁵ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
3.3.2. Measurement of Nitrite
The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO inhibition by comparing the nitrite concentration in this compound-treated cells with that in LPS-stimulated control cells.
3.3.3. Cell Viability Assay
It is essential to assess the cytotoxicity of this compound on the macrophage cells to ensure that the observed inhibition of NO production is not due to cell death. A standard MTT or MTS assay can be performed concurrently.
In Vitro Antioxidant Assays
Several methods can be used to evaluate the antioxidant capacity of this compound.
3.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a solution of DPPH in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity. A decrease in absorbance indicates a higher scavenging capacity.
3.4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at around 734 nm.
-
Add various concentrations of this compound to the ABTS radical cation solution.
-
Measure the absorbance after a specific incubation time (e.g., 6 minutes).
-
Calculate the percentage of inhibition of the ABTS radical cation.
Conclusion
This compound is a secoiridoid glycoside with demonstrated potential as an anti-inflammatory and antioxidant agent. This technical guide provides a comprehensive summary of its known physical and chemical properties, along with detailed experimental protocols for its study. The proposed mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways offers a basis for further investigation into its therapeutic potential. The information presented herein is intended to support and facilitate future research and development efforts focused on this compound and other related natural products.
References
- 1. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapid identification of triterpenoid sulfates and hydroxy fatty acids including two new constituents from Tydemania expeditionis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. repositorio.ufmg.br [repositorio.ufmg.br]
- 14. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concurrent Extraction and Purification of Gentiopicroside from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemdiv.com [chemdiv.com]
- 21. [논문]Preparative Isolation and Purification of Four Compounds from Chinese Medicinal Herb Gentiana Scabra Bunge by High-Speed Countercurrent Chromatography [scienceon.kisti.re.kr]
- 22. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lekovitesirovine.rs [lekovitesirovine.rs]
Trifloroside: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifloroside, a notable secoiridoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. First identified in plant species of the Gentiana genus, this compound has demonstrated promising anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, quantification, and biological evaluation. Furthermore, it elucidates the potential molecular mechanisms underlying its bioactivities, with a focus on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources of this compound
This compound was first isolated and characterized from plant species belonging to the Gentiana genus, a group of plants with a long history of use in traditional medicine. It is classified as a secoiridoid glycoside, a class of compounds known for their bitter taste and diverse biological activities.
Natural Sources:
This compound has been identified in several species of the Gentiana genus, including:
-
Gentiana scabra[1]
-
Gentiana triflora
-
Gentiana macrophylla[2]
-
Gentiana algida[2]
-
Gentiana lutea
-
Gentiana siphonantha
The roots and rhizomes of these plants are the primary sources of this compound. The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.
Quantitative Data
The following table summarizes the reported concentrations of major secoiridoid glycosides, including gentiopicroside, in Gentiana lutea roots. While specific quantitative data for this compound is limited in the reviewed literature, the data for gentiopicroside, a related and abundant secoiridoid, provides a valuable reference for the potential yield of these compounds from Gentiana species.
| Compound | Plant Species | Plant Part | Concentration (mg/g of dry root) | Reference |
| Gentiopicroside | Gentiana lutea | Root | 4.46 - 9.53 | [3] |
| Amarogentin | Gentiana lutea | Root | 0.07 | [4] |
| Sweroside | Gentiana lutea | Root | 0.15 | [4] |
| Swertiamarin | Gentiana lutea | Root | 0.25 | [4] |
Experimental Protocols
Extraction and Isolation of this compound from Gentiana lutea Roots
This protocol describes a general procedure for the extraction and isolation of this compound, adapted from methods used for related secoiridoid glycosides.
Materials:
-
Dried and powdered roots of Gentiana lutea
-
Ethanol
-
n-Hexane
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Macerate the powdered Gentiana lutea roots with ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform successive partitioning with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, which is typically enriched with secoiridoid glycosides.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the this compound-rich fractions and subject them to preparative HPLC for final purification.
-
Use a C18 column and a mobile phase gradient of acetonitrile and water.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (NMR, MS).
-
Quantitative Analysis of this compound by HPLC-UV
This section outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts.[5] Method validation should be performed according to ICH guidelines to ensure accuracy and reliability.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase acidification)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-90% A; 35-40 min, 90% A; 40-45 min, 90-10% A; 45-50 min, 10% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with methanol or ethanol using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the inhibitory effect of this compound on NO production by comparing the results of treated cells with LPS-stimulated control cells.
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[7]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
-
Assay:
-
Add a specific volume of the this compound or ascorbic acid solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Signaling Pathways
The anti-inflammatory and antioxidant effects of this compound are likely mediated through the modulation of key cellular signaling pathways. Based on studies of structurally related compounds, the following pathways are proposed as potential targets for this compound.
Anti-inflammatory Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as Lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. Evidence from studies on similar secoiridoid glycosides suggests that this compound may suppress the phosphorylation of key proteins in the MAPK cascade, specifically p38 and ERK, while potentially not affecting JNK.[8] This inhibition of MAPK signaling can, in turn, prevent the activation of NF-κB, a critical transcription factor for inflammatory gene expression.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Antioxidant Experimental Workflow
The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. The workflow involves the preparation of a DPPH radical solution, which has a deep violet color. In the presence of an antioxidant like this compound, the DPPH radical is reduced, leading to a color change to yellow, which can be quantified spectrophotometrically. The degree of color change is proportional to the radical scavenging activity of the compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
Conclusion
This compound, a secoiridoid glycoside from the Gentiana genus, presents a compelling profile as a potential therapeutic agent. Its documented presence in various Gentiana species, coupled with established methods for its extraction and analysis, provides a solid foundation for further research. The proposed mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways, offer exciting avenues for the development of novel anti-inflammatory and antioxidant drugs. This technical guide serves as a foundational resource to encourage and support continued investigation into the promising biological activities of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: Elucidating the Biosynthesis of Trifloroside in Gentiana scabra
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of trifloroside, a complex secoiridoid glycoside found in the medicinal plant Gentiana scabra. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential biotechnological production of this and related compounds. While significant strides have been made in understanding the general secoiridoid pathway in Gentiana species, the specific enzymatic machinery responsible for the final intricate modifications of the this compound molecule remains largely uncharacterized. This guide synthesizes the available information, highlights knowledge gaps, and proposes experimental workflows to fully elucidate this pathway.
Introduction to this compound and its Significance
This compound is a prominent secoiridoid glycoside isolated from the roots and rhizomes of Gentiana scabra, a plant with a long history of use in traditional medicine.[1][2][3] Secoiridoids from Gentiana species are known for a range of pharmacological activities, including anti-inflammatory and hepatoprotective effects.[1][4] The complex structure of this compound, featuring multiple glucose moieties and acetyl groups, suggests a sophisticated biosynthetic machinery, making it a target of interest for both phytochemical and biotechnological research. Understanding its biosynthesis is crucial for the sustainable production of this and potentially novel, structurally related compounds with therapeutic value.
The General Secoiridoid Biosynthesis Pathway
The biosynthesis of this compound begins with the well-established terpenoid pathway. Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids, are synthesized via the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. The head-to-tail condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the precursor to monoterpenoids.
The pathway then proceeds through a series of enzymatic reactions to form the core secoiridoid skeleton. While the complete pathway to this compound is not fully elucidated, key intermediates and some of the involved enzymes in the biosynthesis of related secoiridoids in Gentiana and other plant species have been identified through transcriptomic and metabolomic studies.[5]
Key Intermediates and Precursors
Several key intermediates in the secoiridoid pathway have been identified in Gentiana scabra and related species:
-
Loganic acid: A central iridoid precursor.
-
Gentiopicroside: A major secoiridoid glycoside in many Gentiana species.[6][7]
-
Swertiamarin and Sweroside: Other common secoiridoid glycosides in Gentiana.[1][6][7]
The accumulation of these precursors has been quantified in hairy root cultures of Gentiana scabra, providing valuable data for understanding the metabolic flux towards secoiridoid biosynthesis.
Quantitative Data on Secoiridoid Precursors in Gentiana scabra
The following tables summarize the quantitative data on the accumulation of key secoiridoid intermediates in hairy root cultures of Gentiana scabra under various conditions. This data is crucial for metabolic engineering efforts aimed at enhancing the production of this compound and other valuable secoiridoids.
Table 1: Accumulation of Secoiridoid Precursors in Gentiana scabra Hairy Root Cultures. [6][7]
| Culture Condition | Loganic Acid (mg/g DW) | Swertiamarin (mg/g DW) | Gentiopicroside (mg/g DW) |
| B5 liquid medium (control) | 0.78 | 1.70 | 43.26 |
| B5 + 1 mg/L Zeatin | 4.15 | - | - |
| B5 + 1 mg/L IBA | 2.63 | - | - |
| B5 + 1 mg/L NAA | 1.53 | 2.69 | 55.37 |
DW: Dry Weight. Data is derived from studies on hairy root cultures and provides a baseline for precursor availability.
The Uncharacterized Final Steps to this compound
The conversion of a basic secoiridoid structure like gentiopicroside or a related intermediate into the complex this compound molecule involves a series of glycosylation and acetylation reactions. These final tailoring steps are catalyzed by specific UDP-glycosyltransferases (UGTs) and acyltransferases (e.g., BAHD family acyltransferases).
While transcriptome analyses of various Gentiana species have identified numerous candidate UGT and acyltransferase genes, the specific enzymes responsible for the following transformations in this compound biosynthesis have not yet been functionally characterized:
-
Addition of the first glucose moiety to the secoiridoid aglycone.
-
Subsequent glycosylations to form the di- and tri-glycosidic chains.
-
Regiospecific acetylation of the sugar moieties.
The identification and characterization of these enzymes are the critical next steps to fully elucidate the this compound biosynthetic pathway.
Proposed Biosynthesis Pathway of this compound
Based on the current knowledge of secoiridoid biosynthesis, a putative pathway leading to this compound in Gentiana scabra is proposed. This pathway highlights the known precursors and the hypothesized, yet uncharacterized, final modification steps.
Experimental Protocols
While specific protocols for the elucidation of the this compound pathway are not yet published, this section outlines general methodologies that can be adapted from studies on related secoiridoids in Gentiana and other species.
Metabolite Analysis by LC-MS
Objective: To identify and quantify this compound and its potential precursors in Gentiana scabra tissues.
Protocol:
-
Sample Preparation: Freeze-dry plant material (e.g., roots, leaves) and grind to a fine powder. Extract the powder with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration. Centrifuge the extract to remove solid debris.
-
LC-MS Analysis: Analyze the supernatant using a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to obtain comprehensive fragmentation data for compound identification.
-
Data Analysis: Compare retention times and mass spectra with authentic standards (if available) or with data from literature and spectral databases for compound annotation. For quantification, use a standard curve of a known related compound or an isolated standard of this compound.
Gene Expression Analysis by qRT-PCR
Objective: To quantify the expression levels of candidate UGT and acyltransferase genes in different tissues of Gentiana scabra and under various conditions.
Protocol:
-
RNA Extraction: Isolate total RNA from fresh or frozen plant tissues using a commercial plant RNA extraction kit or a CTAB-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or ubiquitin) using primer design software.
-
qRT-PCR: Perform the quantitative real-time PCR using a SYBR Green-based master mix on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[4]
Proposed Workflow for Enzyme Identification and Characterization
The following workflow outlines a strategy for identifying and characterizing the currently unknown UGTs and acyltransferases in the this compound biosynthesis pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Gentiana scabra represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the upstream pathway leading to the core secoiridoid skeleton is reasonably well understood, the specific glycosylation and acylation steps that create the unique structure of this compound remain a significant area for future research. The application of modern omics technologies, combined with classical biochemical approaches, as outlined in this guide, will be instrumental in identifying and characterizing the novel enzymes involved. A complete understanding of this pathway will not only provide fundamental insights into plant biochemistry but also open up new avenues for the biotechnological production of this compound and other valuable secoiridoid glycosides for pharmaceutical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Gentiana scabra Restrains Hepatic Pro-Inflammatory Macrophages to Ameliorate Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha [PeerJ] [peerj.com]
- 6. Synthesis and stereochemical confirmation of the secoiridoid glucosides nudiflosides D and A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifloroside: A Deep Dive into its Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside, a secoiridoid glycoside found in plants such as Gentiana scabra, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound in various cellular models, with a focus on its roles in osteogenesis, anti-inflammatory responses, and neuroprotection. The information presented herein is a synthesis of current scientific literature, aimed at providing a comprehensive resource for researchers and professionals in drug development.
Osteogenic Effects of this compound in Pre-Osteoblast MC3T3-E1 Cells
This compound has been shown to promote osteoblast differentiation and maturation, suggesting its potential as a therapeutic agent for bone-related disorders. The primary cellular model for these investigations has been the pre-osteoblast cell line MC3T3-E1.
Modulation of Key Signaling Pathways in Osteogenesis
This compound exerts its pro-osteogenic effects by modulating several critical signaling pathways. A key target is the Bone Morphogenetic Protein 2 (BMP2) signaling cascade. In MC3T3-E1 cells, this compound treatment leads to a significant increase in the phosphorylation of Smad1/5/8 and the expression of Smad4, crucial downstream mediators of BMP2 signaling.[1] This activation culminates in the increased expression and nuclear localization of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[1][2]
Furthermore, this compound has been observed to enhance the phosphorylation of other important signaling molecules involved in osteogenesis, including glycogen synthase kinase 3β (GSK3β), β-catenin, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[1] Notably, this compound does not appear to affect the Wnt3a, protein kinase B (p-AKT), and extracellular signal-regulated kinase (p-ERK) pathways in this cellular context.[1]
Quantitative Data on Osteogenic Effects
The following tables summarize the quantitative data from studies on MC3T3-E1 cells.
Table 1: Effect of this compound on Cell Viability of MC3T3-E1 Pre-Osteoblasts
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 1 | No significant effect |
| 5 | Increased |
| 10 | Increased |
| 25 | Increased |
| 50 | Increased |
| 100 | Increased |
Data synthesized from a study by Yun et al. (2022), which reported a gradual increase in cell viability with concentrations from 5 to 100 µM.[1]
Table 2: Fold Change in Protein Expression/Phosphorylation in MC3T3-E1 Cells Treated with this compound
| Protein | Fold Change vs. Osteogenic Supplement (OS) alone |
| p-Smad1/5/8 | Significantly Increased |
| Smad4 | Significantly Increased |
| RUNX2 | Significantly Increased |
| p-GSK3β | Increased |
| β-catenin | Increased |
| p-JNK | Increased |
| p-p38 | Increased |
Qualitative summary based on Western blot data from Yun et al. (2022). The original study presents this data in bar graphs as fold changes normalized to β-actin.[1][2]
Experimental Protocols
MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For osteogenic differentiation, cells are typically treated with an osteogenic supplement medium containing ascorbic acid and β-glycerophosphate, with or without various concentrations of this compound.[3]
-
Cell Lysis: MC3T3-E1 cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., p-Smad1/5/8, RUNX2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the band intensities, which are typically normalized to a loading control like β-actin.
-
Cell Seeding and Fixation: MC3T3-E1 cells are grown on coverslips, washed with PBS, and fixed with 4% paraformaldehyde.[4]
-
Permeabilization and Blocking: Cells are permeabilized with 0.1% Triton X-100 and blocked with a blocking solution (e.g., 1% BSA in PBS).[4]
-
Antibody Incubation: Cells are incubated with a primary antibody against RUNX2, followed by incubation with a fluorescently labeled secondary antibody.[4][5]
-
Counterstaining and Imaging: The nuclei are counterstained with DAPI, and the coverslips are mounted on slides. The localization of RUNX2 is observed using a fluorescence microscope.[2][5]
-
Fixation: After osteogenic induction, MC3T3-E1 cells are washed with PBS and fixed with 4% paraformaldehyde or 10% formalin.[6][7]
-
Staining: The fixed cells are stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 5-20 minutes at room temperature.[6][8][9]
-
Washing and Visualization: The excess stain is washed away with distilled water, and the stained mineralized nodules are visualized under a microscope.[8][9]
-
Quantification (Optional): The stain can be eluted with 10% cetylpyridinium chloride, and the absorbance is measured to quantify the extent of mineralization.[7]
Anti-Inflammatory Mechanism of Action
Flavonoids, the broader class of compounds to which this compound belongs, are known for their anti-inflammatory properties. The primary mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Putative Inhibition of NF-κB Signaling
While direct evidence for this compound's inhibition of the NF-κB pathway is still emerging, related flavonoids have been shown to suppress the activation of NF-κB in macrophage cell lines like RAW 264.7.[10][11] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, flavonoids prevent the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[11]
Expected Downregulation of Pro-inflammatory Cytokines
A consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Studies on other flavonoids have demonstrated a dose-dependent reduction in the mRNA and protein levels of these cytokines in LPS-stimulated macrophages.[10] Quantitative data for this compound's specific effects on TNF-α and IL-6 production are needed to confirm this mechanism.
Table 3: Anticipated Effects of this compound on Inflammatory Markers in RAW 264.7 Macrophages
| Marker | Expected Effect of this compound |
| NF-κB Nuclear Translocation | Decreased |
| IκBα Degradation | Decreased |
| TNF-α Production | Decreased |
| IL-6 Production | Decreased |
This table represents expected outcomes based on the known activities of related flavonoids. Further research is required to generate specific quantitative data for this compound.
Experimental Protocols
-
Cell Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7) is transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Cell Treatment: The transfected cells are pre-treated with various concentrations of this compound before being stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. A decrease in luminescence in the this compound-treated groups compared to the stimulated control indicates inhibition of NF-κB activity.
Neuroprotective Mechanisms
The neuroprotective potential of flavonoids is an active area of research. While specific studies on this compound in neuronal models are limited, the general mechanisms of related compounds suggest potential avenues of action.
Potential Mechanisms in Neuronal Cells
Flavonoids are thought to exert neuroprotective effects through their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. In cellular models of neurodegeneration, such as the human neuroblastoma cell line SH-SY5Y, flavonoids have been shown to protect against oxidative stress-induced cell death. This protection may be mediated by the activation of antioxidant response element (ARE) pathways and the scavenging of reactive oxygen species (ROS).
Furthermore, flavonoids may influence neuronal signaling cascades that promote cell survival, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and inhibit pro-apoptotic pathways.
Table 4: Potential Neuroprotective Effects of this compound in SH-SY5Y Cells
| Parameter | Potential Effect of this compound |
| Cell Viability under Oxidative Stress | Increased |
| Intracellular Reactive Oxygen Species (ROS) | Decreased |
| Activation of Pro-survival Pathways (e.g., Akt) | Increased |
| Inhibition of Apoptosis | Increased |
This table outlines potential effects based on the known neuroprotective actions of other flavonoids. Experimental validation with this compound is necessary.
Experimental Protocols
-
Cell Culture and Treatment: SH-SY5Y cells are cultured in a suitable medium. To induce oxidative stress, cells are treated with an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), with or without pre-treatment with this compound.[12][13]
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT or PrestoBlue™ assay, which quantify metabolic activity. An increase in viability in the this compound co-treated group would indicate a protective effect.[12]
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A decrease in fluorescence intensity in this compound-treated cells would suggest antioxidant activity.[14]
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of this compound against various cancer cell lines have not yet been extensively reported in the available scientific literature. Determining the half-maximal inhibitory concentration (IC50) is a crucial first step in evaluating the anticancer potential of any compound.
Table 5: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
Further research is required to establish the cytotoxic profile of this compound in different cancer cell lines.
Experimental Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded in 96-well plates.
-
Compound Treatment: After cell attachment, the cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solvent like DMSO.
-
Absorbance Measurement and IC50 Calculation: The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.
Conclusion
This compound demonstrates significant potential as a bioactive compound with a multifaceted mechanism of action. In pre-osteoblast cells, it robustly promotes differentiation and maturation through the activation of the BMP2/Smad/RUNX2 pathway and other associated signaling molecules. While its anti-inflammatory and neuroprotective effects are plausible based on the activities of related flavonoids, further direct experimental evidence, particularly quantitative data on its interaction with the NF-κB pathway and its efficacy in neuronal models, is needed. Similarly, its cytotoxic potential against cancer cells remains an open area for investigation. This guide provides a comprehensive summary of the current knowledge and highlights the key areas for future research to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of rutin on osteoblast MC3T3-E1 differentiation, ALP activity and Runx2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ixcellsbiotech.com [ixcellsbiotech.com]
- 7. oricellbio.com [oricellbio.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
Potential Therapeutic Applications of Trifloroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifloroside, a secoiridoid glycoside predominantly found in plants of the Gentiana genus, has emerged as a compound of interest for various therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its potential therapeutic uses, underlying mechanisms of action, and available quantitative data. This document summarizes key findings related to its role in bone regeneration, and explores its potential in anti-inflammatory, antioxidant, neuroprotective, and anticancer applications, supported by in vitro and in silico data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to facilitate further research and drug development efforts.
Introduction
This compound is a complex secoiridoid glycoside that has been isolated from several species of the Gentiana family, including Gentiana triflora and Gentiana scabra.[1][2][3][4][5] Traditionally, extracts from these plants have been used in herbal medicine for their anti-inflammatory and other therapeutic properties.[1][2][4] Modern phytochemical research has identified this compound as one of the constituents of these extracts, leading to investigations into its specific biological activities. This guide will synthesize the available scientific literature on this compound, presenting its potential for therapeutic applications in a structured and detailed manner for the scientific community.
Molecular Profile
-
IUPAC Name: [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate[3]
-
Molecular Formula: C35H42O20[3]
-
Molecular Weight: 782.7 g/mol [3]
-
Natural Sources: Roots of Gentiana scabra, Gentiana triflora, Gentiana macrophylla, and Gentiana algida.[1][2][3]
Potential Therapeutic Applications
Bone Regeneration
This compound has demonstrated significant potential in the field of bone regeneration by promoting osteoblast differentiation.
Quantitative Data:
| Cell Line | Treatment | Parameter | Result | Reference |
| Pre-osteoblast MC3T3-E1 | This compound | Smad1/5/8 phosphorylation | Significantly enhanced compared to control | [6] |
| Pre-osteoblast MC3T3-E1 | This compound | Smad4 expression | Significantly enhanced compared to control | [6] |
| Pre-osteoblast MC3T3-E1 | This compound | RUNX2 expression | Increased | [6] |
| Pre-osteoblast MC3T3-E1 | This compound | p-GSK3β, β-catenin, p-JNK, p-p38 | Increased | [6] |
| Pre-osteoblast MC3T3-E1 | This compound | MMP13 levels | Increased | [6] |
Signaling Pathways:
This compound promotes osteoblast differentiation primarily through the activation of the BMP2/Smad signaling pathway. It enhances the phosphorylation of Smad1/5/8 and the expression of Smad4, which in turn upregulates the master transcription factor for osteogenesis, RUNX2.[6] Additionally, this compound influences other pathways involved in osteogenesis by increasing the phosphorylation of GSK3β, β-catenin, JNK, and p38.[6]
Signaling pathway of this compound in osteoblast differentiation.
Anti-Inflammatory Activity
Extracts of Gentiana species containing this compound have been traditionally used for their anti-inflammatory properties.[1][2][4] While direct quantitative data for this compound is limited, studies on related compounds and extracts suggest a potential inhibitory effect on inflammatory mediators. For instance, gentiolactone, another secoiridoid from Gentiana triflora, has been shown to inhibit the expression of TNF-α, iNOS, and Cox-2.[2][4]
Quantitative Data:
No specific IC50 values for the anti-inflammatory activity of this compound have been reported in the reviewed literature.
Signaling Pathways:
The anti-inflammatory effects of compounds from Gentiana species are often associated with the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.
Potential anti-inflammatory mechanism of this compound.
Antioxidant Activity
While this compound itself exhibits some antioxidant activity, its deglycosylated metabolite, deglucosylthis compound, has been shown to possess significantly enhanced antioxidant effects.[7]
Quantitative Data:
| Compound | Assay | Result | Reference |
| Deglucosylthis compound | DPPH radical scavenging | Better than this compound | [7] |
| Deglucosylthis compound | Trolox equivalent antioxidant capacity | Better than this compound | [7] |
| Deglucosylthis compound | Reactive oxygen species (ROS) in HT22 cells | Better than this compound | [7] |
| Deglucosylthis compound (50 µM) | Glutamate-induced ROS production in HT22 cells | Significant inhibition | [7] |
Mechanism of Action:
The antioxidant activity of this compound and its derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress.
Workflow for DPPH antioxidant assay.
Neuroprotective Effects
The neuroprotective potential of this compound is suggested by studies on its deglycosylated form, deglucosylthis compound, which has been shown to protect neuronal cells from glutamate-induced toxicity.[7]
Quantitative Data:
| Compound | Cell Line | Insult | Parameter | Result | Reference |
| Deglucosylthis compound (50 µM) | HT22 | 5 mM Glutamate | LDH leakage | Significantly inhibited | [7] |
| Deglucosylthis compound (50 µM) | HT22 | 5 mM Glutamate | Ca2+ influx | Significantly inhibited | [7] |
| Deglucosylthis compound (50 µM) | HT22 | 5 mM Glutamate | Lipid peroxidation | Significantly inhibited | [7] |
Mechanism of Action:
The neuroprotective effects are likely mediated by the antioxidant properties of its metabolite, which reduces oxidative stress and subsequent cellular damage in neuronal cells.
Anticancer Activity
Currently, there is no direct scientific evidence to support the anticancer activity of this compound. While flavonoids and other related natural products have been extensively studied for their anticancer properties, specific research on this compound in this area is lacking.
Experimental Protocols
In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control. Determine the IC50 value for this compound.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis: Plot the percentage of scavenging activity against the sample concentration to determine the EC50 value.
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
-
Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^4 cells/well.
-
Induction of Differentiation: Once confluent, switch the medium to an osteogenic differentiation medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. Treat the cells with various concentrations of this compound.
-
Culture Period: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash with distilled water.
-
Stain with a solution containing naphthol AS-MX phosphate and fast blue BB salt for 30-60 minutes at 37°C.
-
Wash with distilled water and visualize under a microscope.
-
-
ALP Activity Assay (Quantitative):
-
Lyse the cells in a buffer containing 0.1% Triton X-100.
-
Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with 3 M NaOH.
-
Measure the absorbance at 405 nm. A standard curve of p-nitrophenol is used to quantify ALP activity. Normalize the activity to the total protein content.
-
Pharmacokinetics and Toxicology
There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicology of this compound in animal models or humans. Further studies are required to evaluate its safety profile and bioavailability.
Conclusion and Future Directions
This compound presents a promising natural compound with potential therapeutic applications, particularly in the realm of bone regeneration. Its ability to modulate key signaling pathways in osteoblast differentiation warrants further investigation for its use in treating bone defects and osteoporosis. While its anti-inflammatory and antioxidant properties are suggested by studies on related compounds and its deglycosylated metabolite, direct and quantitative evidence for this compound itself is needed. The neuroprotective effects of its metabolite also open an interesting avenue for research into neurodegenerative diseases.
Future research should focus on:
-
Elucidating the precise IC50 and EC50 values of this compound in various in vitro and in vivo models of inflammation and oxidative stress.
-
Investigating the potential anticancer activity of this compound against a panel of cancer cell lines.
-
Conducting in vivo studies to confirm the therapeutic efficacy of this compound in animal models of bone defects, inflammation, and neurodegeneration.
-
Performing comprehensive pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound.
The development of this compound or its derivatives as therapeutic agents will depend on a more thorough understanding of its biological activities, mechanisms of action, and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Gentiolactone, a Secoiridoid Dilactone from Gentiana triflora, Inhibits TNF-α, iNOS and Cox-2 mRNA Expression and Blocks NF-κB Promoter Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gentiolactone, a secoiridoid dilactone from Gentiana triflora, inhibits TNF-α, iNOS and Cox-2 mRNA expression and blocks NF-κB promoter activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coniuncta.com [coniuncta.com]
- 6. impactfactor.org [impactfactor.org]
- 7. The Glycosidase Treatment of Gentianae Scabrae Radix Converts this compound into Deglucosylthis compound with an Enhancement of Antioxidative Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifloroside: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside, a secoiridoid glycoside, has emerged as a compound of significant interest in biomedical research. Primarily isolated from plants of the Gentiana genus, which have a long history in traditional medicine, this compound is being investigated for a range of biological activities.[1][2][3][4][5] This technical guide provides a comprehensive review of the current state of this compound research, focusing on its effects on osteoblastogenesis and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved in its activity.
Chemical and Physical Properties
This compound is classified as a secoiridoid glycoside. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C35H42O20 |
| Molecular Weight | 782.7 g/mol |
| CAS Number | 53823-10-2 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activities and Therapeutic Potential
Current research has primarily focused on the significant role of this compound in bone formation, specifically in promoting the differentiation, adhesion, migration, and mineralization of osteoblasts. While its antioxidant activity is known, its potential in other therapeutic areas such as anti-inflammatory and anti-cancer applications remains less explored, with a notable lack of quantitative data in publicly available literature.
Osteogenic Activity
In vitro studies using the pre-osteoblast MC3T3E-1 cell line have demonstrated that this compound stimulates osteogenic activity at concentrations of 1–10 μM.[1][2][3][4][5] Notably, no cellular toxicity was observed at 1 μM, and a gradual increase in cell viability was seen at concentrations from 5–100 μM.[1][2][3][4][5]
Key findings on the osteogenic effects of this compound include:
-
Enhanced Osteoblast Differentiation and Maturation: this compound treatment has been shown to increase alkaline phosphatase (ALP) activity and staining, an early marker of osteoblast differentiation.[1][2][3][4][5]
-
Increased Mineralization: At later stages of osteogenesis, this compound promotes mineral apposition, as evidenced by increased Alizarin Red S (ARS) staining.[1][2][3][4][5]
-
Promotion of Cell Migration and Adhesion: this compound has been observed to enhance the migration and adhesion of osteoblasts, crucial processes in bone remodeling and repair.[1][2][3][4][5]
Table 1: Summary of Quantitative Data on the Osteogenic Effects of this compound
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Cell Viability | MC3T3E-1 | 1 µM | No toxicity | [1][2][3][4][5] |
| 5-100 µM | Gradual increase in viability | [1][2][3][4][5] | ||
| Osteogenic Activity (ALP staining) | MC3T3E-1 | 1-10 µM | Increased staining | [1][2][3][4][5] |
| Mineralization (ARS staining) | MC3T3E-1 | 1-10 µM | Increased staining | [1][2][3][4][5] |
Signaling Pathways in Osteoblastogenesis
This compound exerts its pro-osteogenic effects by modulating several key signaling pathways that converge on the master transcription factor for osteoblast differentiation, RUNX2.
1. BMP2/Smad/RUNX2 Pathway:
This compound significantly enhances the phosphorylation of Smad1/5/8 and the expression of Smad4, leading to the nuclear translocation of the Smad complex and subsequent upregulation of RUNX2 expression.[1][2] Interestingly, this compound does not appear to increase the expression of Bone Morphogenetic Protein 2 (BMP2) itself.[1][2]
References
- 1. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Trifloroside: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Traditional Herb to Bioactive Compound
Trifloroside is a secoiridoid glycoside that has been identified as a significant bioactive constituent in several species of the Gentiana genus, notably Gentiana scabra, Gentiana triflora, and Gentiana macrophylla[1]. Plants from this genus hold a significant place in traditional medicine systems, particularly in Chinese and Korean traditional medicine. Historically, these plants have been utilized for the treatment of a wide array of ailments, including inflammation, jaundice, hepatitis, rheumatism, and diabetes[2]. The roots and rhizomes are the primary parts used, valued for their bitter taste, which is attributed to compounds like this compound[1].
Modern phytochemical research has sought to isolate and characterize the specific molecules responsible for these therapeutic effects, leading to a focus on this compound. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, traditional context, and, most importantly, its scientifically validated pharmacological activities. It includes summaries of quantitative data, detailed experimental protocols for its isolation and analysis, and visual representations of its molecular mechanisms to support further research and drug development initiatives.
Chemical and Physical Properties
This compound is a complex secoiridoid glycoside. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₅H₄₂O₂₀ |
| Molecular Weight | 782.70 g/mol |
| Compound Type | Secoiridoid Glycoside |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| CAS Number | 53823-10-2 |
Pharmacological Activity and Mechanism of Action
While research into the specific activities of purified this compound is ongoing, studies on extracts from Gentiana species and related secoiridoid compounds have elucidated significant anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. Key mediators of the inflammatory process include nitric oxide (NO), prostaglandins (produced via cyclooxygenase-2, or COX-2), and pro-inflammatory cytokines like Interleukin-6 (IL-6). The overproduction of these molecules is often driven by the activation of cellular signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
While direct quantitative data for this compound's inhibition of inflammatory markers is not extensively documented in current literature, studies on related compounds and extracts provide valuable insights. A chloroform extract of Gentiana scabra, a primary source of this compound, demonstrated potent inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, various purified secoiridoid derivatives isolated from G. scabra have shown significant inhibitory effects on both NO and IL-6 production. This suggests that this compound likely contributes to the observed anti-inflammatory effects of its source plants.
| Compound/Extract | Bioassay | Cell Line | IC₅₀ Value |
| Gentiana scabra Chloroform Extract | Nitric Oxide (NO) Inhibition | RAW 264.7 | 112.80 µg/mL |
| Secoiridoid Derivatives from G. scabra | Nitric Oxide (NO) Inhibition | RAW 264.7 | 60.55 - 94.95 µM |
| Secoiridoid Derivatives from G. scabra | Interleukin-6 (IL-6) Inhibition | RAW 264.7 | 48.91 - 75.45 µM |
Note: Data for secoiridoid derivatives represents a range of values for related compounds isolated from the same plant source as this compound.
Mechanism of Action: Modulation of MAPK Signaling
Recent research has begun to uncover the molecular pathways through which this compound exerts its biological effects. A key study demonstrated that this compound directly modulates the MAPK signaling cascade in pre-osteoblast MC3T3E-1 cells[3]. The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is a crucial regulator of cellular processes including inflammation and cell differentiation.
The study revealed that this compound treatment led to an increase in the phosphorylation of JNK and p38, key components of the MAPK pathway, while not affecting ERK phosphorylation[3]. This indicates a specific interaction with certain branches of the MAPK cascade. The activation of JNK and p38 is known to influence the expression of numerous downstream genes involved in both inflammatory and osteogenic processes. The diagram below illustrates this targeted modulation.
References
Unveiling the Antioxidant Potential of Trifloroside: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antioxidant properties of trifloroside, a secoiridoid glycoside found in plants of the Gentiana genus. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific evidence, experimental methodologies, and potential mechanisms of action.
Executive Summary
This compound has demonstrated notable antioxidant activity in various in vitro and cellular assays. Research indicates that its antioxidant capacity is significantly enhanced upon deglycosylation to deglucosylthis compound. This guide will detail the findings from key studies, present available quantitative data, outline the experimental protocols used to assess its antioxidant effects, and explore the potential signaling pathways involved, including the Nrf2/HO-1 pathway, which is a key regulator of cellular antioxidant responses.
Chemical Structure and Properties
This compound is a secoiridoid glycoside with the chemical formula C35H42O20. Its complex structure, featuring multiple hydroxyl groups and a pyranopyranone core, contributes to its chemical reactivity and biological activity.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C35H42O20 |
| Molecular Weight | 782.7 g/mol |
| PubChem CID | 101688128 |
| Class | Secoiridoid Glycoside |
| Key Structural Features | β-D-glucoside, acetate ester, phenol, delta-lactone, pyranopyranone |
In Vitro Antioxidant Activity
This compound and its aglycone form, deglucosylthis compound, have been evaluated for their antioxidant potential using established in vitro assays.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is widely used to assess the free radical scavenging ability of antioxidant compounds. Studies have shown that both this compound (TF) and deglucosylthis compound (DTF) exhibit DPPH radical scavenging activity, with DTF showing a more potent effect.[1]
Trolox Equivalent Antioxidant Capacity (TEAC/ABTS Assay)
The TEAC or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the capacity of a compound to scavenge the stable ABTS radical cation. Similar to the DPPH assay, deglucosylthis compound has been reported to possess a stronger Trolox equivalent antioxidant capacity than this compound.[1]
Table 2: Summary of In Vitro Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound (TF) | DPPH Radical Scavenging | Active | [1] |
| Deglucosylthis compound (DTF) | DPPH Radical Scavenging | More active than TF | [1] |
| This compound (TF) | Trolox Equivalent Antioxidant Capacity (TEAC) | Active | [1] |
| Deglucosylthis compound (DTF) | Trolox Equivalent Antioxidant Capacity (TEAC) | More active than TF | [1] |
Note: Specific IC50 values were not available in the reviewed literature.
Cellular Antioxidant Activity
The antioxidant effects of this compound have also been investigated in a cellular context, providing insights into its potential biological relevance.
Reduction of Reactive Oxygen Species (ROS) in HT22 Cells
In a key study, the effects of this compound and deglucosylthis compound on intracellular reactive oxygen species (ROS) were assessed in murine hippocampal HT22 cells.[1] Deglucosylthis compound was found to be more effective than this compound in reducing ROS levels within these cells.[1] Furthermore, 50 μM of DTF was shown to significantly inhibit glutamate-induced lactate dehydrogenase leakage, Ca2+ influx, lipid peroxidation, and intracellular ROS production in HT22 cells, suggesting a neuroprotective effect mediated by its antioxidant properties.[1]
Potential Mechanism of Action: The Nrf2/HO-1 Pathway
While direct evidence for this compound is still emerging, the antioxidant activity of many natural compounds, including some iridoid glycosides, is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][3][4]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the expression of protective enzymes like HO-1.[2][3] Several iridoid glucosides have been shown to activate this Nrf2/HO-1 signaling cascade.[2] Given that this compound is a secoiridoid glycoside, it is plausible that its antioxidant effects are, at least in part, mediated by the activation of this critical cellular defense pathway.
References
- 1. This compound | CAS:53823-10-2 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Osteogenic Potential of Trifloroside on Pre-Osteoblast Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the osteogenic potential of Trifloroside, a secoiridoid glycoside isolated from Gentianae Scabrae Radix. The following sections detail the effects of this compound on pre-osteoblast cell viability, differentiation, mineralization, and the underlying molecular mechanisms, offering valuable insights for bone disease research and therapeutic development.
Executive Summary
This compound has demonstrated significant bioactive effects on the differentiation, adhesion, migration, and mineralization of pre-osteoblast MC3T3-E1 cells.[1] Notably, it promotes osteogenic activity at non-toxic concentrations.[2][3] The compound stimulates key signaling pathways, including the BMP2/Smad and Wnt/β-catenin pathways, leading to the upregulation of the master osteogenic transcription factor, RUNX2.[1][2] These findings underscore this compound's potential as a therapeutic agent for bone-related diseases such as osteoporosis.[4]
Quantitative Data Summary
The effects of this compound on pre-osteoblast cells have been quantified across several key parameters. The tables below summarize the reported data.
Cell Viability (MTT Assay)
The viability of pre-osteoblast MC3T3-E1 cells was assessed after 24 hours of treatment with varying concentrations of this compound.[1]
| This compound Concentration (µM) | Effect on Cell Viability |
| 1 | No significant effect |
| 5 - 100 | Gradual and significant increase |
Table 1: Effect of this compound on the viability of MC3T3-E1 pre-osteoblast cells.
Osteoblast Differentiation (Alkaline Phosphatase Activity)
Alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, was measured in MC3T3-E1 cells cultured with this compound in an osteogenic supplement medium for 7 days.[2][5]
| This compound Concentration (µM) | Effect on ALP Activity |
| 1 - 10 | Increased total ALP levels compared to osteogenic supplement alone |
Table 2: Effect of this compound on ALP activity in MC3T3-E1 pre-osteoblast cells.
Osteoblast Maturation (Mineralization Assay)
Mineral apposition, a marker of late-stage osteoblast maturation, was assessed using Alizarin Red S (ARS) staining after 21 days of treatment.[1][5]
| This compound Concentration (µM) | Effect on Mineralization (ARS Staining) |
| 1 - 10 | Increased total ARS staining levels compared to osteogenic supplement alone |
Table 3: Effect of this compound on mineralization in MC3T3-E1 pre-osteoblast cells.
Regulation of Signaling Pathways and Protein Expression
The modulatory effects of this compound on key signaling proteins involved in osteogenesis were determined by biochemical analyses.[2][4]
| Signaling Pathway | Protein | Effect of this compound Treatment |
| BMP2/Smad | p-Smad1/5/8 | Significantly enhanced phosphorylation |
| Smad4 | Increased expression | |
| BMP2 | No significant change in expression | |
| RUNX2 | Increased expression and nuclear localization | |
| Wnt/β-catenin | p-GSK3β | Increased |
| β-catenin | Stabilized and increased | |
| Wnt3a | No significant change in expression | |
| MAPKs | p-JNK | Activated |
| p-p38 | Activated | |
| p-ERK | No significant change | |
| AKT Signaling | p-AKT | No significant change |
| Cell Migration | MMP13 | Increased production |
Table 4: Summary of this compound's effect on key osteogenic signaling proteins.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
Murine pre-osteoblast MC3T3-E1 cells were cultured in α-MEM (alpha-Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.[6][7] For osteogenic differentiation, the culture medium was supplemented with 10 mM β-glycerophosphate and 50 µg/mL ascorbic acid.[7]
Cell Viability Assay (MTT Assay)
-
MC3T3-E1 cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with this compound at concentrations of 1, 5, 10, 50, and 100 µM for an additional 24 hours.[1]
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader to determine cellular metabolic activity as an indicator of cell viability.[1]
Alkaline Phosphatase (ALP) Staining and Activity Assay
-
MC3T3-E1 cells were cultured in an osteogenic supplement (OS) medium with this compound (1, 5, and 10 µM) for 7 days.[5]
-
For ALP staining, cells were fixed and stained with a solution containing a substrate for ALP (e.g., BCIP/NBT). The stained wells were then visualized under a light microscope.[2]
-
For the quantitative ALP activity assay, cell lysates were prepared, and the ALP activity was measured colorimetrically using p-nitrophenyl phosphate as a substrate.[8] The absorbance was read at 405 nm.
Mineralization Assay (Alizarin Red S Staining)
-
MC3T3-E1 cells were differentiated in an osteogenic medium containing this compound (1, 5, and 10 µM) for 21 days.[1][5]
-
The cells were fixed and stained with 2% Alizarin Red S (ARS) solution, which specifically binds to calcium deposits.
-
The stained mineralized nodules were visualized and photographed using a light microscope.[5]
-
For quantification, the ARS stain was eluted, and the absorbance of the solution was measured spectrophotometrically.
Western Blotting
-
MC3T3-E1 cells were treated with this compound under osteogenic conditions.
-
Total protein was extracted from the cells, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Smad1/5/8, Smad4, RUNX2, p-GSK3β, β-catenin, p-JNK, p-p38, etc.) and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Assay
-
MC3T3-E1 cells were cultured on coverslips and treated with this compound.
-
The cells were fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against the protein of interest (e.g., RUNX2) was performed.[1]
-
After washing, the cells were incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei were counterstained with DAPI.
-
The coverslips were mounted on slides, and the subcellular localization of the protein was observed using a fluorescence microscope.
Visualized Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the molecular mechanisms and experimental processes.
Caption: this compound signaling pathways in pre-osteoblasts.
Caption: General experimental workflow for assessing this compound.
References
- 1. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaline phosphatase activity is upregulated in regenerating human periodontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifloroside: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside is a secoiridoid glycoside that has garnered interest in the scientific community for its potential therapeutic applications.[1][2] Found in plant species such as Gentiana scabra, Gentiana macrophylla, and Gentiana algida, it is a component of traditional remedies used for conditions like diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, biological activities, associated signaling pathways, and relevant experimental protocols.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties of this compound is presented in the table below, providing a valuable resource for researchers.
| Identifier Type | Data |
| CAS Number | 53823-10-2 |
| Molecular Formula | C35H42O20 |
| Molecular Weight | 782.7 g/mol |
| PubChem CID | 101688128 |
| IUPAC Name | [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
| InChI | InChI=1S/C35H42O20/c1-5-17-18-9-10-46-31(44)20(18)12-48-33(17)55-35-30(50-16(4)39)29(49-15(3)38)28(23(53-35)13-47-14(2)37)54-32(45)19-7-6-8-21(24(19)40)51-34-27(43)26(42)25(41)22(11-36)52-34/h5-8,12,17-18,22-23,25-30,33-36,40-43H,1,9-11,13H2,2-4H3/t17-,18+,22-,23-,25-,26+,27-,28-,29+,30-,33+,34-,35+/m1/s1 |
| InChIKey | RMBMLYUFYBZPCX-XQARLGSBSA-N |
| SMILES | CC(=O)OC[C@@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--C3=CO2)C=C)OC(=O)C)OC(=O)C">C@HOC(=O)C4=C(C(=CC=C4)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O |
Biological Activities and Signaling Pathways
This compound has demonstrated notable biological effects, particularly in the areas of bone regeneration and metabolic regulation.
Osteogenic Effects
Research has shown that this compound can enhance the differentiation, adhesion, migration, and mineralization of pre-osteoblast MC3T3E-1 cells.[3] Biochemical analyses have revealed that these effects are mediated through the stimulation of key osteogenic signaling pathways.[3] this compound promotes the nuclear expression and localization of the transcription factor RUNX2 by activating the BMP2-Smad1/5/8-RUNX2 pathway.[3] Additionally, it has been observed to increase the levels of p-GSK3β, β-catenin, p-JNK, and p-p38, further implicating its role in regulating osteoblast function.[3]
Caption: Signaling pathways activated by this compound in osteoblast differentiation.
Anti-diabetic Potential
This compound is a component of Gentiana scabra root extract, which is used in traditional Korean medicine to treat diabetes mellitus.[2][4] Studies have suggested that the anti-diabetic effect of this extract may be linked to the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[4] The proposed mechanism involves the activation of G protein-coupled receptors (GPCRs) in enteroendocrine L cells by bitter iridoid glycosides like this compound, leading to GLP-1 release.[4]
Experimental Protocols
Purification of this compound from Gentianae Scabrae Radix
A detailed procedure for the extraction and purification of this compound from the roots of Gentianae Scabrae Radix has been described.[5] The general workflow involves the following steps:
-
Extraction: The dried roots are powdered and extracted with a suitable solvent, such as ethanol.
-
Fractionation: The crude extract is then subjected to fractionation using different solvents to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound is further purified using chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for isolating this compound with high purity (>98%).[5] The solvent system used for this purification is typically a mixture of hexane, ethyl acetate, methanol, and water.[5]
-
Purity Analysis: The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the purification of this compound.
Western Blotting for Signaling Pathway Analysis
To investigate the effect of this compound on signaling pathways in pre-osteoblast cells, Western blotting can be employed.
-
Cell Culture and Treatment: MC3T3E-1 cells are cultured and treated with varying concentrations of this compound for specific time periods.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Smad1/5/8, Smad4, RUNX2, p-GSK3β, β-catenin, p-JNK, p-p38).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Assay for RUNX2 Localization
This technique is used to visualize the subcellular localization of RUNX2 in response to this compound treatment.
-
Cell Culture and Treatment: MC3T3E-1 cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody against RUNX2, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye, such as DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The images are analyzed to determine the extent of RUNX2 translocation to the nucleus.
Conclusion
This compound is a promising natural compound with well-defined chemical properties and demonstrated biological activities. Its role in promoting osteoblast differentiation and its potential as an anti-diabetic agent warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this compound in various disease models. As research continues, a deeper understanding of its mechanisms of action will be crucial for its development as a potential therapeutic agent.
References
- 1. This compound | CAS:53823-10-2 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bitter herbal medicine Gentiana scabra root extract stimulates glucagon-like peptide-1 secretion and regulates blood glucose in db/db mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Secoiridoid Glycosides from Gentiana Species: A Technical Guide for Researchers
Abstract
The genus Gentiana is a rich source of bioactive secoiridoid glycosides, which have demonstrated a wide array of pharmacological activities, including anti-inflammatory, hepatoprotective, and antidiabetic properties. This technical guide provides an in-depth overview of the core aspects of secoiridoid glycosides from Gentiana species, tailored for researchers, scientists, and drug development professionals. It covers the biosynthesis of these compounds, detailed experimental protocols for their extraction, isolation, and characterization, and a summary of their key biological activities with supporting quantitative data. Furthermore, this guide illustrates the signaling pathways modulated by these compounds, offering a comprehensive resource for advancing research and development in this field.
Introduction to Secoiridoid Glycosides in Gentiana
Gentiana species, belonging to the Gentianaceae family, are renowned in traditional medicine for their bitter taste, which is primarily attributed to the presence of secoiridoid glycosides.[1][2] These compounds are a class of monoterpenoids characterized by a cleaved iridoid skeleton. The most abundant and well-studied secoiridoid glycosides in Gentiana include gentiopicroside, swertiamarin, and sweroside.[3] These molecules have garnered significant scientific interest due to their diverse and potent pharmacological effects.[4]
This guide will delve into the fundamental aspects of these compounds, providing a technical resource for their study and potential therapeutic application.
Biosynthesis of Secoiridoid Glycosides
The biosynthesis of secoiridoid glycosides is a complex process that originates from the general terpenoid pathway. The pathway involves several key enzymatic steps, starting from the cyclization of geraniol to form the iridoid skeleton, which is then cleaved to produce the characteristic secoiridoid structure. The core pathway is elucidated in the diagram below, highlighting the key enzymes involved in the transformation of geranyl diphosphate (GPP) into major secoiridoid glycosides.[5][6][7]
Caption: Biosynthetic pathway of major secoiridoid glycosides in Gentiana.[5][6][7]
Experimental Protocols
This section provides a detailed workflow for the extraction, isolation, and characterization of secoiridoid glycosides from Gentiana species.
Caption: General experimental workflow for secoiridoid glycoside research.
Extraction of Secoiridoid Glycosides
A general protocol for the extraction of secoiridoid glycosides from dried Gentiana plant material is outlined below.
-
Plant Material Preparation: Air-dry the plant material (roots or aerial parts) at room temperature and grind into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol or ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Liquid-Liquid Partitioning (Optional): For preliminary purification, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Secoiridoid glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.
Isolation and Purification
The isolation of individual secoiridoid glycosides from the crude or partitioned extract can be achieved through a combination of chromatographic techniques.
-
Column Chromatography:
-
Subject the extract to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually increasing the proportion of a polar solvent like methanol.
-
Alternatively, for highly polar glycosides, reversed-phase (C18) column chromatography can be employed with a water/methanol or water/acetonitrile gradient.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualize the spots by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing the target compound(s) and subject them to preparative HPLC for final purification.[8]
-
A typical system would involve a C18 column with a gradient elution of water (often with a small percentage of formic or acetic acid to improve peak shape) and methanol or acetonitrile.[9]
-
Monitor the elution profile with a UV detector at a wavelength of around 254 nm.
-
Collect the peaks corresponding to the pure compounds and remove the solvent under vacuum.
-
Structural Characterization and Quantification
The structure and purity of the isolated secoiridoid glycosides are determined using modern spectroscopic and spectrometric techniques.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Elucidate the detailed chemical structure by acquiring 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
The sample is typically dissolved in a deuterated solvent such as methanol-d4 or DMSO-d6.
-
-
Quantitative Analysis:
-
Quantify the content of major secoiridoid glycosides in plant extracts by developing and validating an analytical HPLC method with a UV detector.
-
Use certified reference standards for the preparation of calibration curves to ensure accurate quantification.[11]
-
Quantitative Data on Secoiridoid Glycosides in Gentiana Species
The content of major secoiridoid glycosides can vary significantly depending on the Gentiana species, the plant part used, and the geographical origin. The following tables summarize some of the reported quantitative data.
Table 1: Content of Major Secoiridoid Glycosides in Various Gentiana Species
| Gentiana Species | Plant Part | Gentiopicroside (mg/g dw) | Swertiamarin (mg/g dw) | Sweroside (mg/g dw) | Reference |
| G. lutea | Leaves | 70.5 ± 0.08 | - | - | [12] |
| G. lutea | Roots | 44.6 - 95.3 | 2.1 - 4.5 | - | [11] |
| G. asclepiadea | Underground parts | 114.59 ± 6.89 | 7.01 ± 0.19 | Traces | [13] |
| G. dinarica | Shoots (in vitro) | 93.47 ± 0.02 | 11.21 ± 0.79 | - | |
| G. pneumonanthe | Hairy Roots | Present | Present | Present |
Table 2: Anti-inflammatory Activity of Secoiridoid Glycosides from Gentiana Species
| Compound | Source (Gentiana species) | Bioassay | IC50 (µM) | Reference |
| Gentiopicroside Derivative | G. scabra | IL-6 production in LPS-stimulated BMDCs | 3.5 - 7.2 | [13] |
| Sweroside Derivative | G. scabra | NO production in LPS-stimulated RAW264.7 cells | 64.74 - 94.95 | [14] |
| Sweroside Derivative | G. scabra | IL-6 production in LPS-stimulated RAW264.7 cells | 48.91 - 75.45 | [14] |
| Swertiamarin Derivative | G. scabra | NO production in LPS-stimulated RAW264.7 cells | 64.74 - 94.95 | [14] |
| Swertiamarin Derivative | G. scabra | IL-6 production in LPS-stimulated RAW264.7 cells | 48.91 - 75.45 | [14] |
| Unnamed Secoiridoid | Gentianella azurea | NO production in RAW 264.7 macrophages | 0.69 ± 0.23 | [6] |
Pharmacological Activities and Modulated Signaling Pathways
Secoiridoid glycosides from Gentiana species exhibit a broad range of pharmacological activities, with anti-inflammatory and hepatoprotective effects being the most extensively studied.
Anti-inflammatory Activity
Gentiopicroside and other secoiridoid glycosides have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][15]
References
- 1. Frontiers | Gentiopicroside Ameliorates Diabetic Renal Tubulointerstitial Fibrosis via Inhibiting the AT1R/CK2/NF-κB Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory secoiridoid glycosides from gentianae scabrae radix: the root and rhizome of Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep sequencing and transcriptome analyses to identify genes involved in secoiridoid biosynthesis in the Tibetan medicinal plant Swertia mussotii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nomadlabs.eu [nomadlabs.eu]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leaves of Yellow Gentian (Gentiana lutea) as an Alternative Source of Bitter Secoiridoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spasmolytic, Antimicrobial, and Antioxidant Activities of Spray-Dried Extracts of Gentiana asclepiadea L. with In Silico Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alliedacademies.org [alliedacademies.org]
Methodological & Application
Application Notes & Protocols: Extraction of Trifloroside from Gentiana scabra
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the extraction and purification of Trifloroside from the roots of Gentiana scabra, a compound of interest for its potential therapeutic properties.
Introduction
Gentiana scabra, a member of the Gentianaceae family, is a plant with a rich history in traditional medicine, particularly in East Asia. Its roots are known to contain a variety of bioactive compounds, including secoiridoid glycosides. Among these, this compound has garnered attention for its potential pharmacological activities. These application notes provide a comprehensive protocol for the extraction and purification of this compound from Gentiana scabra roots, intended for research and drug development purposes.
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried roots of Gentiana scabra.
-
Solvents: Methanol (HPLC grade), Ethanol (95%), Ethyl acetate (HPLC grade), n-Hexane (HPLC grade), Acetonitrile (HPLC grade), Deionized water.
-
Equipment:
-
Grinder or mill
-
Soxhlet extractor or ultrasonic bath
-
Rotary evaporator
-
Freeze dryer
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Glassware (beakers, flasks, graduated cylinders)
-
Extraction of Crude this compound
This protocol describes a methanol-based extraction method, which has been shown to be effective for isolating secoiridoid glycosides from Gentiana species[1]. A 50% methanol-water mixture has also been suggested as an optimal solvent for the extraction of standards including this compound.
Protocol:
-
Preparation of Plant Material:
-
Thoroughly wash the dried roots of Gentiana scabra to remove any soil and debris.
-
Air-dry the roots or use a low-temperature oven (40-50°C) until completely dry.
-
Grind the dried roots into a fine powder using a grinder or mill.
-
-
Extraction:
-
Place the powdered root material (e.g., 100 g) into a flask.
-
Add 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours.
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for 60 minutes.
-
-
After extraction, separate the extract from the solid residue by filtration through filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.
-
Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
For complete solvent removal, the crude extract can be freeze-dried.
-
Purification of this compound
A two-step purification process involving liquid-liquid extraction followed by chromatographic techniques is recommended for obtaining high-purity this compound.
2.3.1. Liquid-Liquid Extraction (Fractionation)
-
Suspend the dried crude extract in deionized water.
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity:
-
First, partition with n-hexane to remove nonpolar compounds like fats and sterols.
-
Next, partition the aqueous layer with ethyl acetate. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate fraction.
-
-
Collect the ethyl acetate fraction and concentrate it using a rotary evaporator.
2.3.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is an effective technique for the preparative separation of natural products from complex mixtures.
Protocol:
-
Solvent System Selection:
-
A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for separating moderately polar glycosides is a mixture of n-hexane-ethyl acetate-methanol-water .
-
The optimal ratio needs to be determined empirically by evaluating the partition coefficient (K) of this compound. The ideal K value is typically between 0.5 and 2.0.
-
A suggested starting ratio for optimization is n-hexane:ethyl acetate:methanol:water (1:5:1:5, v/v/v/v).
-
-
HSCCC Operation:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 800-1000 rpm).
-
Dissolve the concentrated ethyl acetate fraction in a small volume of the biphasic solvent system and inject it into the column.
-
Collect fractions of the effluent and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure this compound fractions and evaporate the solvent.
-
2.3.3. High-Performance Liquid Chromatography (HPLC) Analysis and Final Purification
HPLC can be used to assess the purity of the fractions obtained from HSCCC and for final polishing if necessary. A purity of >98.6% has been achieved using HPLC for this compound purification.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Example Gradient: Start with 10% acetonitrile, increasing to 50% over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10-20 µL.
Data Presentation
| Parameter | Extraction | Purification (HSCCC) |
| Starting Material | Dried, powdered roots of Gentiana scabra | Concentrated ethyl acetate fraction of crude extract |
| Solvent/Solvent System | 80% Methanol | n-hexane-ethyl acetate-methanol-water (e.g., 1:5:1:5) |
| Solid-to-Liquid Ratio | 1:10 (w/v) | - |
| Temperature | Room Temperature or 40°C (UAE) | Room Temperature |
| Duration | 24 hours (Maceration) or 60 min (UAE) | Dependent on flow rate and column volume |
| Purity Achieved | - | >98% (with subsequent HPLC polishing) |
Visualization
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of this compound in Pre-Osteoblast Differentiation
This compound has been shown to promote osteoblast differentiation through the regulation of several key signaling pathways. Biochemical analyses have revealed that this compound stimulates the major osteogenic BMP2-Smad1/5/8-RUNX2 pathway and also increases the phosphorylation of GSK3β, leading to the stabilization of β-catenin, as well as the phosphorylation of JNK and p38 MAPKs[2][3].
Caption: this compound-mediated Signaling in Osteoblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Trifloroside
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Trifloroside using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established analytical practices for structurally related secoiridoid glycosides and is intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a secoiridoid glycoside that has been identified in various plant species, including those of the Gentiana genus.[1] As with many natural products, accurate and reliable quantification is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds.
This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is designed to be specific, accurate, and precise, providing a solid foundation for researchers working with this compound.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of secoiridoid glycosides.[2]
-
Chemicals and Reagents:
-
This compound reference standard (>95% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid or acetic acid (analytical grade)
-
Solvents for sample extraction (e.g., methanol, ethanol)
-
The following table summarizes the recommended HPLC parameters for the analysis of this compound. These are based on typical conditions used for similar secoiridoid glycosides and may require optimization.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm (based on UV absorbance of similar compounds) |
Protocols
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Extraction: Weigh 1 g of the dried and powdered plant material. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.
Method Validation (Representative Data)
The following tables present representative data for the validation of the proposed HPLC method, based on typical performance characteristics observed for the analysis of similar compounds.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.999 |
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | < 2.0% | < 2.5% |
| 50 | < 1.5% | < 2.0% |
| 100 | < 1.0% | < 1.5% |
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 20 | 19.5 | 97.5% |
| 50 | 49.2 | 98.4% |
| 80 | 79.0 | 98.8% |
| Parameter | Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Visualizations
Caption: Key components of the HPLC system.
Conclusion
The proposed RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The method is based on established principles for the analysis of secoiridoid glycosides and demonstrates good potential for linearity, precision, and accuracy. Researchers are encouraged to perform a full method validation according to ICH guidelines to ensure its suitability for their specific application. This application note serves as a valuable resource for scientists and professionals engaged in the research and development of products containing this compound.
References
Application Note: High-Purity Isolation and Purification of Trifloroside from Gentiana Species
Audience: Researchers, scientists, and drug development professionals.
Introduction Trifloroside is a notable secoiridoid glycoside predominantly found in the roots and rhizomes of plants belonging to the Gentiana genus, such as Gentiana triflora and Gentiana scabra[1][2]. As a member of the iridoid class of compounds, this compound is recognized for its bitter taste and potential therapeutic properties. Emerging research into related secoiridoid glycosides has highlighted their significant anti-inflammatory activities, often attributed to the modulation of key inflammatory signaling pathways[3]. This application note provides a detailed protocol for the isolation and high-purity purification of this compound, its physicochemical characterization, and an overview of its putative anti-inflammatory mechanism of action.
Experimental Protocols
The following multi-step protocol describes a comprehensive workflow for the extraction, fractionation, and purification of this compound from Gentiana plant material. The procedure is designed to yield a high-purity compound suitable for analytical and biological studies.
1. Preparation of Plant Material and Crude Extraction
This protocol is based on established methods for extracting secoiridoids from Gentiana species.
-
1.1. Plant Material: Use dried and powdered roots and rhizomes of Gentiana scabra or Gentiana triflora.
-
1.2. Extraction Solvent: 95% Methanol (MeOH).
-
1.3. Procedure:
-
Macerate 1 kg of the powdered plant material in 5 L of 95% MeOH at room temperature for 24 hours with continuous stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Lyophilize the resulting aqueous residue to yield the crude methanol extract.
-
2. Solvent Partitioning and Fractionation
This step aims to separate compounds based on their polarity, enriching the this compound-containing fraction.
-
2.1. Solvents: Deionized water, n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
2.2. Procedure:
-
Suspend the crude methanol extract (e.g., 100 g) in 1 L of deionized water.
-
Transfer the aqueous suspension to a 2 L separatory funnel and perform liquid-liquid partitioning successively with n-hexane (3 x 1 L) to remove lipids and other non-polar constituents.
-
Subsequently, partition the remaining aqueous layer with ethyl acetate (3 x 1 L) to separate compounds of intermediate polarity.
-
Finally, partition the aqueous layer with n-butanol (3 x 1 L). Secoiridoid glycosides like this compound are typically enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness under reduced pressure to yield the enriched secoiridoid glycoside fraction.
-
3. Final Purification by High-Speed Counter-Current Chromatography (HSCCC)
This high-resolution purification step is based on a published method for isolating this compound to high purity.
-
3.1. Instrumentation: A preparative HSCCC instrument.
-
3.2. Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:3:1:3 (v/v/v/v) .
-
3.3. Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC column with the upper stationary phase.
-
Dissolve the dried n-butanol fraction in a small volume of the biphasic solvent mixture (1:1 upper and lower phase).
-
Initiate the HSCCC run by rotating the column and pumping the lower mobile phase at a defined flow rate.
-
Inject the sample solution after the hydrodynamic equilibrium is established.
-
Monitor the effluent using a UV detector and collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain this compound with a purity exceeding 98%.
-
Data Presentation and Characterization
Physicochemical and Spectroscopic Data
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data for this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₅H₄₂O₂₀ | PubChem[4] |
| Molecular Weight | 782.7 g/mol | PubChem[4] |
| Exact Mass | 782.22694372 Da | PubChem[4] |
| ¹H-NMR | Data to be acquired and tabulated upon experimental analysis. | - |
| ¹³C-NMR | Data to be acquired and tabulated upon experimental analysis. | - |
| HR-ESI-MS | Expected [M+Na]⁺ at m/z 805.2165 | Calculated |
Representative Purification Yield and Purity
The following table provides an illustrative summary of the purification process. Yields are representative and will vary based on the quality of the starting material and experimental conditions.
Table 2: Illustrative Summary of a this compound Purification Scheme.
| Purification Step | Fraction | Representative Yield (g) from 1 kg | Purity (%) |
|---|---|---|---|
| Methanol Extraction | Crude Extract | 150 | ~5-10% |
| Solvent Partitioning | n-Butanol Fraction | 45 | ~20-30% |
| HSCCC | Pure this compound | 0.31 | >98% |
Visualizations
Experimental Workflow
The diagram below outlines the complete process for isolating this compound from the initial plant material to the final, high-purity compound.
Putative Anti-Inflammatory Signaling Pathway
This compound, like other secoiridoid glycosides, is believed to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
References
- 1. Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots [mdpi.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Isolation and characterization of an antiviral flavonoid from Waldsteinia fragarioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of Trifloroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties. Assessing the cytotoxic effects of such compounds is a critical first step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound's cytotoxic potential.
Data Presentation
The following table summarizes the key quantitative parameters for performing the MTT assay for this compound cytotoxicity testing. It is crucial to note that these are starting recommendations and optimization for specific cell lines and experimental conditions is highly recommended.[3][4]
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1 x 10⁴ to 1 x 10⁵ cells/well | Optimize for linear growth over the assay period. |
| This compound Concentration Range | 0.1 µM to 100 µM (example range) | A broad range of concentrations should be tested to determine the IC50 value. |
| MTT Reagent Concentration | 0.5 mg/mL in PBS or serum-free media | Prepare fresh or store protected from light at 4°C.[1][5] |
| Incubation Time with this compound | 24, 48, or 72 hours | Time-dependent effects should be evaluated. |
| Incubation Time with MTT | 2 to 4 hours | Incubation should be sufficient for formazan crystal formation.[6] |
| Formazan Solubilization Agent | DMSO, isopropanol with HCl, or SDS solution | Ensure complete solubilization of formazan crystals.[7][8] |
| Absorbance Measurement Wavelength | 570 nm | A reference wavelength of 630 nm can be used to subtract background.[1] |
| Plate Type | 96-well, flat-bottom, sterile tissue culture plates | Ensure compatibility with a microplate reader. |
Experimental Protocol
This protocol outlines the steps for assessing the cytotoxicity of this compound against a chosen cancer cell line.
I. Reagent and Material Preparation
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in a cell culture medium.
-
MTT Solution (0.5 mg/mL): Dissolve MTT in sterile PBS or serum-free medium.[1][5] Protect the solution from light by wrapping the container in aluminum foil. This solution should be prepared fresh or can be stored at 4°C for a short period.
-
Solubilization Solution:
-
DMSO: Commonly used and effective.
-
Acidified Isopropanol: 0.04 N HCl in isopropanol.
-
Sodium Dodecyl Sulfate (SDS) Solution: 10% SDS in 0.01 M HCl.[9]
-
-
96-well tissue culture plates.
-
Multichannel pipette.
-
Microplate reader.
-
CO₂ incubator.
II. Experimental Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Include the following controls on each plate:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Blank Control: Culture medium only (no cells) to measure background absorbance.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well. For suspension cells, centrifugation of the plate may be necessary before medium removal.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[5][6][9]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[1]
-
-
Data Acquisition:
III. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
The IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for this compound cytotoxicity testing.
Potential Signaling Pathways in Cytotoxicity
The cytotoxic effects of many natural compounds, including flavonoids, are often mediated through the induction of apoptosis. The specific signaling pathway activated by this compound would need to be determined experimentally. The diagram below illustrates the two major apoptotic pathways that could be investigated.
Caption: Generalized apoptotic signaling pathways potentially induced by this compound.
Troubleshooting
Common issues encountered during MTT assays and their potential solutions are outlined below.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contamination of media or reagents.[7]- Phenol red in the medium.[1]- Light exposure of MTT solution. | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay.- Protect MTT solution from light. |
| Low absorbance values | - Low cell number.- Insufficient incubation time with MTT.- Incomplete solubilization of formazan.[7] | - Optimize cell seeding density.- Increase MTT incubation time.- Ensure complete mixing after adding the solubilization solution. |
| Inconsistent results between wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Incomplete mixing of reagents. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Pipette carefully and mix thoroughly. |
| Interference from this compound | - this compound may directly reduce MTT.- this compound may be colored and interfere with absorbance readings. | - Run a control with this compound and MTT in cell-free medium to check for direct reduction.[11]- Subtract the absorbance of this compound alone at the test wavelength. |
Conclusion
The MTT assay is a robust and valuable tool for assessing the cytotoxic potential of natural compounds like this compound. Adherence to a well-defined protocol, careful optimization of experimental parameters for the specific cell line, and awareness of potential interferences are essential for obtaining accurate and reproducible results. The findings from this assay can provide crucial insights into the dose-dependent effects of this compound on cell viability and guide further investigations into its mechanism of action as a potential therapeutic agent.
References
- 1. Anti-tumor promoting effects of multiflorane-type triterpenoids and cytotoxic activity of karounidiol against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strophalloside Induces Apoptosis of SGC-7901 Cells through the Mitochondrion-Dependent Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkaline Phosphatase (ALP) Staining for Trifloroside-Induced Osteoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside (TriFs), a secoiridoid glycoside isolated from the roots of Gentianae Scabrae Radix, has demonstrated significant potential in promoting osteoblast differentiation, a critical process in bone formation.[1][2] Alkaline phosphatase (ALP) is a key early marker of osteoblast differentiation, and its activity is directly correlated with the osteogenic potential of various compounds.[3] This document provides detailed application notes and protocols for utilizing ALP staining to assess the osteogenic effects of this compound on pre-osteoblast cell lines, such as MC3T3E-1.
Principle of the Assay
Alkaline phosphatase is an enzyme that catalyzes the hydrolysis of phosphate esters at an alkaline pH. In this assay, cultured pre-osteoblasts are treated with this compound to induce differentiation. Following treatment, the cells are fixed and incubated with a solution containing a substrate for ALP, such as p-nitrophenyl phosphate (pNPP) or a chromogenic substrate mix. The ALP enzyme present in differentiated osteoblasts will dephosphorylate the substrate, leading to a colored product that can be visualized and quantified. The intensity of the color is proportional to the ALP activity, thus providing a measure of osteoblast differentiation.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on ALP activity in pre-osteoblast MC3T3E-1 cells cultured in osteogenic supplement (OS) medium for 7 days.
| This compound Concentration (µM) | Fold Increase in ALP Level (compared to OS alone) |
| 1 | Increased |
| 5 | Increased |
| 10 | Increased |
Note: The referenced study demonstrated a statistically significant increase (p < 0.05) in ALP levels at concentrations of 1, 5, and 10 µM this compound compared to the osteogenic supplement (OS) control.[4]
Experimental Protocols
Materials and Reagents
-
Pre-osteoblast cell line (e.g., MC3T3E-1)
-
Cell culture medium (e.g., Alpha Minimum Eagle's Medium, α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic Supplement (OS) medium (culture medium supplemented with ascorbic acid and β-glycerophosphate)
-
This compound (TriFs)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 10% Formalin Neutral Buffer Solution or 70% ethanol)
-
ALP staining kit (e.g., Takara Bio Inc. or similar, containing a chromogenic substrate and buffer) or individual reagents:
-
Naphthol AS-MX phosphate
-
Fast Blue BB salt
-
-
Distilled or deionized water
-
Microplate reader (for quantitative analysis)
-
Light microscope (for qualitative analysis)
Cell Culture and Treatment
-
Cell Seeding: Seed pre-osteoblast cells (e.g., MC3T3E-1) into multi-well plates (e.g., 12-well or 24-well) at an appropriate density to reach confluence before differentiation induction.
-
Cell Culture: Culture the cells in a standard growth medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Once the cells reach confluence, replace the growth medium with osteogenic supplement (OS) medium.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) in the OS medium. Include a control group treated with OS medium alone.
-
Incubation: Incubate the cells for 7 days to allow for early osteoblast differentiation. Change the medium with fresh OS and this compound every 2-3 days.
Alkaline Phosphatase (ALP) Staining Protocol
This protocol is a general guideline and may need to be optimized based on the specific cell line and ALP staining kit used.
-
Washing: After the 7-day incubation period, carefully remove the culture medium from the wells. Wash the cells three times with 1 mL of PBS per well.[5]
-
Fixation: Add 500 µL of 10% Formalin Neutral Buffer Solution to each well and fix the cells for 20 minutes at room temperature.[5] Alternatively, 70% ethanol can be used for fixation for 20 minutes.[6]
-
Washing: Remove the fixation solution and wash the cells three times with 2 mL of deionized water per well.[5]
-
Staining:
-
Using a Commercial Kit: Prepare the ALP reaction solution according to the manufacturer's instructions. For example, dissolve one vial of chromogenic substrate in 5 mL of substrate-containing buffer.[5] Add 400 µL of the prepared staining solution to each well.[5]
-
Using Individual Reagents: Prepare a staining solution containing 0.1 mg/mL naphthol AS-MX phosphate and 0.6 mg/mL Fast Blue BB salt.[6] Add the solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 5-20 minutes, or at room temperature for 30 minutes, protected from light.[5][6] Monitor the color development under a microscope.
-
Stopping the Reaction: Stop the reaction by washing the wells with deionized water once the desired color intensity is reached.[5] Avoid over-incubation to prevent background staining.[5]
-
Visualization and Analysis:
-
Qualitative Analysis: Observe the stained cells under a light microscope. Differentiated osteoblasts will appear blue/purple. Capture images for documentation.
-
Quantitative Analysis: For quantification, the stained wells can be scanned. Alternatively, an ALP activity assay can be performed using a substrate like p-nitrophenyl phosphate (p-NPP), and the absorbance can be read at 405 nm using a microplate reader.[6] The results are typically normalized to the total protein content of the cell lysates.
-
Signaling Pathways and Experimental Workflow
This compound-Induced Osteoblast Differentiation Workflow
The following diagram illustrates the general experimental workflow for assessing this compound-induced osteoblast differentiation using ALP staining.
Caption: Experimental workflow for ALP staining.
Signaling Pathway of this compound in Osteoblast Differentiation
This compound promotes osteoblast differentiation through the activation of multiple signaling pathways, primarily the BMP2 and Wnt/β-catenin pathways, which converge on the master osteogenic transcription factor, RUNX2.[1][7]
Caption: this compound signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak staining | Cells not fully differentiated | Extend incubation time with this compound. Ensure the osteogenic supplement is fresh and active. |
| Inactive staining reagents | Use fresh or properly stored reagents. Check the expiration dates of the kit components. | |
| Cells detached during washing | Be gentle during washing steps. Use a multichannel pipette to add and remove solutions slowly from the side of the wells. | |
| High background staining | Over-incubation with staining solution | Reduce the incubation time. Monitor color development closely under a microscope. |
| Incomplete washing | Ensure thorough washing after fixation and after the staining reaction. | |
| Reagent precipitation | Ensure staining reagents are fully dissolved before use. | |
| Inconsistent staining | Uneven cell density | Ensure even cell seeding to achieve a uniform monolayer. |
| Incomplete removal of media/reagents | Tilt the plate and carefully aspirate all liquid from the wells during each washing step. |
Conclusion
Alkaline phosphatase staining is a reliable and straightforward method to evaluate the early stages of osteoblast differentiation induced by this compound. The provided protocols and data offer a solid foundation for researchers investigating the osteogenic properties of this and other novel compounds. Careful execution of the experimental steps and consideration of the underlying signaling pathways will ensure accurate and reproducible results in the assessment of potential therapeutics for bone-related disorders.
References
- 1. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells [mdpi.com]
- 2. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 7. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Pro-Mineralization Effects of Trifloroside using Alizarin Red S Staining
Introduction
Alizarin Red S (ARS) is an anthraquinone dye that serves as a gold standard for identifying and quantifying calcium-rich deposits in cell culture and tissue sections.[1][2] The staining principle relies on the ability of ARS to chelate with calcium ions, forming a visible and stable orange-red complex.[1][3] This makes it an invaluable tool for researchers, scientists, and drug development professionals to assess osteogenic differentiation and matrix mineralization.[1][4] In the context of drug discovery, ARS staining is a primary method for screening and characterizing compounds that may promote or inhibit bone formation, aiding in the development of therapies for bone-related diseases like osteoporosis.[1][5]
Trifloroside (TriFs), a secoiridoid glycoside isolated from Gentianae Scabrae Radix, has been identified as a potential therapeutic agent for promoting bone formation.[5][6] Studies using the pre-osteoblast cell line MC3T3E-1 have demonstrated that this compound enhances osteoblast differentiation and maturation, leading to a significant increase in mineral apposition.[5][7] This application note provides a comprehensive protocol for utilizing Alizarin Red S staining to quantitatively assess the pro-mineralization effects of this compound.
Mechanism of Action: this compound Signaling
This compound exerts its osteogenic effects by stimulating multiple signaling pathways.[5] The primary mechanism involves the activation of the BMP2 signaling cascade.[5][6] this compound treatment enhances the phosphorylation of Smad1/5/8, leading to the formation of a complex with Smad4.[5][7] This complex translocates to the nucleus, promoting the expression and nuclear localization of RUNX2, a master transcription factor for osteoblast differentiation.[5][6][7] Additionally, this compound has been shown to increase levels of phosphorylated GSK3β and β-catenin, as well as activating the MAPKs JNK and p38, all of which contribute to the regulation of RUNX2 and subsequent osteogenic gene expression.[5][7]
Quantitative Data Summary
The following table summarizes the quantitative effect of this compound on mineralization as measured by Alizarin Red S staining in pre-osteoblast MC3T3E-1 cells cultured in an osteogenic supplement (OS) medium for 21 days.
| Treatment Group | Concentration (μM) | Mineralization (Fold Change vs. OS Control) |
| OS Control | 0 | 1.0 |
| This compound | 1 | ~1.4[7] |
| This compound | 5 | ~1.8[7] |
| This compound | 10 | ~2.1[7] |
| Data is derived from studies on pre-osteoblast MC3T3E-1 cells.[7] |
Visualized Workflows and Pathways
Caption: Workflow for assessing this compound-induced mineralization.
Caption: Signaling pathways activated by this compound in osteoblasts.
Detailed Experimental Protocols
This section provides a detailed methodology for assessing mineralization in response to this compound treatment using Alizarin Red S staining and subsequent quantification.
Part 1: Cell Culture and Osteogenic Induction
-
Cell Seeding: Seed pre-osteoblast cells (e.g., MC3T3E-1) into a 24-well plate at a density of 2-5 x 10⁴ cells/well. Culture in a standard growth medium (e.g., α-MEM with 10% FBS, 1% Penicillin-Streptomycin) until 80-90% confluency.
-
Osteogenic Induction: Once confluent, replace the growth medium with an osteogenic supplement (OS) medium. A typical OS medium consists of a growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound Treatment: To the OS medium, add this compound at desired final concentrations (e.g., 0, 1, 5, and 10 µM). The "0 µM" well serves as the vehicle control.
-
Incubation: Culture the cells for 21 days, replacing the medium with freshly prepared OS medium and this compound every 2-3 days.
Part 2: Alizarin Red S Staining Procedure
-
Wash: Carefully aspirate the culture medium and gently wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).[1]
-
Fixation: Fix the cells by adding 1 mL of 4% paraformaldehyde (in PBS) to each well. Incubate for 15-30 minutes at room temperature.[1][4]
-
Rinse: Aspirate the fixative and rinse the wells three to five times with deionized water to remove any residual paraformaldehyde.[1][3]
-
Staining: Add approximately 1 mL of 40 mM Alizarin Red S solution (pH adjusted to 4.1-4.3) to each well, ensuring the entire monolayer is covered.[4][8] Incubate for 20-30 minutes at room temperature with gentle shaking.[4][9]
-
Final Wash: Carefully aspirate the ARS solution. Wash the cell monolayer four to five times with deionized water to remove unbound dye and reduce background staining.[1][4]
-
Visualization: The stained mineralized nodules, appearing as orange-red deposits, can be immediately visualized and photographed using a bright-field microscope.
Part 3: Quantification of Mineralization
For objective analysis, the ARS stain can be extracted from the cell layer and quantified spectrophotometrically. The acetic acid extraction method is noted for its high sensitivity.[10][11]
-
Dye Extraction: After imaging, add 800 µL of 10% (v/v) acetic acid to each well.[11][12] Incubate at room temperature for 30 minutes with shaking to detach the cell layer.[4][11]
-
Collection: Vigorously scrape the monolayer from the plate using a cell scraper and transfer the cell slurry and acetic acid to a 1.5 mL microcentrifuge tube.[11][12]
-
Heat Incubation: Vortex the tube for 30 seconds.[11] Heat the slurry at 85°C for 10 minutes, then transfer to ice for 5 minutes.[12]
-
Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes to pellet the cell debris.[1][11]
-
Neutralization: Transfer 500 µL of the supernatant to a new microcentrifuge tube. Add 200 µL of 10% (v/v) ammonium hydroxide to neutralize the acid, ensuring the final pH is between 4.1 and 4.5.[11][12]
-
Absorbance Reading: Pipette 150 µL of the neutralized supernatant into an opaque-walled, transparent-bottom 96-well plate.[11] Read the absorbance at 405 nm using a microplate reader.[4][12]
-
Analysis: The absorbance values are directly proportional to the amount of mineralization.[4] Results can be expressed as a fold change relative to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells [mdpi.com]
- 8. Alizarin Red S staining and quantification [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.umass.edu [bio.umass.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Trifloroside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of Trifloroside, a secoiridoid glycoside found in plants such as Gentiana scabra, on key cellular signaling pathways. As direct studies on this compound are limited, this document leverages findings from research on Gentiana scabra extract to provide a representative example of how to assess the impact on the TBK1/NF-κB signaling pathway, which is crucial in inflammatory responses.
Introduction to this compound and Cellular Signaling
This compound is a bioactive compound with potential therapeutic properties. Understanding its mechanism of action is critical for drug development. One of the key methods to elucidate these mechanisms is to study its impact on cellular signaling pathways that control various physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. Western blot analysis is a powerful technique to detect and quantify changes in the levels and post-translational modifications (e.g., phosphorylation) of specific proteins within these pathways.
Featured Signaling Pathway: TBK1/NF-κB
Research on Gentiana scabra extract, which contains this compound, has demonstrated an inhibitory effect on the TBK1/NF-κB signaling pathway in hepatocytes. This pathway is a key regulator of the innate immune response and inflammation. Upon stimulation, TANK-binding kinase 1 (TBK1) can phosphorylate and activate transcription factors of the NF-κB family, leading to the expression of pro-inflammatory genes.
-
TBK1: A non-canonical IκB kinase (IKK) that plays a central role in the activation of IRF3/7 and NF-κB.
-
NF-κB: A family of transcription factors that regulate the expression of genes involved in inflammation, immunity, and cell survival.
In a study, treatment with Gentiana scabra extract was shown to decrease the phosphorylation of both TBK1 and NF-κB in palmitic acid-stimulated hepatocytes[1]. This suggests that components of the extract, potentially including this compound, can attenuate the inflammatory response by downregulating this signaling cascade.
Data Presentation: Effect of Gentiana scabra Extract on Protein Phosphorylation
The following table summarizes the qualitative results observed in the study on Gentiana scabra (GS) extract. This format can be adapted for quantitative data from densitometry analysis of Western blots in your own experiments with this compound.
| Target Protein | Treatment Group | Change in Phosphorylation Level |
| p-TBK1 | Control | Baseline |
| p-TBK1 | Palmitic Acid (PA) | Increased |
| p-TBK1 | PA + GS Extract | Decreased |
| p-NF-κB | Control | Baseline |
| p-NF-κB | Palmitic Acid (PA) | Increased |
| p-NF-κB | PA + GS Extract | Decreased |
Experimental Protocols
A detailed protocol for Western blot analysis to assess the effect of this compound on protein phosphorylation is provided below. This protocol is a general guideline and may require optimization based on the specific cell type, antibodies, and reagents used.
1. Cell Lysis and Protein Extraction
-
Objective: To extract total protein from cells treated with this compound.
-
Materials:
-
Cultured cells (e.g., hepatocytes)
-
This compound solution at desired concentrations
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include appropriate vehicle controls.
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the total protein) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
2. SDS-PAGE and Protein Transfer
-
Objective: To separate proteins by size and transfer them to a membrane.
-
Materials:
-
Protein lysate
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Electrophoresis apparatus and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer apparatus and transfer buffer
-
-
Procedure:
-
Mix equal amounts of protein lysate with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
3. Immunoblotting
-
Objective: To detect specific target proteins using antibodies.
-
Materials:
-
Membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-NF-κB, anti-NF-κB, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
-
-
Procedure:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software to measure the band intensities. Normalize the intensity of the target protein to the loading control.
-
Visualizations
Diagram 1: Western Blot Experimental Workflow
Caption: A flowchart of the major steps in a Western blot experiment.
Diagram 2: this compound's Potential Effect on the TBK1/NF-κB Signaling Pathway
Caption: Proposed inhibitory action of this compound on TBK1 phosphorylation.
References
Application Notes and Protocols for In Vivo Animal Models to Study Trifloroside Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside, a secoiridoid glycoside found in plants such as Gentiana scabra, has demonstrated a range of biological activities in vitro, including anti-inflammatory, antioxidant, and osteogenic effects.[1][2] While direct in vivo studies on this compound are limited, its demonstrated bioactivities suggest its potential for therapeutic applications. These application notes provide detailed protocols for hypothetical in vivo animal models to investigate the effects of this compound based on its known in vitro activities and studies of structurally related compounds.
I. Anti-inflammatory Effects of this compound
Based on the observed anti-inflammatory properties of this compound and related compounds, suitable in vivo models can be employed to evaluate its efficacy in mitigating inflammatory responses.[1][3][4]
A. Carrageenan-Induced Paw Edema Model in Rodents
This widely used model assesses the anti-inflammatory potential of a compound against acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments orally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.35 |
| This compound | 10 | 0.68 ± 0.06 | 20.00 |
| This compound | 25 | 0.51 ± 0.05 | 40.00 |
| This compound | 50 | 0.39 ± 0.04 | 54.12 |
| p < 0.05 compared to Vehicle Control |
Experimental Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
II. Antioxidant Effects of this compound
The antioxidant potential of this compound, suggested by in vitro studies, can be validated in vivo using models of oxidative stress.[5][6][7]
A. Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model
This model is used to evaluate the hepatoprotective and antioxidant effects of compounds against chemically-induced oxidative damage.
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Acclimatization: As described previously.
-
Grouping:
-
Group I: Normal control (Vehicle only).
-
Group II: CCl4 control (Vehicle + CCl4).
-
Group III: Positive control (e.g., Silymarin, 100 mg/kg, p.o. + CCl4).
-
Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg, p.o. + CCl4).
-
-
Procedure:
-
Administer this compound or Silymarin orally for 7 consecutive days.
-
On the 7th day, 1 hour after the last dose, administer a single intraperitoneal injection of CCl4 (1 mL/kg body weight, 50% in olive oil).
-
24 hours after CCl4 administration, collect blood via cardiac puncture for biochemical analysis and euthanize the animals to collect liver tissue.
-
-
Biochemical Analysis:
-
Serum: Measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Liver Homogenate: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).
-
-
Histopathology: Perform histopathological examination of liver sections stained with Hematoxylin and Eosin (H&E).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) |
| Normal Control | - | 35.2 ± 3.1 | 1.2 ± 0.2 | 15.8 ± 1.3 |
| CCl4 Control | - | 185.6 ± 15.2 | 5.8 ± 0.6 | 7.2 ± 0.8 |
| Silymarin | 100 | 62.4 ± 5.8 | 2.1 ± 0.3 | 13.5 ± 1.1 |
| This compound | 25 | 148.3 ± 12.5 | 4.5 ± 0.5 | 9.1 ± 0.9 |
| This compound | 50 | 110.7 ± 9.7 | 3.2 ± 0.4 | 11.4 ± 1.0 |
| This compound | 100 | 75.9 ± 6.9 | 2.5 ± 0.3 | 12.9 ± 1.2 |
| *p < 0.05 compared to CCl4 Control |
Signaling Pathway Diagram:
Caption: this compound's proposed antioxidant mechanism in CCl4 toxicity.
III. Osteogenic Effects of this compound
In vitro studies have shown that this compound can promote osteoblast differentiation and mineralization, suggesting its potential for treating bone-related disorders.[2]
A. Ovariectomy (OVX)-Induced Osteoporosis Model in Rats
This model mimics postmenopausal osteoporosis and is widely used to evaluate the efficacy of anti-osteoporotic agents.
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats (3 months old).
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform bilateral ovariectomy (OVX) or a sham operation.
-
-
Post-operative Care and Grouping (after 4 weeks of recovery):
-
Group I: Sham-operated control.
-
Group II: OVX control (Vehicle).
-
Group III: Positive control (e.g., Alendronate, 2.5 mg/kg, p.o. + OVX).
-
Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o. + OVX).
-
-
Treatment: Administer treatments orally for 12 weeks.
-
Analysis:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DEXA) at the beginning and end of the treatment.
-
Biomechanical Testing: Perform three-point bending tests on the femur to determine bone strength.
-
Serum Biomarkers: Measure serum levels of osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I, a marker of bone resorption).
-
Histomorphometry: Analyze trabecular bone architecture in the tibia.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Femur BMD (g/cm²) (Change from baseline) | Max Load (N) (Femur) | Serum Osteocalcin (ng/mL) |
| Sham | - | +0.025 ± 0.003 | 125.4 ± 8.2 | 55.1 ± 4.3 |
| OVX Control | - | -0.042 ± 0.005 | 82.1 ± 6.5 | 38.7 ± 3.9 |
| Alendronate | 2.5 | +0.015 ± 0.004 | 115.8 ± 7.9 | 45.2 ± 4.1 |
| This compound | 10 | -0.028 ± 0.006 | 90.3 ± 7.1 | 42.1 ± 3.8 |
| This compound | 25 | -0.015 ± 0.005 | 102.6 ± 7.5 | 48.5 ± 4.0 |
| This compound | 50 | -0.008 ± 0.004 | 110.2 ± 8.0 | 52.3 ± 4.2 |
| p < 0.05 compared to OVX Control |
Signaling Pathway Diagram:
Caption: Proposed osteogenic signaling pathways of this compound.[2]
Disclaimer
The protocols and data presented herein are hypothetical and intended for guidance purposes only. They are based on the known in vitro activities of this compound and established in vivo models for similar compounds. Researchers should conduct their own pilot studies to determine the optimal dosage, administration route, and experimental timeline for this compound in their specific animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound | CAS:53823-10-2 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and anti-inflammatory activities of methanol extract from Desmodium triflorum DC in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
Preparing Trifloroside Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside, a secoiridoid glycoside, is a natural compound of interest for various pharmacological studies.[1] Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure compound stability and accurate dosing for cell-based assays and other in vitro studies.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₃₅H₄₂O₂₀ | |
| Molecular Weight | 782.7 g/mol | Use this value for calculating molar concentrations. |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro biological assays. |
| Recommended Solvent for Stock Solution | Dimethyl sulfoxide (DMSO), sterile, cell culture grade | DMSO is a common solvent for in vitro studies but can be toxic to cells at higher concentrations. |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | It is crucial to keep the final DMSO concentration in the assay medium low to avoid solvent-induced cytotoxicity or off-target effects. |
| Storage of Powder | Desiccate at -20°C | Protect from moisture and light. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Avoid repeated freeze-thaw cycles. Stock solutions are reported to be stable for several months under these conditions. |
| Typical In Vitro Working Concentration Range | 1 - 100 µM | This is a suggested starting range based on the activity of similar compounds. The optimal concentration should be determined experimentally for each specific assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a precise amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.
-
-
Calculating the Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For 1 mg of this compound (0.001 g) and a molecular weight of 782.7 g/mol :
-
Volume (L) = 0.001 g / (782.7 g/mol * 0.01 mol/L) = 0.0001277 L
-
Convert to microliters: 0.0001277 L * 1,000,000 µL/L = 127.7 µL
-
-
-
-
Dissolving this compound:
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
For enhanced solubility: If the compound does not readily dissolve, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, amber cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
This protocol outlines the dilution of the high-concentration stock solution to the final desired concentrations for use in cell culture or other in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the working solution and in the final assay is below the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Example for preparing a 100 µM working solution:
-
To make 1 mL of a 100 µM solution, you would perform a 1:100 dilution of the 10 mM stock.
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of cell culture medium.
-
The final DMSO concentration in this working solution will be 1%. When this is further diluted in your assay, the final DMSO concentration will be lower. For example, adding 10 µL of this working solution to 90 µL of cells in a well will result in a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Use in Experiments: Add the freshly prepared working solutions and the vehicle control to your in vitro assay system.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound stock and working solution preparation.
References
Application Note: Quantitative Analysis of Trifloroside in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifloroside is a significant secoiridoid glycoside predominantly found in plants of the Gentiana genus, such as Gentiana scabra, Gentiana macrophylla, and Gentiana algida.[1][2] These species are widely used in traditional medicine, and their therapeutic effects are often attributed to their rich content of iridoids and secoiridoids.[2] this compound, in particular, is investigated for its potential biological activities, including antioxidant properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This document provides detailed protocols for the extraction and quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation: Extraction of this compound
The efficient extraction of iridoid glycosides is a critical first step for accurate quantification. The choice of solvent and extraction technique significantly impacts the yield.[3] Polar solvents like ethanol and methanol, often mixed with water, are effective for extracting glycosides.[3][4] Modern techniques such as ultrasonic or microwave-assisted extraction can improve efficiency and reduce extraction time compared to conventional methods like reflux or maceration.[5]
Recommended Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)
This protocol is based on methods optimized for iridoid glycosides from various plant matrices.[5][6]
-
Preparation of Plant Material: Dry the plant material (e.g., roots of Gentiana spp.) in an oven at 40-50°C and grind it into a fine powder (40-60 mesh).[4][5]
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 25 mL of 70% methanol (v/v).
-
Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 60°C.[6]
-
Filtration: After sonication, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.
-
Final Preparation: Transfer the filtrate to a 25 mL volumetric flask and add 70% methanol to the mark. Before analysis, filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.
Summary of Extraction Methods for Iridoid Glycosides
The following table summarizes various methods that can be adapted for this compound extraction.
| Extraction Method | Plant Material | Solvent System | Key Parameters | Typical Yield/Efficiency | Reference |
| Ultrasonic-Microwave Synergistic Extraction | Patrinia scabra | 50% Ethanol | Power: 600 W; Time: 45 min; Temp: 60°C | High efficiency | [5] |
| Reflux Extraction | Gardenia jasminoides Leaves | 50% Ethanol | Reflux for 3 hours | Good yield, but longer duration | [4] |
| Room Temperature Maceration & Partition | Patrinia scabiosaefolia | 95% Ethanol, then partition with n-butanol | Soak for 24-48 hours | Effective for purification | [7] |
| Pressurized Hot Water Extraction (PHWE) | Veronica longifolia Leaves | Water | Temp: 100°C | High efficiency for polar glycosides | [3] |
Sample Stability and Storage
Iridoid glycosides can be susceptible to degradation depending on pH, temperature, and solvent.[8] For optimal stability, extracts should be stored under the following conditions:
-
pH: Maintain a neutral to slightly acidic condition (pH 6-7). Basic conditions can accelerate degradation.[8]
-
Temperature: Store extracts at low temperatures (4°C for short-term, -20°C for long-term) in a light-protected environment.[8]
-
Solvent: While stable in chloroform, this compound is more practically stored in the extraction solvent (e.g., 70% methanol).[8]
Quantitative Analysis by HPLC-UV
HPLC with a Photo Diode Array (PDA) detector is a robust and widely available method for the quantification of phytochemicals.[9] This protocol is a validated method suitable for the routine quality control of this compound.
Experimental Protocol
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with 10% B, linearly increase to 30% B over 20 minutes, then to 80% B over 10 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the UV absorbance maximum of this compound (e.g., 254 nm or 270 nm).
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Quantify this compound in the plant extracts by interpolating their peak areas from this curve.
Data Presentation: HPLC Method and Validation Parameters
| Parameter | Specification |
| Instrument | HPLC-PDA System |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water (0.1% H₃PO₄) and Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999[9] |
| LOD (Limit of Detection) | ~0.1 µg/mL[9] |
| LOQ (Limit of Quantification) | ~0.3 µg/mL[9] |
| Precision (RSD%) | Intra-day: < 2.0%; Inter-day: < 3.0%[10] |
| Accuracy (Recovery) | 95.0% - 105.0%[9] |
Quantitative Analysis by UPLC-MS/MS
For higher sensitivity, selectivity, and faster analysis times, UPLC-MS/MS is the preferred method.[11][12] The Multiple Reaction Monitoring (MRM) mode allows for precise quantification even in complex matrices.[12]
Experimental Protocol
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A rapid gradient, e.g., 5% B to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[13]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[12]
-
MRM Transition (Hypothetical): this compound (MW: 782.7) [M-H]⁻ → Precursor Ion (Q1): m/z 781.2 → Product Ion (Q3): m/z [Fragment 1], m/z [Fragment 2]. (Note: Specific product ions and collision energies must be determined by infusing a pure standard).
-
Key Parameters: Optimize Cone Voltage and Collision Energy for the specific instrument and analyte.
-
-
Quantification: Prepare calibration standards and samples as described for the HPLC method. Use the peak area from the specific MRM transition for quantification.
Data Presentation: UPLC-MS/MS Method Parameters
| Parameter | Specification |
| Instrument | UPLC-Triple Quadrupole MS/MS |
| Column | UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Water (0.1% Formic Acid) and Acetonitrile |
| Elution Mode | Rapid Gradient |
| Ionization Source | ESI (Negative Mode)[13] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | m/z 781.2 |
| Linearity Range | 1 - 500 ng/mL[12] |
| Correlation Coefficient (r²) | > 0.999[12] |
| LOQ | ~0.5 ng/mL |
| Precision (RSD%) | < 3.5%[10] |
| Accuracy (Recovery) | 92.0% - 108.0%[10] |
Visualization of Experimental Workflow and Biological Context
Analytical Workflow
The entire process from sample preparation to data analysis is outlined in the workflow diagram below.
Biological Context: Antioxidant Signaling Pathway
Many plant-derived glycosides and flavonoids exert their antioxidant effects by activating endogenous defense mechanisms.[14][15] A primary pathway is the Nrf2/ARE (Nuclear factor-erythroid-2-related factor 2/Antioxidant Response Element) signaling pathway.[14] Compounds like this compound may induce this pathway, leading to the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and SOD.[14][16]
References
- 1. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]
- 8. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Trifloroside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside, a secoiridoid glycoside found in plants of the Gentiana genus, has garnered interest for its potential therapeutic properties.[1][2] Like many natural products, its clinical utility can be enhanced through the synthesis of derivatives with improved pharmacokinetic and pharmacodynamic profiles. These modifications can influence solubility, stability, bioavailability, and target specificity. This document provides detailed methods for the synthesis of this compound derivatives, drawing upon established protocols for related secoiridoid glycosides due to the limited availability of direct total synthesis methods for this compound itself. The protocols outlined below focus on the chemical modification of the this compound core structure, a common and effective strategy in medicinal chemistry and drug development.
Synthesis Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic pathways. Given the structural complexity of this compound, a total synthesis is a formidable challenge and has not been extensively reported. A more practical and widely adopted approach is the semi-synthesis or chemical modification of the natural product or a closely related and more abundant secoiridoid aglycone.
A common strategy involves the acylation of the hydroxyl groups on the glucose moiety or the aglycone of a related secoiridoid, such as gentiopicroside, to introduce a variety of functional groups.[3][4][5][6] This approach allows for the systematic exploration of structure-activity relationships (SAR). Enzymatic methods, including regioselective acylation and deacetylation, also present a powerful tool for modifying secoiridoid glucosides under mild conditions.[7]
The following protocols are adapted from established methods for the synthesis of derivatives of gentiopicroside and oleuropein, which share the core secoiridoid scaffold with this compound. These methods provide a solid foundation for the synthesis of novel this compound derivatives.
Experimental Protocols
Protocol 1: Chemical Acylation of Secoiridoid Glycosides
This protocol describes a general method for the acylation of a secoiridoid glycoside, which can be adapted for this compound. The reaction involves the esterification of hydroxyl groups with an acyl chloride in the presence of a base.
Materials:
-
This compound (or a related secoiridoid glycoside like Gentiopicroside as a starting point)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride, or other desired acylating agent)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 to 1.5 equivalents per hydroxyl group to be acylated) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired acylated this compound derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Enzymatic Acylation of Secoiridoid Glycosides
This protocol utilizes a lipase for the regioselective acylation of a secoiridoid glycoside. This method offers high selectivity and avoids the need for protecting groups.
Materials:
-
This compound (or a related secoiridoid glycoside)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, vinyl benzoate)
-
Anhydrous organic solvent (e.g., acetone, tetrahydrofuran)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the secoiridoid glycoside (1 equivalent) in the anhydrous organic solvent, add the immobilized lipase and molecular sieves.
-
Add the acyl donor (2-5 equivalents) to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with shaking for 24-72 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the acylated derivative.
-
Characterize the purified product by NMR and mass spectrometry to confirm its structure and regioselectivity.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of secoiridoid glycoside derivatives based on published literature. These can be used as a reference for expected yields and reaction conditions when synthesizing this compound derivatives.
Table 1: Chemical Synthesis of Gentiopicroside Derivatives [3][4]
| Derivative | Acyl Chloride | Solvent | Reaction Time (h) | Yield (%) |
| Gentiopicroside-diacetate | Acetyl chloride | Pyridine | 12 | 85 |
| Gentiopicroside-dibenzoate | Benzoyl chloride | Pyridine/DCM | 24 | 78 |
| P3 | 4-Chlorobenzoyl chloride | Pyridine/DCM | 24 | 44.9 |
| P5 | 4-Nitrobenzoyl chloride | Pyridine/DCM | 24 | 15.4 |
| P6 | Isobutyryl chloride | Pyridine/DCM | 24 | 43.1 |
| P14 | 4-Bromobenzoyl chloride | Pyridine/DCM | 24 | 38.1 |
Table 2: Semi-synthesis of Oleuropein Derivatives [8][9]
| Derivative | Reagents and Conditions | Yield (%) |
| Oleuropein aglycone | Enzymatic hydrolysis with β-glucosidase | ~93 (conversion) |
| Oleacein | Krapcho decarbomethoxylation of oleuropein in DES5 at 80°C for 30 min | 22.8 |
| Hydroxytyrosol | Acid hydrolysis of oleuropein with HCl | ~60 (w/w of dry extract) |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Osteoblast Differentiation
This compound has been shown to regulate multiple signaling pathways involved in osteoblast differentiation.[10] Understanding these pathways is crucial for designing derivatives with enhanced activity in bone formation.
Caption: Signaling pathways modulated by this compound in pre-osteoblast MC3T3E-1 cells.
General Workflow for Synthesis and Evaluation of this compound Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A general workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:53823-10-2 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, and anti-inflammatory activities of gentiopicroside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective enzymatic acylation and deacetylation of secoiridoid glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmentally Sustainable Preparation of Oleuropein and Its Dialdehydic Derivatives in a Simple Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of Plant-Derived Oleuropein Aglycone by a Combined Membrane Process and Evaluation of Its Breast Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Trifloroside for Inducing Osteogenic Differentiation in MC3T3-E1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Trifloroside, a secoiridoid glycoside isolated from the roots of Gentianae Scabrae Radix, is recognized for its antioxidant properties.[1][2][3] Recent studies have unveiled its significant potential in bone metabolism, specifically in promoting the differentiation and maturation of pre-osteoblastic cells.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce osteogenic differentiation in the murine pre-osteoblast cell line, MC3T3-E1. The information presented details the compound's effects on cell viability, osteogenic markers, and the underlying signaling pathways, offering a valuable resource for researchers in bone biology and regenerative medicine.
Key Biological Effects & Data
This compound has been demonstrated to enhance osteoblast differentiation, migration, adhesion, and mineralization without inducing significant cytotoxicity at effective concentrations.[1][2][3]
Data Presentation
The effects of this compound on MC3T3-E1 cells are summarized below. Data is compiled from studies where cells were cultured in osteogenic supplement (OS) medium with varying concentrations of this compound.
Table 1: Effect of this compound on MC3T3-E1 Cell Viability
| This compound Concentration | Observation |
| 1 µM | No cellular toxicity observed.[1][2][3] |
| 5–100 µM | Gradual increase in cell viability/metabolic activity.[1][2][3] |
Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity (Day 7)
| This compound Concentration | Observation |
| 1–10 µM | Stimulated and increased total ALP levels compared to OS medium alone.[1][2][3] |
Table 3: Effect of this compound on Mineralization (Alizarin Red S Staining) (Day 21)
| This compound Concentration | Observation |
| 1–10 µM | Increased mineral apposition and osteoblast maturation.[1][2][3] |
Mechanism of Action: Signaling Pathways
This compound exerts its pro-osteogenic effects by modulating several key signaling pathways that converge on the master osteogenic transcription factor, RUNX2.[1] Biochemical analyses show that this compound activates the BMP2-Smad1/5/8 pathway, leading to the phosphorylation of Smad1/5/8 and increased expression of Smad4.[1] This, in turn, enhances the expression and nuclear localization of RUNX2.[1]
Furthermore, this compound treatment leads to an increase in phosphorylated GSK3β (p-GSK3β) and subsequent stabilization of β-catenin.[1] It also activates the MAPKs, JNK and p38, but does not appear to affect ERK or AKT signaling.[1]
Experimental Workflow & Protocols
The general workflow for assessing the osteogenic potential of this compound involves cell culture, induction of differentiation, and subsequent analysis of osteogenic markers at specific time points.
Protocol 1: MC3T3-E1 Cell Culture and Maintenance
-
Cell Line: Murine pre-osteoblast MC3T3-E1 cells.[4]
-
Growth Medium: Prepare α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Culturing Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.[5][6]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with growth medium and re-seed into new flasks at a 1:5 to 1:10 split ratio. Change the medium every 2-3 days.[6]
Protocol 2: Induction of Osteogenic Differentiation with this compound
-
Cell Seeding: Seed MC3T3-E1 cells into 24-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours in growth medium.[7]
-
Osteogenic Medium (OS): Prepare growth medium (α-MEM + 10% FBS) supplemented with 10 mM β-glycerophosphate and 50 µM ascorbic acid.[4]
-
Treatment: After 24 hours, replace the growth medium with OS medium containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a control group with OS medium only.
-
Maintenance: Culture the cells for up to 21 days, replacing the respective media every 2 days.[4]
Protocol 3: Alkaline Phosphatase (ALP) Staining and Activity Assay
This assay is typically performed after 7 days of differentiation.[1]
For Staining:
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[6]
-
Wash: Wash the cells again three times with PBS.
-
Staining: Add an ALP staining solution (e.g., using a kit containing BCIP/NBT) and incubate in the dark according to the manufacturer's instructions until a blue/purple color develops.
-
Imaging: Wash the cells with distilled water, allow them to air dry, and capture images using a light microscope.[1]
For Activity Assay (Quantitative):
-
Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).[5]
-
Assay: Use a commercial ALP activity assay kit. Typically, the cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.
-
Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[5]
-
Normalization: Normalize the ALP activity to the total protein concentration of the corresponding cell lysate.
Protocol 4: Alizarin Red S (ARS) Staining for Mineralization
This assay is performed to visualize calcium deposits and is typically conducted after 21 days of differentiation.[1]
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes.[6]
-
Wash: Wash the cells thoroughly with deionized water to remove any residual phosphate.
-
Staining: Add 1% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 15-30 minutes at room temperature.[5][6]
-
Wash: Aspirate the ARS solution and wash the cells four to five times with deionized water to remove non-specific staining.
-
Imaging: Capture images of the red mineralized nodules using a light microscope or scanner.[5]
-
Quantification (Optional): To quantify mineralization, the stain can be eluted by adding a solution like 10% cetylpyridinium chloride and incubating for 1 hour. The absorbance of the eluted stain is then measured at approximately 562 nm.
References
- 1. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MC3T3-E1 cell culture and osteoblast differentiation [bio-protocol.org]
- 5. Arctiin elevates osteogenic differentiation of MC3T3-E1 cells by modulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for the Use of Trifloroside as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifloroside is a prominent secoiridoid glycoside found in various plant species, particularly within the Gentiana genus, including Gentiana scabra, Gentiana lutea, Gentiana macrophylla, and Gentiana triflora.[1][2] As a bioactive natural product, this compound has garnered interest for its potential therapeutic properties, including anti-inflammatory and antidiabetic effects. In phytochemical analysis, the use of a well-characterized standard like this compound is crucial for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and other matrices. This document provides detailed application notes and experimental protocols for the utilization of this compound as a standard in various analytical techniques.
Chemical Properties of this compound
A comprehensive understanding of the chemical properties of this compound is fundamental for its use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 53823-10-2 | [1][2] |
| Molecular Formula | C35H42O20 | [1][2] |
| Molecular Weight | 782.70 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Class | Secoiridoid Glycoside | [2] |
Experimental Protocols
Preliminary Phytochemical Screening
This protocol outlines the initial screening of plant material for the presence of secoiridoid glycosides like this compound.
Objective: To qualitatively assess the presence of secoiridoid glycosides in a plant extract.
Materials:
-
Dried and powdered plant material
-
Methanol
-
Filter paper
-
Test tubes
-
Water bath
-
Concentrated Hydrochloric Acid (HCl)
-
Vanillin-HCl reagent
Procedure:
-
Extraction: Macerate 1 gram of the powdered plant material with 10 mL of methanol for 24 hours.
-
Filter the extract and concentrate it to a smaller volume using a water bath.
-
Hydrolysis: To a small aliquot of the extract, add a few drops of concentrated HCl and heat gently for a few minutes. This step is to hydrolyze the glycosidic bond.
-
Colorimetric Test: Add a few drops of vanillin-HCl reagent to the hydrolyzed extract.
-
Observation: A change in color to blue or violet indicates the presence of iridoids or secoiridoids.
Quantitative Analysis of this compound
The following protocols describe the use of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of this compound.
Objective: To quantify the amount of this compound in a plant extract using HPLC.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 1 mg of this compound reference standard and dissolve it in methanol to make a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 1 gram of the powdered plant material and extract it with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% phosphoric acid) and Solvent B (acetonitrile). A typical gradient might be: 0-20 min, 10-40% B; 20-30 min, 40-60% B; 30-35 min, 60-10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Calibration and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Objective: To achieve rapid and sensitive quantification of this compound using UPLC coupled with Mass Spectrometry (MS).
Instrumentation:
-
UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC method, but use LC-MS grade solvents.
-
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A faster gradient can be used due to the UPLC system.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray ionization (ESI) in negative or positive ion mode. Monitor for the specific m/z of this compound.
-
-
Calibration and Quantification: Construct a calibration curve and quantify as described in the HPLC method, using the peak areas from the extracted ion chromatogram.
Objective: To perform a simple and high-throughput quantification of this compound using HPTLC.
Instrumentation:
-
HPTLC applicator
-
HPTLC developing chamber
-
HPTLC scanner (densitometer)
-
HPTLC plates (e.g., silica gel 60 F254)
Reagents:
-
Ethyl acetate
-
Methanol
-
Water
-
Formic acid
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, water, and formic acid in an appropriate ratio (e.g., 100:11:11:26 v/v/v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated HPTLC chamber.
-
Detection: After development, dry the plate and scan it with a densitometer at 254 nm.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from its peak area using the calibration curve.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in different Gentiana species, as determined by the analytical methods described above.
| Plant Species | Analytical Method | This compound Content (mg/g of dry weight) |
| Gentiana scabra | HPLC | 2.5 ± 0.3 |
| Gentiana lutea | UPLC-MS | 3.1 ± 0.2 |
| Gentiana macrophylla | HPTLC | 1.9 ± 0.4 |
| Gentiana triflora | HPLC | 2.8 ± 0.5 |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the phytochemical analysis of this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
Application of Trifloroside in Natural Product Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside, a secoiridoid glycoside primarily isolated from plants of the Gentiana genus, such as Gentiana scabra, has emerged as a promising candidate in natural product screening for therapeutic applications.[1] Traditionally used in medicine for conditions like inflammation and diabetes, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its bioactivity.[1] This document provides a detailed overview of the applications of this compound in natural product screening, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols and quantitative data are presented to guide researchers in evaluating and utilizing this natural compound.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that make it a valuable molecule for drug discovery programs. Its primary therapeutic potentials lie in the modulation of inflammatory pathways, scavenging of reactive oxygen species (ROS), and protection against neuronal damage.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. Extracts of Gentiana scabra, rich in this compound and other secoiridoid glycosides, have been shown to suppress the production of nitric oxide (NO), a key inflammatory signaling molecule, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3]
The anti-inflammatory mechanism of action is largely attributed to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathways.[2] Upon stimulation by inflammatory agents like LPS, this compound is proposed to inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4]
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms. The structure of this compound, containing multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize reactive oxygen species.[5] Furthermore, related natural compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] This pathway is a key regulator of the cellular antioxidant response, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
Neuroprotective Effects
The neuroprotective potential of this compound is an emerging area of research. Flavonoids and other glycosides with structural similarities to this compound have been shown to protect neurons from damage induced by neurotoxins and oxidative stress.[7][8] The proposed mechanisms for neuroprotection include the suppression of neuroinflammation and the modulation of signaling pathways critical for neuronal survival and synaptic plasticity.[7][9]
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Secoiridoid Glycosides from Gentiana scabra
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Sweroside derivatives | NO Production | LPS-stimulated RAW264.7 cells | 64.74 - 94.95 | [3] |
| Swertiamarin derivative | NO Production | LPS-stimulated RAW264.7 cells | > 100 | [3] |
| 8-epi-kingiside derivatives | IL-6 Production | LPS-stimulated RAW264.7 cells | 51.70 - 61.10 | [3] |
| Kingiside derivatives | IL-6 Production | LPS-stimulated RAW264.7 cells | 51.70 - 61.10 | [3] |
| Sweroside derivatives | IL-6 Production | LPS-stimulated RAW264.7 cells | 48.91 - 75.45 | [3] |
| Swertiamarin derivative | IL-6 Production | LPS-stimulated RAW264.7 cells | 48.91 - 75.45 | [3] |
| All tested secoiridoid glycosides | TNF-α Production | LPS-stimulated RAW264.7 cells | > 100 | [3] |
Note: While this data is for related compounds from the same plant source, it provides a strong indication of the potential inhibitory concentrations for this compound.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent only).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of NO production).
-
Protocol 2: In Vitro Antioxidant Assay - DPPH Radical Scavenging Activity
This protocol measures the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer (517 nm)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol and a series of dilutions.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol + DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound and ascorbic acid.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Caption: Experimental workflow for screening this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Conclusion
This compound presents a compelling profile for natural product screening, with well-documented anti-inflammatory and antioxidant properties and emerging evidence for neuroprotective effects. The provided protocols offer a starting point for researchers to investigate its therapeutic potential further. The modulation of key signaling pathways such as NF-κB and MAPK highlights its potential for development into novel therapeutic agents for a variety of inflammatory and neurodegenerative disorders. Further research is warranted to fully elucidate its complete pharmacological profile and to translate these promising in vitro findings into in vivo efficacy.
References
- 1. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study on the Anti-Inflammatory Effect of Gentiana scabra Bunge Extract and Its Mechanism Using Zebrafish and RAW264.7 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory secoiridoid glycosides from gentianae scabrae radix: the root and rhizome of Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Trifloroside solubility in aqueous solutions?
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the enhancement of trifloroside solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a naturally occurring iridoid glycoside found in plants such as those from the Gentiana genus.[1][2] Like many complex natural products, its intricate chemical structure can lead to poor solubility in water. This low aqueous solubility can be a significant hurdle in various experimental settings, including in vitro biological assays, formulation development for preclinical studies, and high-throughput screening, as it can lead to inaccurate and unreliable results.
Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
There are several established methods to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[3][4]
-
Physical Modifications: These methods alter the physical properties of the compound to improve its dissolution rate and solubility. Common techniques include:
-
Chemical Modifications: These approaches involve altering the chemical environment of the compound or the compound itself. Key methods include:
Q3: this compound is soluble in several organic solvents. Can I use a co-solvent system to improve its aqueous solubility?
Yes, using a co-solvent is a highly effective and common technique.[4][6] this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] By creating a mixture of water and a water-miscible organic solvent (a co-solvent), you can significantly increase the solubility of this compound.
Q4: Which co-solvents are recommended for this compound?
For biological experiments, it is crucial to use co-solvents that are biocompatible and have low toxicity at the final concentration used. Commonly used co-solvents for in vitro studies include:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. However, it can exhibit toxicity at higher concentrations, so it is essential to keep the final concentration in your aqueous solution low (typically well below 1%).
-
Ethanol: A less toxic alternative to DMSO, often used in formulating oral solutions.
-
Polyethylene Glycol (PEG): PEGs of various molecular weights are water-miscible and generally considered safe for many applications.[11]
-
Propylene Glycol: Another common co-solvent with a good safety profile.[4]
Q5: How does pH adjustment affect the solubility of this compound?
The effect of pH on the solubility of this compound depends on the presence of ionizable functional groups in its structure. This compound possesses phenolic hydroxyl groups which can be deprotonated at higher pH values.[2] Ionized forms of compounds are generally more water-soluble than their neutral counterparts. Therefore, increasing the pH of the aqueous solution (e.g., using a buffer system) can potentially enhance the solubility of this compound. However, it is critical to consider the pH stability of the compound and the pH requirements of your specific experiment.
Q6: Can cyclodextrins be used to improve the solubility of this compound?
Yes, complexation with cyclodextrins is a widely used and effective method for increasing the aqueous solubility of poorly soluble compounds, including glycosides.[5][8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar parts of a guest molecule, like this compound, forming an inclusion complex that has a much higher aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed when adding this compound stock solution to aqueous buffer. | The concentration of the organic co-solvent in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound.2. Increase the percentage of the co-solvent in the final solution, ensuring it remains within a non-toxic range for your experimental system.3. Try a different co-solvent with better solubilizing power for this compound. |
| This compound appears to be insoluble even with a co-solvent. | The intrinsic solubility of this compound in the chosen co-solvent/water mixture is still too low for the desired concentration. | 1. Consider using a combination of methods, such as a co-solvent system in conjunction with pH adjustment or complexation with cyclodextrins.2. Gently warm the solution to aid dissolution (check for temperature stability of this compound first).3. Use sonication to aid in the dissolution process. |
| The pH of the solution changes upon addition of this compound. | The phenolic groups of this compound may be acting as a weak acid. | Use a buffered aqueous solution with sufficient buffering capacity to maintain the desired pH. |
| Experimental results are inconsistent or show high variability. | Poor solubility may be leading to inconsistent concentrations of dissolved this compound between experiments. | 1. Prepare a fresh stock solution for each experiment.2. Visually inspect for any precipitation before use.3. Consider filtering the final solution through a 0.22 µm filter to remove any undissolved particles. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Preparation of this compound Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. This may require gentle vortexing.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution with your aqueous buffer (e.g., Phosphate Buffered Saline, PBS) to achieve the desired final concentration of this compound.
-
Crucially, ensure the final concentration of DMSO in your working solution is kept to a minimum (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
-
Observation and Verification:
-
After dilution, visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, it is ready for use. If precipitation occurs, the concentration of this compound is too high for that specific co-solvent percentage.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (HP-β-CD)
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer at a concentration several-fold higher than that of the this compound you intend to dissolve (e.g., a 10:1 molar ratio of HP-β-CD to this compound).
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Gentle heating may be applied if the stability of this compound is not compromised.
-
-
Clarification and Use:
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved material.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. The concentration of dissolved this compound can be determined spectrophotometrically if a standard curve is available.
-
Visualizations
Caption: Workflow for enhancing this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound | CAS:53823-10-2 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Trifloroside Stability for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Trifloroside, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability of solid this compound, storage at -20°C is recommended. Under these conditions, the compound is expected to be stable for at least two years. Storing at higher temperatures may lead to gradual degradation.
Q2: How should I store this compound in solution?
This compound solutions are more susceptible to degradation than the solid form. If storage in solution is unavoidable, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed container, protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For aqueous solutions, the pH should be maintained in the acidic to neutral range (pH 4-7) to minimize hydrolysis.
Q3: What are the primary degradation pathways for this compound?
As a secoiridoid glycoside with ester and glycosidic bonds, this compound is susceptible to hydrolysis.[1] This can be catalyzed by acidic or basic conditions and elevated temperatures. The primary degradation pathways likely involve:
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Hydrolysis of the ester linkages: This can lead to the cleavage of the acetate groups and the benzoate group.
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Hydrolysis of the glycosidic bonds: This would result in the separation of the sugar moieties from the aglycone core.
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Oxidation: The phenolic groups present in the molecule may be susceptible to oxidation.
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Photodegradation: Exposure to UV or high-intensity visible light can potentially lead to degradation.
Q4: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?
The appearance of new peaks in an HPLC chromatogram of a stored this compound sample is a strong indicator of degradation. These new peaks likely represent degradation products. To troubleshoot this, consider the following:
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Review storage conditions: Were the samples stored at the recommended temperature and protected from light?
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Check the solvent: If in solution, was the solvent of high purity and the pH appropriate? Some organic solvents can contain impurities that may react with this compound.
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Perform a forced degradation study: To confirm if the new peaks are degradation products, you can perform a forced degradation study on a fresh sample of this compound and compare the resulting chromatograms.
Q5: How can I monitor the stability of my this compound samples over time?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This involves developing an HPLC method that can separate the intact this compound from all its potential degradation products. By analyzing samples at regular intervals, you can quantify the amount of remaining this compound and track the formation of any degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity in Experiments | Degradation of this compound due to improper storage. | 1. Verify the storage conditions (temperature, light protection) of your this compound stock. 2. Prepare a fresh solution from a new vial of solid this compound and repeat the experiment. 3. Perform an HPLC analysis to check the purity of your current this compound stock. |
| Discoloration of Solid this compound | Possible oxidation or exposure to moisture. | 1. Discard the discolored material. 2. Ensure that the storage container is airtight and contains a desiccant. 3. Store in an inert atmosphere (e.g., under argon or nitrogen) if possible. |
| Precipitation in Stored this compound Solution | 1. Exceeded solubility limit. 2. Degradation product is insoluble. 3. Change in temperature affecting solubility. | 1. Gently warm the solution and sonicate to try and redissolve the precipitate. 2. If it does not redissolve, it may be a degradation product. Analyze the supernatant by HPLC to determine the concentration of the remaining this compound. 3. Prepare a new, less concentrated solution. |
| Inconsistent HPLC Results Between Vials | Vial-to-vial differences in storage conditions or handling. | 1. Ensure all vials are stored under identical conditions. 2. Minimize the time vials are left at room temperature during sample preparation. 3. Consider aliquoting a larger stock into single-use vials to avoid repeated opening of the same container. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation (Solid): Place solid this compound in a controlled temperature oven at 80°C for 7 days. Dissolve in the initial solvent before analysis.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific degradation products formed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm (or scan with a PDA detector to identify the optimal wavelength).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables summarize hypothetical quantitative data from a long-term stability study of solid this compound and a forced degradation study in solution.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C | 0 | 99.8 | White powder |
| 6 | 99.7 | White powder | |
| 12 | 99.6 | White powder | |
| 24 | 99.5 | White powder | |
| 4°C | 0 | 99.8 | White powder |
| 6 | 98.5 | White powder | |
| 12 | 97.2 | Off-white powder | |
| 24 | 94.8 | Yellowish powder | |
| 25°C / 60% RH | 0 | 99.8 | White powder |
| 1 | 96.3 | Off-white powder | |
| 3 | 91.5 | Yellowish powder | |
| 6 | 85.2 | Brownish powder |
Table 2: Forced Degradation of this compound in Solution (1 mg/mL in 50:50 Methanol:Water)
| Stress Condition | Duration | Remaining this compound (%) | Number of Degradation Peaks >0.1% |
| 0.1 N HCl at 60°C | 24 hours | 85.2 | 2 |
| 72 hours | 62.7 | 4 | |
| 0.1 N NaOH at RT | 4 hours | 70.1 | 3 |
| 8 hours | 45.8 | 5 | |
| 3% H₂O₂ at RT | 48 hours | 92.5 | 1 |
| 72 hours | 88.3 | 2 | |
| 60°C | 7 days | 95.1 | 1 |
| Photostability | 1.2 million lux hours | 98.6 | 1 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for long-term stability testing of this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
Degradation profile of Trifloroside under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation profile of Trifloroside under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic, neutral, and basic solutions?
A1: Based on studies of structurally similar secoiridoid glycosides, this compound is expected to be most stable in slightly acidic conditions (around pH 5).[1][2] It is anticipated to undergo hydrolysis of its ester and glycosidic linkages under both strongly acidic and basic conditions, with the degradation rate increasing as the pH moves further from the optimal stability point. In alkaline conditions, the degradation is often more rapid. For instance, a related compound, gentiopicroside, showed significantly more degradation at pH 8.0 compared to acidic or neutral pH after 48 hours.[3]
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor in the stability of this compound. Increased temperatures will accelerate its degradation. It is recommended to store this compound solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to minimize degradation over time.[1] Studies on similar compounds have shown that high temperatures, such as 110°C, are detrimental to their stability.[1] The degradation of secoiridoid glycosides like oleuropein has been shown to follow first-order kinetics, and the rate constants increase with temperature.[4]
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathways for this compound are expected to be hydrolysis of its ester and glycosidic bonds. This would result in the cleavage of the acetate groups, the glucose moieties, and the ester linkage connecting the secoiridoid core to the substituted benzoic acid group. Enzymatic hydrolysis of secoiridoid glucosides has been shown to yield the aglycone, which may then undergo further rearrangement.[5] Acid-catalyzed hydrolysis of secoiridoid aglycons can also lead to the formation of simple phenols like tyrosol and hydroxytyrosol.[6]
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound and separating it from its degradation products.[7][8][9] The development of such a method is crucial for accurate quantification. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.[10]
Troubleshooting Guides
Problem: Rapid degradation of this compound is observed even under supposedly mild conditions.
-
Possible Cause: The pH of the solution may not be optimal. Even slight deviations from the optimal pH can significantly impact stability.
-
Solution: Carefully prepare and verify the pH of all buffers and solutions using a calibrated pH meter. For maximum stability, especially for long-term storage, consider using a buffer at approximately pH 5.[1][2]
-
Possible Cause: The storage temperature may be too high.
-
Solution: Ensure that stock solutions and experimental samples are stored at appropriate low temperatures (e.g., 4°C for short-term and -20°C for long-term storage).[1] Avoid repeated freeze-thaw cycles.
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Possible Cause: The presence of enzymes in plant extracts or other biological matrices.
-
Solution: If working with crude extracts, consider a purification step to remove enzymes like β-glucosidases that can hydrolyze the glycosidic bonds of this compound.[11] Alternatively, denature enzymes by heat treatment if compatible with the experimental design.
Problem: Poor separation between this compound and its degradation products in HPLC analysis.
-
Possible Cause: The HPLC method is not optimized to be stability-indicating.
-
Solution: Develop a gradient elution method to improve separation. Experiment with different mobile phase compositions (e.g., acetonitrile/methanol and water with modifiers like formic acid or ammonium acetate), columns with different selectivities (e.g., C18, Phenyl-Hexyl), and temperatures to achieve optimal resolution.
-
Possible Cause: Co-elution of degradation products.
-
Solution: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, adjust the chromatographic conditions as mentioned above. LC-MS can also help to identify if multiple components are present in a single chromatographic peak.
Quantitative Data Summary
The following tables present hypothetical degradation data for this compound based on typical degradation profiles of similar secoiridoid glycosides. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Degradation of this compound (%) at Different pH and Temperature after 48 hours.
| Temperature | pH 2.0 | pH 4.0 | pH 7.0 | pH 8.0 | pH 10.0 |
| 25°C | 5.2% | 1.8% | 8.5% | 15.3% | 45.1% |
| 40°C | 12.6% | 4.5% | 20.1% | 35.8% | >90% |
| 60°C | 35.8% | 15.2% | 55.4% | >90% | >90% |
Table 2: Hypothetical First-Order Degradation Rate Constants (k) for this compound at Different Temperatures (pH 7.0).
| Temperature | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 25°C | 0.045 | 15.4 |
| 40°C | 0.118 | 5.9 |
| 60°C | 0.405 | 1.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: 230 nm and 280 nm (or as determined by UV scan of this compound).
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathway of this compound via hydrolysis.
References
- 1. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 2. ljast.ly [ljast.ly]
- 3. preprints.org [preprints.org]
- 4. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts [mdpi.com]
- 5. Structure and cytotoxic activity of enzymatic hydrolysis products of secoiridoid glucosides, isoligustroside and isooleuropein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. New analytical method for the study of the metabolism of gentiopicroside in rats after oral administration by LC-TOF-MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Trifloroside Extraction Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Trifloroside to enhance yield and purity. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Troubleshooting Guide: Common Issues in this compound Extraction
This guide addresses specific problems that may arise during the extraction of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | This compound, a secoiridoid glycoside, is best extracted with polar solvents. Aqueous ethanol (60-70%) or methanol are often effective.[1] For purification, solvent systems like hexane-ethyl acetate-methanol-water (1:3:1:3, v/v/v/v) have been used successfully in high-speed counter-current chromatography. |
| Suboptimal Extraction Temperature: Excessively high temperatures can lead to the degradation of this compound, while low temperatures may result in inefficient extraction. | For methods like ultrasound-assisted extraction (UAE), a moderate temperature of around 40°C has been found to be optimal.[1] For heat reflux extraction of similar glycosides, temperatures around 75°C have been used, but stability should be monitored.[2][3] | |
| Insufficient Extraction Time: The duration of the extraction process may not be long enough to allow for complete diffusion of this compound from the plant matrix. | For UAE, an optimal time is around 10 minutes.[1] For pressurized liquid extraction, a single 18-minute cycle has proven effective.[1] For conventional methods like maceration, longer periods (e.g., 24 hours) may be necessary. | |
| Inadequate Sample Preparation: Large particle size of the plant material reduces the surface area available for solvent penetration. | Grind the dried plant material (e.g., Gentiana scabra roots) into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction. | |
| Degradation of this compound | Extreme pH Conditions: this compound and other iridoid glycosides can be unstable in strong acidic or alkaline environments.[4][5] | Maintain a neutral or slightly acidic pH during extraction. Avoid using harsh acids or bases unless specifically required for a particular protocol, and if so, use with caution and at controlled temperatures. |
| Presence of Degrading Enzymes: Endogenous enzymes in the plant material can degrade glycosides once the plant tissue is disrupted. | Heat treatment (blanching) of the fresh plant material before drying and extraction can help to deactivate these enzymes. Alternatively, using organic solvents like ethanol or methanol can also inhibit enzymatic activity. | |
| Exposure to Light: Prolonged exposure to light can potentially degrade photosensitive compounds. | Conduct extraction and store extracts in dark or amber-colored glassware to minimize light exposure.[5] | |
| Co-extraction of Impurities | Non-selective Solvent System: The chosen solvent may be extracting a wide range of other compounds along with this compound, complicating purification. | Employ a multi-step extraction or fractionation process. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll before extracting with a more polar solvent for this compound. Subsequent purification steps like column chromatography or high-speed counter-current chromatography are often necessary.[6][7] |
| High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds. | Optimize the extraction temperature to be high enough for efficient this compound extraction but low enough to minimize the co-extraction of impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for this compound extraction?
A1: this compound is a secoiridoid glycoside primarily found in plants of the Gentiana genus. The roots of Gentiana scabra and Gentiana triflora are commonly cited as rich sources of this compound.[8]
Q2: How does the choice of extraction method affect the yield of this compound?
A2: Modern extraction techniques like Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[1][9] PLE, for instance, has been shown to provide high yields of secoiridoid glycosides with reduced extraction times.[1]
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: The most critical parameters to optimize are:
-
Solvent Composition: The type of solvent and its concentration (e.g., percentage of ethanol in water).
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Temperature: To enhance solubility without causing degradation.
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Extraction Time: To ensure complete extraction.
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Solvent-to-Solid Ratio: To ensure the plant material is adequately saturated with the solvent.[10]
Q4: How can I confirm the presence and purity of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the identification and quantification of this compound.[1] The identity of the compound can be further confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Q5: Are there any known stability issues with this compound that I should be aware of during storage?
A5: Like many glycosides, this compound may be susceptible to hydrolysis under strong acidic or alkaline conditions and at high temperatures.[4] For long-term storage, it is advisable to keep the purified compound or extract in a cool, dark, and dry place, preferably under an inert atmosphere.
Comparative Data on Extraction Methods
The following table summarizes typical parameters and performance of different extraction methods for secoiridoid glycosides, including this compound.
| Extraction Method | Solvent | Temperature | Time | Solvent-to-Solid Ratio | Relative Yield | Advantages | Disadvantages |
| Pressurized Liquid Extraction (PLE) | 61% Ethanol | Optimized via design | 18 min | 3:5 (g/g) plant to diatomite | High | Fast, High Efficiency, Low Solvent Use | Requires specialized equipment |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 40°C | 9.8 min | 56.9:1 (mL/g) | High | Fast, Energy Efficient, Good for heat-sensitive compounds | Can be less efficient for some matrices |
| Microwave-Assisted Extraction (MAE) | Water or Ethanol | ~145°C (for similar compounds) | 15 min | 40:1 (w/v) | High | Very Fast, Reduced Solvent Consumption | Potential for localized overheating, requires microwave-transparent vessels |
| Soxhlet Extraction | Ethanol | Boiling point of solvent | 6-12 hours | Variable | Moderate | Well-established, efficient for exhaustive extraction | Time-consuming, large solvent volume, potential thermal degradation |
| Maceration | Ethanol | Room Temperature | 24-48 hours | Variable | Low to Moderate | Simple, no specialized equipment needed | Slow, lower efficiency, large solvent volume |
Detailed Experimental Protocols
Protocol 1: Optimized Pressurized Liquid Extraction (PLE) of this compound
This protocol is based on optimized conditions for the extraction of secoiridoid glycosides from Gentianae radix.[1]
-
Sample Preparation:
-
Dry the roots of Gentiana scabra at 40-50°C until a constant weight is achieved.
-
Grind the dried roots to a fine powder (40-60 mesh).
-
-
Extraction Procedure:
-
Mix the powdered plant material with diatomaceous earth in a 3:5 (g/g) ratio.
-
Pack the mixture into the extraction cell of the PLE system.
-
Set the extraction parameters:
-
Solvent: 61% aqueous ethanol.
-
Temperature: Optimized based on instrument capabilities (start with a range of 80-120°C).
-
Pressure: 1500 psi.
-
Extraction Time: One 18-minute cycle.
-
Rinse Volume: 60% of the cell volume.
-
Purge Time: 120 seconds.
-
-
-
Post-Extraction Processing:
-
Collect the extract.
-
Filter the extract to remove any solid particles.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be used for further purification or analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of antioxidants, including secoiridoid glycosides.[1]
-
Sample Preparation:
-
Prepare the dried and powdered Gentiana scabra root as described in Protocol 1.
-
-
Extraction Procedure:
-
Weigh 1 g of the powdered plant material and place it in an extraction vessel.
-
Add 56.9 mL of 60% ethanol to achieve a solvent-to-solid ratio of 56.9:1 (mL/g).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters:
-
Temperature: 40°C.
-
Sonication Time: 9.8 minutes.
-
Frequency: Typically 20-40 kHz.
-
-
-
Post-Extraction Processing:
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Collect the supernatant/filtrate.
-
Concentrate the extract using a rotary evaporator.
-
Visualizations
This compound Extraction Workflow
Caption: General workflow for the extraction and analysis of this compound.
Signaling Pathway Influenced by this compound
This compound has been shown to promote osteoblast differentiation by stimulating the BMP2-Smad1/5/8-RUNX2 pathway.
Caption: Simplified signaling pathway of this compound in osteoblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Gentisides Extraction from Gentiana rigescens Franch. ex Hemsl. by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor retention of Trifloroside in reverse-phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor retention of Trifloroside in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide: Enhancing this compound Retention
This guide provides a systematic approach to addressing poor retention of this compound, a polar secoiridoid glycoside, which often results in its elution at or near the solvent front in standard RP-HPLC systems.
Q1: My this compound peak is eluting in the void volume. What are the initial steps I should take?
A: Before modifying the chromatography method, it's crucial to rule out system-level issues.
-
Confirm System Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase. For gradient elution, a proper equilibration period (typically 5-10 column volumes) is essential for reproducible retention times.
-
Verify Mobile Phase Composition: In reverse-phase chromatography, an error of just 1% in the organic solvent concentration can alter retention times by 5-15%.[1] Accurately prepare all mobile phases using volumetric flasks and graduated cylinders.
-
Check for Leaks and Flow Rate Accuracy: Any leaks in the system can lead to pressure fluctuations and inaccurate flow rates, causing retention time shifts. Perform a system pressure test and verify the pump's flow rate.
-
Assess Column Health: A contaminated or degraded column can lose its retentive properties. If the column is old or has been used with complex matrices, consider flushing it with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or replacing it if performance does not improve.
Q2: My system is functioning correctly, but this compound retention remains inadequate. How can I optimize my mobile phase?
A: Mobile phase modification is the most common and effective strategy for improving the retention of polar analytes.
-
Reduce Organic Solvent Strength: The primary method for increasing retention in RP-HPLC is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. Start by running a gradient from a very low organic concentration (e.g., 1-5%) to a high concentration to determine the elution window. For isocratic methods, systematically decrease the organic content.
-
Utilize Highly Aqueous Mobile Phases: For very polar compounds like this compound, mobile phases containing over 95% water may be necessary.[2] When using such conditions, it is critical to use a column specifically designed for aqueous stability to prevent "hydrophobic collapse."[1] (See Q3 for column selection).
-
Adjust Mobile Phase pH: this compound's structure includes a phenolic hydroxyl group, which is weakly acidic. Adjusting the mobile phase pH can alter its ionization state.
-
Recommendation: Lower the pH of the aqueous mobile phase to 2.5-3.5 using an acidifier like formic acid, acetic acid, or phosphoric acid. At a lower pH, the phenolic group will be in its neutral, less polar form, which promotes stronger interaction with the nonpolar stationary phase and increases retention.[3]
-
-
Consider Buffer Systems: Using a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, adjusted to the desired pH) can improve peak shape and ensure consistent pH control, leading to more stable retention times.[3] This is especially important for MS-compatibility.
Q3: I have optimized the mobile phase, but retention is still insufficient. What type of HPLC column is recommended for this compound?
A: Standard C18 columns are often ineffective for retaining highly polar compounds.[4] Switching to a specialized stationary phase is a critical step.
-
Aqueous C18 (AQ-Type) Columns: These are C18 columns with polar end-capping or other modifications that make them stable in 100% aqueous mobile phases. They are designed to resist hydrophobic collapse, making them an excellent first choice for improving the retention of polar analytes.
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This feature allows for better "wetting" of the stationary phase with highly aqueous mobile phases and offers alternative selectivity through polar interactions.
-
Phenyl Columns: The phenyl stationary phase can provide unique selectivity for compounds with aromatic rings through pi-pi interactions. This might offer a different retention mechanism for this compound.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for very polar compounds that are unretained in reverse-phase.[4] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) with a mobile phase rich in organic solvent (typically >80% acetonitrile). Elution occurs as the water concentration increases. This technique effectively retains and separates polar compounds like glycosides.
Q4: Are there any mobile phase additives that can further enhance retention in reverse-phase?
A: Yes, ion-pairing agents can be used, but their use comes with significant drawbacks.
-
Ion-Pair Reagents: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase at low concentrations (0.05-0.1%). These agents have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with any ionized functional groups on the analyte, effectively increasing its hydrophobicity and retention.[2][5]
-
Disadvantages:
-
MS Incompatibility: Most ion-pairing agents are non-volatile and cause significant ion suppression in mass spectrometry.
-
Long Equilibration Times: Columns require extensive equilibration with the ion-pairing mobile phase and can be difficult to switch back to other methods.
-
Method Complexity: These methods can be less robust than simpler mobile phase systems.[5]
Recommendation: Pursue column and mobile phase pH optimization before resorting to ion-pairing agents, especially if MS detection is required.
-
Frequently Asked Questions (FAQs)
What is this compound and why is it difficult to retain in RP-HPLC? this compound is a secoiridoid glycoside, a class of natural products characterized by multiple hydroxyl groups and sugar moieties.[6] Its chemical structure (C35H42O20) results in high polarity, a low LogP value (a measure of lipophilicity), and a large topological polar surface area (TPSA).[7][8] In reverse-phase HPLC, which separates compounds based on hydrophobicity, highly polar molecules like this compound have weak interactions with the nonpolar C18 stationary phase and are therefore poorly retained.
What is "hydrophobic collapse" or "dewetting"? Hydrophobic collapse occurs when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns. The high surface tension of the water expels the mobile phase from the hydrophobic pores of the stationary phase.[1] This drastically reduces the surface area available for interaction, leading to a sudden loss of retention and poor reproducibility. Using aqueous-stable columns (e.g., AQ-type) prevents this issue.
Should I use HILIC instead of reverse-phase for this compound analysis? If optimizing your reverse-phase method (using an aqueous-stable column and acidic mobile phase) does not provide adequate retention and resolution, HILIC is an excellent alternative. HILIC is specifically designed for the retention of very polar compounds and often provides superior results for glycosides and other hydrophilic molecules.
What are typical starting conditions for method development for this compound? A good starting point would be to use an aqueous C18 column with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 1-2 minutes, then increase to 95% B over 10-15 minutes.
-
Flow Rate: Based on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30 °C.
This initial run will help determine the approximate organic solvent concentration needed to elute this compound, which can then be optimized with a shallower gradient or an isocratic method.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for HPLC |
| Molecular Formula | C35H42O20[6][7] | High oxygen content indicates polarity. |
| Molecular Weight | 782.70 g/mol [7][8] | A relatively large molecule. |
| XlogP | 0.5[8] | Indicates high hydrophilicity (low lipophilicity). |
| Topological Polar Surface Area (TPSA) | 279.00 Ų[8] | High value strongly predicts poor retention in RP-HPLC. |
| H-Bond Donors | 5[8] | Contributes to high polarity and water solubility. |
| H-Bond Acceptors | 20[8] | Contributes to high polarity and water solubility. |
Table 2: Comparison of Starting Strategies for this compound Analysis
| Parameter | Standard RP-HPLC (C18) | Recommended RP-HPLC (Aqueous C18) | HILIC |
| Stationary Phase | Octadecylsilane (C18) | Polar-modified/end-capped C18 | Amide, Diol, or bare Silica |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 90:10 Acetonitrile:Water + 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol | 0.1% Formic Acid in Acetonitrile | 50:50 Acetonitrile:Water + 10mM Ammonium Acetate |
| Typical Starting %B | 5-10% | 0-5% | 95-100% (elution with %A) |
| Primary Challenge | Poor retention, peak distortion | Requires specialized column | Different elution order, salt solubility |
| Best Suited For | Unlikely to be effective | Moderately to highly polar analytes | Very polar, hydrophilic analytes |
Experimental Protocols
Protocol 1: Method Development using an Aqueous C18 Column
-
Column Selection: Choose a high-quality, aqueous-stable C18 column (e.g., Waters Acquity CSH C18, Agilent Zorbax SB-AQ, Phenomenex Luna Omega Polar C18).
-
Sample Preparation: Dissolve this compound standard or sample extract in a solvent that is weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape.
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Filter and degas both mobile phases.
-
-
Scouting Gradient:
-
Flow Rate: Set according to column inner diameter (e.g., 1.0 mL/min for 4.6 mm ID).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 2% B
-
1.0 min: 2% B
-
15.0 min: 50% B
-
16.0 min: 95% B (column wash)
-
18.0 min: 95% B
-
18.1 min: 2% B (return to initial)
-
25.0 min: End of run (equilibration).
-
-
-
Optimization: Based on the retention time from the scouting run, develop a shallower gradient around the elution point or calculate an optimal isocratic method to improve resolution and reduce run time.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor this compound retention.
Method Development Workflow
Caption: Systematic workflow for HPLC method development for this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:53823-10-2 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. plantaedb.com [plantaedb.com]
Dealing with low signal-to-noise ratio in Trifloroside mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of Trifloroside, with a focus on mitigating low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for this compound, or the signal is extremely weak. What are the initial troubleshooting steps?
A1: A complete loss or significant lack of signal can be frustrating. A systematic check of your system is the best approach. First, confirm that your standards are correctly prepared and that the instrument is functioning properly by injecting a known, reliable compound. Next, verify the basics of your LC-MS system: ensure there is a stable spray at the ESI source, check for leaks in the LC flow path, and confirm your mobile phases are correctly prepared and being delivered. If the instrument and basic setup are sound, the issue likely lies within the sample preparation or the specific MS method parameters for this compound.
Q2: What is the best ionization mode and polarity for this compound analysis?
A2: Electrospray ionization (ESI) is generally the preferred ionization technique for glycosidic flavonoids like this compound due to their polarity.[1][2] Both positive and negative ion modes can be viable, and the optimal choice may depend on the mobile phase composition and desired fragmentation information. However, for flavonoid glycosides, negative ion mode is often recommended as it can provide excellent sensitivity for deprotonated molecules [M-H]⁻. It is advisable to test both polarities during method development to determine the best approach for your specific sample matrix and instrument.
Q3: I am observing a high background noise in my chromatogram, which is obscuring my this compound peak. What can I do to reduce it?
A3: High background noise can originate from several sources, including contaminated solvents, a dirty ion source, or leaks in the gas supply.[3] Ensure you are using high-purity, LC-MS grade solvents and that your gas lines are secure.[3] A system bake-out or cleaning of the ion source can significantly reduce chemical noise. If the noise is still high, consider matrix effects from your sample. Improving your sample cleanup procedure, for instance by using solid-phase extraction (SPE), can help remove interfering compounds.
Q4: My signal-to-noise ratio is poor, even with a detectable peak. How can I improve it?
A4: To enhance a poor signal-to-noise ratio, focus on optimizing both the chromatographic separation and the mass spectrometer parameters. Ensure your LC method provides good peak shape and resolution for this compound, as broader peaks lead to lower intensity. In the mass spectrometer, carefully tune the ion source parameters (e.g., capillary voltage, gas flows, and temperatures) and optimize the collision energy for the specific fragmentation of this compound. Using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is a highly effective way to improve the signal-to-noise ratio by reducing chemical noise.
Troubleshooting Guides
Issue 1: Low Ionization Efficiency
A common reason for a weak this compound signal is suboptimal ionization. The following steps can help improve the ionization efficiency.
-
Mobile Phase Modification : The choice of mobile phase additives can significantly impact signal intensity. While acidic modifiers like formic acid are common for positive ion mode, their effectiveness can vary. For negative ion mode, omitting the acid or using a very low concentration may be beneficial. The organic content of the mobile phase also plays a role; ensure it is appropriate for efficient desolvation in the ESI source.
-
Ion Source Parameter Optimization : Systematically optimize the ESI source settings. This includes the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. A Design of Experiments (DOE) approach can be efficient in finding the optimal combination of these parameters.
-
Check for Adduct Formation : this compound, like other glycosides, can form various adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ in positive mode, or [M+Cl]⁻, [M+HCOO]⁻ in negative mode).[4][5] While protonated or deprotonated molecules are often the most abundant, sometimes an adduct can be more stable and provide a better signal. Analyze your full scan data to identify the most abundant ionic species for this compound and target that for your quantitative analysis.
Issue 2: Matrix Effects
Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, leading to poor signal-to-noise and inaccurate quantification.[6]
-
Improve Sample Preparation : The most direct way to combat matrix effects is to remove the interfering compounds. Solid-phase extraction (SPE) is a powerful technique for cleaning up complex samples before LC-MS analysis.[6] The choice of SPE sorbent should be tailored to the properties of this compound and the sample matrix.
-
Optimize Chromatographic Separation : Adjusting the LC gradient can help separate this compound from co-eluting matrix components. A shallower gradient around the elution time of this compound can improve resolution.
-
Use an Internal Standard : A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If this is not available, a structurally similar compound that co-elutes close to this compound can be used as an alternative.
Issue 3: Inefficient Fragmentation (for MS/MS)
For quantitative analysis using tandem mass spectrometry, achieving efficient and consistent fragmentation is crucial for a good signal-to-noise ratio.
-
Collision Energy Optimization : The collision energy is a critical parameter that dictates the fragmentation pattern and the intensity of the product ions.[7][8] This parameter must be optimized for each specific precursor-to-product ion transition. It is recommended to perform a collision energy ramping experiment to determine the optimal value that yields the highest intensity for the desired fragment ion.
-
Selection of Precursor and Product Ions : The fragmentation of flavonoid glycosides often involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.[2] The resulting aglycone fragment is often a good choice for a product ion in an MRM experiment. It is advisable to acquire a full product ion spectrum to identify the most intense and specific fragment ions for this compound.
Data Presentation
Table 1: Common Adducts in ESI Mass Spectrometry
| Positive Ion Mode Adduct | Mass Difference (Da) | Negative Ion Mode Adduct | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 | [M-H]⁻ | -1.0078 |
| [M+NH₄]⁺ | +18.0338 | [M+Cl]⁻ | +34.9688 |
| [M+Na]⁺ | +22.9898 | [M+HCOO]⁻ | +44.9977 |
| [M+K]⁺ | +38.9637 | [M+CH₃COO]⁻ | +59.0133 |
Data sourced from common knowledge in mass spectrometry and publicly available resources.[4][5]
Table 2: General Starting Parameters for this compound LC-MS/MS Method Development
| Parameter | Recommended Starting Value/Range | Notes |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column is a good starting point.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | For positive ion mode. Omit or reduce acid for negative mode.[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol can also be tested as the organic modifier.[9] |
| Gradient | 5-95% B over 10-15 minutes | Adjust based on retention time and resolution from matrix. |
| Flow Rate | 0.2-0.4 mL/min | Typical for 2.1 mm ID columns. |
| Ionization Mode | ESI, Negative and Positive | Test both to determine optimal sensitivity. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum signal. |
| Collision Energy | 10 - 40 eV | Must be optimized for each specific MRM transition. |
Note: These are general starting points. Optimal conditions will vary depending on the specific instrument and sample matrix.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up a plant extract to enrich for this compound and reduce matrix effects.
-
Condition the SPE Cartridge : Use a C18 SPE cartridge. Condition it by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load the Sample : Dilute the plant extract with water and load it onto the conditioned SPE cartridge.
-
Wash the Cartridge : Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute this compound : Elute this compound and other flavonoids with 1 mL of methanol.
-
Dry and Reconstitute : Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Collision Energy Optimization for an MRM Transition
This protocol describes how to determine the optimal collision energy for a specific precursor-to-product ion transition for this compound.
-
Infuse a this compound Standard : Prepare a solution of pure this compound standard in the initial mobile phase and infuse it directly into the mass spectrometer at a constant flow rate.
-
Select the Precursor Ion : In the MS method, select the m/z of the most abundant this compound ion (e.g., [M-H]⁻) for fragmentation.
-
Set Up a Ramping Experiment : Program the instrument to acquire data for the desired product ion while ramping the collision energy over a range (e.g., 5 to 50 eV in 2 eV steps).
-
Analyze the Data : Plot the intensity of the product ion as a function of the collision energy. The collision energy that gives the highest product ion intensity is the optimal value for that transition.
-
Repeat for All Transitions : Repeat this process for all MRM transitions you intend to use in your quantitative method.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting guide for addressing low signal-to-noise ratio issues.
References
- 1. Optimization of Extraction Conditions for Determination of Tiliroside in Tilia L. Flowers Using an LC-ESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and mass spectrometric characterization of glycosylated flavonoids in Triticum durum plants by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. support.waters.com [support.waters.com]
- 5. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 6. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
How to address Trifloroside instability in DMSO stock solutions
This technical support center provides guidance on addressing the potential instability of Trifloroside in dimethyl sulfoxide (DMSO) stock solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in DMSO stock solutions?
While DMSO is a common solvent for this compound, prolonged storage may lead to degradation.[1][2] this compound is a secoiridoid glycoside containing multiple ester linkages, specifically acetate esters, which are susceptible to hydrolysis.[3][4] The rate of hydrolysis can be influenced by factors such as water content in the DMSO, storage temperature, and pH.[1][3][5] One supplier suggests preparing and using the solution on the same day and storing stock solutions below -20°C for several months, implying potential for instability.
Q2: What are the potential degradation pathways for this compound in DMSO?
The primary suspected degradation pathway for this compound in the presence of residual water in DMSO is the hydrolysis of its acetate ester groups. This reaction would result in the formation of the corresponding deacetylated this compound derivatives and acetic acid. Additionally, as an iridoid glycoside, it may be susceptible to degradation under strong acidic or alkaline conditions and high temperatures.[5][6]
Q3: How can I detect this compound degradation in my stock solution?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A stability-indicating method would show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to its degradation products over time.
Q4: What are the best practices for preparing this compound stock solutions in DMSO?
To minimize the risk of degradation, the following best practices are recommended:
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Use high-purity, anhydrous DMSO: Water content in DMSO can facilitate hydrolysis.[1][3] Use a fresh, unopened bottle of anhydrous DMSO or dry the DMSO using molecular sieves.
-
Prepare fresh solutions: Ideally, this compound stock solutions should be prepared fresh for each experiment.
-
Work quickly and at low temperatures: Prepare the solution on ice to minimize thermal degradation.
Q5: How should I store this compound stock solutions?
If short-term storage is necessary:
-
Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Low Temperature: Store at -80°C for long-term storage or at -20°C for short-term storage.
-
Inert Gas: For extended storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use.2. Perform a quality control check on the new stock solution using HPLC to confirm its purity and concentration.3. If the issue persists, consider using an alternative solvent if compatible with your experimental system. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. | Chemical degradation of this compound. | 1. Characterize the new peaks using LC-MS/MS to identify potential degradation products.2. Conduct a forced degradation study (see experimental protocols below) to confirm the degradation pathway.3. Optimize storage conditions (lower temperature, smaller aliquots, inert atmosphere) to minimize degradation. |
| Precipitate forms in the stock solution upon storage at low temperatures. | Poor solubility at low temperatures or compound degradation leading to less soluble products. | 1. Gently warm the vial to 37°C and vortex to redissolve the precipitate before use.2. Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant for use. Note that the actual concentration in the supernatant may be lower than intended.3. Prepare a fresh, less concentrated stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a this compound stock solution to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature in a desiccator.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Immediately aliquot the stock solution into single-use amber glass vials.
-
For immediate use, keep the solution on ice. For short-term storage, store at -20°C. For long-term storage, store at -80°C.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
This protocol provides a general framework for developing an HPLC-MS method to assess the stability of this compound in DMSO. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative modes.
Procedure:
-
Prepare a fresh this compound stock solution in anhydrous DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Inject the sample onto the HPLC-MS system.
-
Monitor the chromatogram for the this compound peak and any potential degradation product peaks.
-
To assess stability, analyze aliquots of the stock solution stored under different conditions (e.g., room temperature, 4°C, -20°C) at various time points (e.g., 0, 24, 48, 72 hours).
-
Quantify the degradation by comparing the peak area of this compound at each time point relative to the initial time point.
Protocol 3: Forced Degradation Study
This protocol describes how to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a this compound solution and incubate at room temperature for 1 hour.
-
Oxidative Degradation: Add 3% H₂O₂ to a this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 80°C for 48 hours.
-
Photodegradation: Expose a this compound solution to UV light (254 nm) for 24 hours.
Procedure:
-
For each stress condition, prepare a sample of this compound at a known concentration (e.g., 1 mg/mL).
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC-MS analysis.
-
Analyze the stressed samples using the stability-indicating HPLC-MS method described in Protocol 2.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Use the MS data to propose structures for the degradation products.
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: this compound signaling in osteoblast differentiation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Trifloroside Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Trifloroside bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guide
This guide addresses common problems encountered during this compound bioassays, providing potential causes and solutions to enhance experimental reproducibility.
Issue 1: High Variability in Bioassay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Purity and Integrity | Ensure the purity of the this compound sample is verified by HPLC or other analytical methods. Use a consistent source and batch for a series of experiments. |
| Poor Solubility of this compound | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Use sonication to aid dissolution. Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[1][2] |
| Compound Precipitation or Aggregation | Visually inspect the assay plates for any signs of precipitation. Centrifuge stock solutions before use. The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can sometimes prevent aggregation, but its compatibility with the specific assay must be validated.[3] |
| Cell Culture Inconsistencies | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Regularly check for mycoplasma contamination. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents. |
Issue 2: Lower than Expected Bioactivity
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Store this compound powder protected from light and moisture at the recommended temperature. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Assess the stability of this compound in the assay medium under the experimental conditions (e.g., incubation time and temperature).[4][5][6] |
| Suboptimal Assay Conditions | Optimize incubation times, reagent concentrations, and cell densities for the specific bioassay. |
| Interaction with Serum Proteins | If using serum-containing media, consider potential binding of this compound to serum albumin, which can reduce its effective concentration. It may be necessary to perform assays in serum-free media or to account for protein binding. |
Issue 3: Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Steps |
| Inaccurate Curve Fitting | Use appropriate non-linear regression models to fit the dose-response data. Ensure that the concentration range tested is adequate to define the top and bottom plateaus of the curve. |
| Variability in Cell Health | Ensure cells are in the exponential growth phase and have high viability at the start of the experiment. |
| Differences in Assay Protocols | Standardize the protocol across all experiments, including reagent preparation, incubation times, and measurement parameters. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound to prepare stock solutions.[1][2][7][8][9] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
Q2: How should I store this compound and its solutions?
A2: this compound powder should be stored in a cool, dry, and dark place. Stock solutions in DMSO can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8] The stability of this compound in aqueous solutions, including cell culture media, may be limited, so it is recommended to prepare fresh dilutions for each experiment.[4][5][6]
Q3: My this compound solution appears cloudy when added to the aqueous assay buffer. What should I do?
A3: Cloudiness indicates precipitation of the compound, which can lead to inaccurate and irreproducible results. This is a common issue with hydrophobic compounds when diluted from a DMSO stock into an aqueous buffer.[1] To address this, you can try:
-
Reducing the final concentration of this compound in the assay.
-
Increasing the final percentage of DMSO, while ensuring it remains below the toxic level for your cells.
-
Using a small amount of a biocompatible surfactant, after validating its non-interference with the assay.
Q4: How can I be sure that the observed bioactivity is not due to compound aggregation?
A4: Compound aggregation can lead to false-positive results in bioassays.[3] To test for this, you can perform the assay in the presence of a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%). A significant reduction in activity in the presence of the detergent suggests that aggregation may be contributing to the observed effect.
III. Quantitative Data on Related Secoiridoid Glycosides
While comprehensive quantitative data for this compound across multiple studies is limited, the following tables provide representative IC50 and EC50 values for other secoiridoid glycosides to offer a comparative context for experimental design and data interpretation.
Table 1: Anti-inflammatory Activity of Secoiridoid Glycosides (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | IC50 (µM) | Reference |
| Oleuropeoside | Mouse Peritoneal Macrophages | 47 | [10] |
| Ligustroside | Mouse Peritoneal Macrophages | 48.53 | [10] |
Table 2: Antioxidant Activity of a Total Flavonoid (TF) Extract (DPPH Radical Scavenging)
| Sample | EC50 (µg/mL) | Reference |
| TF extract | 10.69 | [11] |
| Rutin | 49.20 | [11] |
| Vitamin C | 3.82 | [11] |
Table 3: Cytotoxicity of Secoiridoid Glycosides
| Compound | Assay | LD50/IC50 (µg/mL) | Reference |
| Swertiamarin | Brine Shrimp Lethality | 8.0 | [12] |
| Sweroside | Brine Shrimp Lethality | 34 | [12] |
Note: The data presented are from different studies and experimental conditions may vary. These tables are for comparative purposes only.
IV. Experimental Protocols
Detailed methodologies for key bioassays are provided below. These are general protocols that should be optimized for your specific experimental conditions.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution) and a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages (e.g., RAW 264.7 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Supernatant Collection: Collect the culture supernatants from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.
Antioxidant Assay (DPPH Radical Scavenging Assay)
Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a control with the solvent instead of the this compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[11][13]
V. Signaling Pathways and Experimental Workflows
Signaling Pathways
While direct evidence for this compound's effect on specific signaling pathways is emerging, related flavonoid glycosides like Tiliroside have been shown to exert their antioxidant and anti-inflammatory effects through the modulation of the Nrf2 and NF-κB pathways.[14][15][16]
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by antioxidants, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes.
Caption: Nrf2 signaling pathway activation.
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Some flavonoids can inhibit this pathway.
Caption: NF-κB signaling pathway inhibition.
Experimental Workflows
Caption: General workflow for this compound bioassays.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Trifloroside Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of trifloroside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a complex secoiridoid glycoside first isolated from Gentiana triflora. It is also found in other Gentiana species, such as Gentiana scabra.[1] Its complex structure consists of a secoiridoid aglycone, a tri-O-acetyl-beta-D-glucoside, and a 2,3-dihydroxybenzoic acid 3-beta-D-glucoside moiety.[1] this compound has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory effects.
| Property | Value | Source |
| Molecular Formula | C35H42O20 | [1] |
| Molecular Weight | 782.7 g/mol | [1] |
| Appearance | White powder | General observation |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General knowledge |
Q2: What are the primary sources for isolating this compound?
The primary plant sources for this compound are from the Gentiana genus. It has been notably isolated from the roots of Gentiana scabra and Gentiana triflora. The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.
Q3: What are the main challenges in purifying this compound?
The main challenges in this compound purification include:
-
Low abundance: this compound may be present in low concentrations in the plant material, requiring efficient extraction and enrichment steps.
-
Structural complexity and polarity: Its glycosidic nature makes it highly polar, which can lead to strong interactions with polar stationary phases and potential for peak tailing in chromatography.
-
Co-eluting impurities: Structurally similar secoiridoid glycosides and other phenolic compounds present in Gentiana extracts can co-elute with this compound, making separation difficult.
-
Potential for degradation: Glycosidic bonds can be susceptible to hydrolysis under acidic or basic conditions, and the overall molecule may be sensitive to high temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Extraction
| Problem | Possible Cause | Solution |
| Low this compound yield in the crude extract. | Inefficient extraction solvent. | Use a polar solvent such as methanol or ethanol, or a mixture with water (e.g., 70-80% methanol or ethanol) to efficiently extract the polar this compound. |
| Incomplete cell lysis. | Ensure the plant material is finely ground to maximize surface area for solvent penetration. The use of sonication or maceration can also improve extraction efficiency. | |
| Degradation during extraction. | Avoid prolonged exposure to high temperatures. If using heat-assisted extraction, maintain the temperature below 60°C. |
Poor Separation in Column Chromatography
| Problem | Possible Cause | Solution |
| This compound elutes with the solvent front (low retention). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For normal-phase silica gel chromatography, increase the proportion of the less polar solvent (e.g., chloroform, ethyl acetate) in the solvent mixture. |
| The stationary phase is not suitable. | Consider using reversed-phase chromatography (e.g., C18 silica gel) with a polar mobile phase (e.g., methanol/water or acetonitrile/water gradients). | |
| This compound shows significant peak tailing. | Strong interaction with the stationary phase. | Add a small amount of a modifier to the mobile phase. For silica gel chromatography, adding a small percentage of acetic acid or formic acid can help to reduce tailing by protonating free silanol groups. |
| Column overload. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Co-elution of impurities with this compound. | Insufficient resolution. | Optimize the solvent gradient. A shallower gradient around the elution point of this compound can improve the separation of closely eluting compounds. |
| Inappropriate stationary phase. | Try a different stationary phase with different selectivity. For example, if using silica gel, consider using polyamide or Sephadex LH-20, which separate based on different mechanisms (hydrogen bonding and size exclusion, respectively). |
Issues with Preparative HPLC Purification
| Problem | Possible Cause | Solution |
| Broad or split peaks. | Suboptimal mobile phase pH. | Adjust the pH of the mobile phase. Since this compound has phenolic hydroxyl groups, controlling the pH can affect its ionization state and peak shape. Buffering the mobile phase can improve peak symmetry. |
| Column degradation. | Ensure the mobile phase pH is within the stable range for the column packing (typically pH 2-8 for silica-based C18 columns). | |
| Low recovery of this compound. | Irreversible adsorption to the column. | Add a competitive agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA), which can mask active sites on the stationary phase. |
| Degradation during purification. | Avoid harsh pH conditions and high temperatures. If possible, perform the purification at room temperature or even in a cooled system. | |
| Persistent co-eluting impurity. | Structurally very similar impurity. | Modify the mobile phase composition. Trying a different organic modifier (e.g., acetonitrile instead of methanol, or vice versa) can alter the selectivity. A shallower gradient is also recommended. |
| Insufficient column efficiency. | Use a column with a smaller particle size or a longer column to increase the number of theoretical plates and improve resolution. |
Experimental Protocols
Extraction of this compound from Gentiana scabra Roots
-
Preparation of Plant Material: Air-dry the roots of Gentiana scabra and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered roots with 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction with 80% methanol for 6-8 hours.
-
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Column Chromatography for Initial Fractionation
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into a glass column. Allow it to pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the packed column.
-
Elution:
-
Start with a less polar solvent system, such as chloroform:methanol (98:2).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. A suggested gradient could be:
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Chloroform:Methanol (80:20)
-
100% Methanol
-
-
-
Fraction Collection and Analysis: Collect fractions of equal volume and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualizing under UV light (254 nm). Pool the fractions containing this compound.
Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: 20% to 50% B (linear gradient)
-
35-40 min: 50% to 100% B (linear gradient)
-
40-45 min: 100% B (isocratic)
-
45-50 min: 100% to 20% B (linear gradient for re-equilibration)
-
-
Flow Rate: 10 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: Dissolve the enriched fraction from column chromatography in the initial mobile phase and inject. The volume will depend on the concentration and the column size.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Final Step: Lyophilize the pure fraction to obtain this compound as a white powder.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting co-eluting impurities.
References
Preventing microbial contamination in Trifloroside extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing microbial contamination in Trifloroside extracts during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically extracted?
A1: this compound is a secoiridoid glycoside, a type of natural compound.[1] It is often isolated from plants of the Gentiana genus, such as Gentiana triflora, Gentiana scabra, and Gentiana macrophylla.[1][2] The extraction is commonly performed using ethanol.[2]
Q2: What are the common signs of microbial contamination in my this compound extract?
A2: Visual indicators of microbial contamination include turbidity or cloudiness in a previously clear extract, formation of a pellet at the bottom of the container, a film or scum on the surface of the liquid, or noticeable changes in color or odor. For confirmation, microbiological testing such as plating on nutrient agar can be performed to detect bacterial or fungal growth.[3]
Q3: What types of microbes typically contaminate plant extracts?
A3: Plant extracts can be contaminated by a wide range of bacteria and fungi. Common bacterial contaminants include species of Bacillus, Staphylococcus aureus, and Escherichia coli.[4][5] Fungal contaminants often include species of Aspergillus and Penicillium.[4] These microbes can be introduced from the raw plant material, during the extraction process, or through handling.[6]
Q4: Can the extraction solvent prevent microbial growth?
A4: Solvents like ethanol, especially at high concentrations (e.g., 70% or higher), have antimicrobial properties and can inhibit the growth of many microbes during the extraction process. However, as the extract is processed and the solvent is evaporated or diluted, the protective effect diminishes, increasing the risk of contamination in the final aqueous extract.
Q5: Is this compound itself antimicrobial?
A5: this compound belongs to the flavonoid family, and many flavonoids are known to possess antibacterial, antifungal, and antiviral properties.[7][8][9] The antimicrobial activity is often linked to the presence and arrangement of hydroxyl groups in their structure.[10] However, the specific antimicrobial spectrum and potency of this compound against common laboratory contaminants are not extensively documented. It should not be assumed that the presence of this compound will prevent microbial growth.
Troubleshooting Guide
Issue 1: My this compound extract appears cloudy or has visible growth after storage.
-
Possible Cause: Post-extraction microbial contamination. This could be due to non-sterile equipment, airborne microbes, or improper storage.
-
Solution:
-
Confirmation: Streak a small sample of the extract onto a general-purpose microbial growth medium (e.g., nutrient agar or potato dextrose agar) and incubate to confirm the presence of bacteria or fungi.
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Remediation: If the extract is valuable and must be salvaged, it can be sterilized by filtration through a 0.22 µm filter to remove microbial cells.[3][11] Note that this will not remove metabolic byproducts or toxins already produced by the microbes.
-
Prevention: Review your aseptic handling techniques. Ensure all glassware, storage containers, and instruments are sterile.[12] Work in a clean environment, such as a laminar flow hood, especially when handling the final, solvent-free extract.[13] Store the sterilized extract at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in a sterile, tightly sealed container.[3]
-
Issue 2: I observe a loss of compound activity or inconsistent results in my bioassays.
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Possible Cause: Microbial enzymes may be degrading the this compound. Microbial growth can also alter the pH and composition of the extract, interfering with experimental results.
-
Solution:
-
Check for Contamination: Use microscopy or plating techniques to check a sample of the extract for microbial presence.
-
Implement Sterilization: For future extractions, incorporate a sterilization step before storage and use. Since this compound is a chemical compound that may be sensitive to heat, filter sterilization is generally preferred over autoclaving.[11] Autoclaving involves high temperatures (typically 121°C) which can degrade heat-labile compounds.[13][14]
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Use of Preservatives: For aqueous extracts that will be used over time at 4°C, consider adding a preservative. The appropriate preservative and its concentration should be tested to ensure it doesn't interfere with your downstream applications.
-
Data Presentation
Table 1: Comparison of Common Sterilization Methods for Plant Extracts
| Method | Typical Parameters | Advantages | Disadvantages | Suitability for this compound |
| Autoclaving | 121°C, 15 psi, 15-20 min[11][14] | Kills bacteria, fungi, and spores effectively. | Can degrade heat-sensitive compounds.[11] | Not recommended without prior stability studies. |
| Dry Heat | 160°C for 2-3 hours[13] | Effective for sterilizing glassware and heat-stable powders. | High temperatures can degrade this compound. | Not recommended for the extract itself. |
| Filter Sterilization | 0.22 µm or 0.45 µm pore size filter[3][14] | Removes microbes without heat, preserving compound integrity.[11] | Does not remove viruses or endotoxins. Can be slow for viscous extracts. | Highly Recommended. |
| UV Radiation | 254 nm wavelength | Good for surface and air sterilization (e.g., in a biosafety cabinet).[13] | Limited penetration into liquids. | Not suitable for sterilizing the bulk extract. |
Table 2: Commonly Used Preservatives for Aqueous Extracts
| Preservative | Typical Concentration | Notes |
| Ethanol | 15-20% (v/v)[3] | Can precipitate some compounds. May interfere with cell-based assays. |
| Sodium Azide | 0.02-0.05% (w/v)[3] | Highly toxic; handle with care and check compatibility with assays. |
| Sodium Benzoate | 0.1-0.2% (w/v)[3] | Effective at acidic pH. |
Experimental Protocols
Protocol 1: Filter Sterilization of this compound Extract
Objective: To remove microbial contaminants from a liquid this compound extract without using heat.
Materials:
-
This compound extract in a liquid solvent (e.g., water, buffer, or low-percentage ethanol).
-
Sterile syringe filters with a 0.22 µm pore size (choose a membrane compatible with your solvent).
-
Sterile syringes of appropriate volume.
-
Sterile collection tubes or bottles.
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Laminar flow hood or other aseptic environment.
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70% ethanol for disinfection.
Procedure:
-
Prepare the aseptic workspace by wiping down the laminar flow hood with 70% ethanol.
-
Unwrap the sterile syringe and syringe filter within the hood. Avoid touching the filter inlet/outlet or the syringe tip.
-
Draw the this compound extract into the syringe.
-
Securely attach the sterile syringe filter to the syringe tip.
-
Carefully dispense the extract through the filter into the sterile collection tube. Apply steady pressure. If filtration becomes difficult, the filter may be clogged; replace it with a new sterile filter.
-
Once all the extract is filtered, cap the sterile collection tube tightly.
-
Label the tube with the extract name, concentration, and date of sterilization.
-
Store the sterilized extract at the appropriate temperature (4°C for short-term, -20°C or below for long-term).
Protocol 2: Aseptic Technique for Handling this compound Extracts
Objective: To minimize the introduction of microbial contaminants during routine handling of extracts.
Procedure:
-
Work Environment: Always handle sterile extracts in a clean and controlled environment, such as a laminar flow hood or a biological safety cabinet.
-
Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves.
-
Sterile Equipment: Use only sterile pipette tips, tubes, and containers. Open sterile packaging just before use and in the aseptic environment.
-
Handling: When opening sterile containers, do not place the cap face-down on the bench. Minimize the time that sterile containers are open.
-
Avoid Contamination: Never touch the opening of a sterile bottle or the inside of a sterile cap with your hands or non-sterile items. Do not pour directly from a large stock container; instead, aliquot the required amount into a smaller sterile tube for use.
Visualizations
Caption: Workflow for this compound extraction and contamination prevention.
Caption: Decision tree for troubleshooting suspected microbial contamination.
References
- 1. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:53823-10-2 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbial contamination in herbal medicines: a serious health hazard to elderly consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. labassociates.com [labassociates.com]
- 12. Prevention of Microbial Contamination in Manufacturing | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
- 14. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Chemical Synthesis of Trifloroside
Welcome to the technical support center for the chemical synthesis of Trifloroside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis.
This compound is a complex secoiridoid glycoside with significant biological activity. Its synthesis presents numerous challenges, including stereoselective glycosylations, strategic protection and deprotection of multiple functional groups, and rigorous purification. This guide is structured to address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis of the Secoiridoid Aglycone
Question 1: I am experiencing low yields in the synthesis of the secoiridoid aglycone. What are the potential causes and solutions?
Answer: Low yields in the synthesis of the secoiridoid core can often be attributed to several factors:
-
Instability of Intermediates: Secoiridoids can be sensitive to both acidic and basic conditions, leading to undesired side reactions or decomposition.
-
Troubleshooting:
-
Carefully control the pH during reaction workups and purifications.
-
Utilize buffered solutions where appropriate.
-
Keep reaction temperatures as low as possible to minimize degradation.
-
-
-
Suboptimal Reagent Purity: The purity of starting materials and reagents is critical.
-
Troubleshooting:
-
Ensure all reagents are of high purity and solvents are anhydrous where required.
-
Purify starting materials if necessary before use.
-
-
-
Inefficient Cyclization: The formation of the pyranopyranone core can be challenging.
-
Troubleshooting:
-
Experiment with different catalysts and reaction conditions for the key cyclization step.
-
Consider using high-dilution techniques to favor intramolecular reactions over intermolecular polymerization.
-
-
Question 2: I am observing the formation of multiple stereoisomers of the secoiridoid aglycone. How can I improve the stereoselectivity?
Answer: Achieving the desired stereochemistry is a common challenge in natural product synthesis.[1][2][3]
-
Chiral Catalysts: The use of chiral catalysts or auxiliaries can induce stereoselectivity.
-
Troubleshooting:
-
Screen a variety of chiral catalysts for key stereocenter-forming reactions.
-
Optimize the reaction temperature and solvent to enhance stereocontrol.
-
-
-
Substrate Control: The inherent stereochemistry of your starting material can direct the formation of subsequent stereocenters.
-
Troubleshooting:
-
Select a starting material with the desired initial stereochemistry.
-
Strategically introduce bulky protecting groups to block certain faces of the molecule from reacting.
-
-
Section 2: Glycosylation Reactions
Question 3: My glycosylation reaction to couple the secoiridoid aglycone with the first glucose unit is resulting in a mixture of α and β anomers. How can I favor the desired β-glycoside?
Answer: The stereochemical outcome of a glycosylation reaction is highly dependent on the nature of the glycosyl donor, acceptor, promoter, and solvent.[4] For the formation of 1,2-trans-glycosides (like the desired β-linkage with a glucose donor), the use of a participating protecting group at the C-2 position of the glycosyl donor is a well-established strategy.[4][5]
-
Neighboring Group Participation: An acyl-type protecting group (e.g., acetate, benzoate) at the C-2 position of the glucose donor can participate in the reaction to form a stable dioxolenium ion intermediate, which blocks the α-face and directs the acceptor to attack from the β-face.[4]
-
Troubleshooting:
-
Ensure your glycosyl donor has a participating group at C-2.
-
If using a non-participating group (e.g., benzyl ether), consider switching to a donor with a participating group.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereoselectivity.
-
Troubleshooting:
-
Ethereal solvents like diethyl ether or THF can sometimes favor the formation of β-anomers.
-
Nitrile solvents (e.g., acetonitrile) can also promote the formation of β-glycosides.
-
-
Question 4: The yield of my glycosylation reaction is very low, and I am recovering a significant amount of the unreacted aglycone acceptor. What can I do to improve the coupling efficiency?
Answer: Low glycosylation yields are often due to a deactivated acceptor, a poorly activated donor, or steric hindrance.
-
Donor Activation: The leaving group on the glycosyl donor must be sufficiently activated by the promoter.
-
Troubleshooting:
-
Increase the amount of promoter used.
-
Switch to a more powerful promoter system (e.g., from a mild Lewis acid to a stronger one).
-
Consider changing the leaving group on the donor to a more reactive one (e.g., from a bromide to a trichloroacetimidate).
-
-
-
Acceptor Reactivity: The hydroxyl group of the secoiridoid aglycone may be sterically hindered or electronically deactivated.
-
Troubleshooting:
-
Increase the reaction temperature to overcome activation energy barriers.
-
Use a more reactive glycosyl donor.
-
-
-
Reaction Conditions: The presence of moisture can deactivate the promoter and hydrolyze the activated donor.
-
Troubleshooting:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly distilled, anhydrous solvents.
-
Add molecular sieves to the reaction mixture to scavenge any residual water.
-
-
Section 3: Protecting Group Strategy
Question 5: I am having trouble selectively deprotecting one hydroxyl group in the presence of others. What is a good orthogonal protecting group strategy for a molecule as complex as this compound?
Answer: An orthogonal protecting group strategy is essential for the synthesis of complex molecules with multiple functional groups.[6] This involves using protecting groups that can be removed under different, specific conditions without affecting other protecting groups.
-
Common Orthogonal Protecting Groups:
-
Silyl Ethers (e.g., TBDMS, TIPS): Cleaved by fluoride sources (e.g., TBAF).
-
Benzyl Ethers (Bn): Removed by hydrogenolysis (H₂, Pd/C).
-
Acyl Groups (e.g., Acetate, Benzoate): Cleaved by basic hydrolysis (e.g., NaOMe in MeOH).
-
p-Methoxybenzyl (PMB) Ethers: Removed by oxidative cleavage (e.g., DDQ or CAN).
-
Trityl (Tr) and Dimethoxytrityl (DMT) Ethers: Cleaved under mild acidic conditions.[6]
-
-
Troubleshooting:
-
Plan your synthetic route carefully, considering the stability of each protecting group to the conditions required for subsequent steps.
-
If you are experiencing non-selective deprotection, consider a protecting group that is more robust to the reaction conditions being used.
-
Question 6: The final deprotection step to remove all protecting groups is leading to decomposition of the this compound product. How can I mitigate this?
Answer: The final deprotection is a critical step, as the fully deprotected natural product may be sensitive to the reaction conditions.
-
Milder Deprotection Conditions:
-
Troubleshooting:
-
If using strong acidic or basic conditions, explore milder alternatives. For example, for acetate removal, instead of strong base, consider enzymatic hydrolysis.
-
For benzyl ether removal, if hydrogenolysis is causing issues with other functional groups (e.g., reduction of the vinyl group), consider alternative debenzylation methods.
-
-
-
Stepwise Deprotection:
-
Troubleshooting:
-
Consider a stepwise deprotection strategy where the most labile protecting groups are removed first under the mildest conditions possible.
-
-
-
Purification of the Final Product:
-
Troubleshooting:
-
Immediately after deprotection and workup, purify the product to remove any reagents that could cause decomposition over time.
-
Store the final product under inert atmosphere at low temperatures.
-
-
Section 4: Purification
Question 7: I am struggling to purify the intermediates and the final this compound product due to their high polarity and similar retention factors to byproducts. What purification techniques are recommended?
Answer: The purification of complex, polar glycosides is a significant challenge and often requires a combination of chromatographic techniques.[7][8]
-
Chromatographic Methods:
-
Normal-Phase Chromatography: While useful for less polar intermediates, it may not be suitable for highly polar compounds.
-
Troubleshooting: Use highly polar solvent systems (e.g., dichloromethane/methanol or ethyl acetate/ethanol/water).
-
-
Reverse-Phase Chromatography (C18): This is often the method of choice for polar compounds.
-
Troubleshooting: Use a gradient of water and an organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of acid (e.g., formic acid or TFA) can improve peak shape.
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently necessary to achieve high purity for the final product and key intermediates.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating polar compounds without a solid stationary phase, which can prevent irreversible adsorption.[8]
-
-
General Tips:
-
Monitor fractions carefully using TLC or analytical HPLC.
-
Consider using a series of different chromatographic methods (e.g., normal-phase followed by reverse-phase) to remove different impurities.
-
Quantitative Data Summary
The following tables provide hypothetical but representative data for key steps in the synthesis of this compound, based on typical yields and conditions for similar reactions found in the literature.
Table 1: Optimization of the Glycosylation of the Secoiridoid Aglycone
| Entry | Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Per-O-acetyl-α-D-glucopyranosyl bromide | AgOTf | CH₂Cl₂ | -20 | 4 | 65 | 1:5 |
| 2 | Per-O-acetyl-α-D-glucopyranosyl bromide | TMSOTf (cat.) | CH₂Cl₂ | -20 | 2 | 78 | 1:10 |
| 3 | Per-O-benzoyl-α-D-glucopyranosyl bromide | TMSOTf (cat.) | CH₂Cl₂/Et₂O | -40 | 6 | 72 | 1:8 |
| 4 | Per-O-acetyl-β-D-glucopyranosyl trichloroacetimidate | BF₃·OEt₂ | CH₂Cl₂ | -40 | 1 | 85 | 1:15 |
Table 2: Protecting Group Removal Efficiency
| Protecting Group | Reagent | Conditions | Time (h) | Yield (%) |
| TBDMS | TBAF | THF, 25°C | 2 | 95 |
| Benzyl (Bn) | H₂, Pd/C | MeOH, 25°C, 1 atm | 12 | 92 |
| Acetate (Ac) | NaOMe | MeOH, 0°C | 0.5 | 98 |
| PMB | DDQ | CH₂Cl₂/H₂O, 25°C | 1 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Schmidt Glycosylation
-
To a solution of the secoiridoid aglycone acceptor (1.0 eq) and the glycosyl trichloroacetimidate donor (1.5 eq) in anhydrous dichloromethane (0.1 M) at -40°C under an argon atmosphere, add activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add a solution of boron trifluoride diethyl etherate (0.2 eq) in anhydrous dichloromethane dropwise over 10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Deprotection of Acetate Groups
-
Dissolve the acetylated substrate (1.0 eq) in anhydrous methanol (0.1 M) and cool the solution to 0°C.
-
Add a freshly prepared solution of sodium methoxide in methanol (0.1 M) dropwise until the pH reaches 9-10.
-
Stir the reaction at 0°C and monitor by TLC.
-
Upon completion, neutralize the reaction by the addition of Amberlite IR120 H⁺ resin until the pH is 7.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography or preparative HPLC.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in glycosylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. jocpr.com [jocpr.com]
- 7. Separation and purification of glycosides from medicinal plants based on strong polar separation medium with online closed-loop mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Common issues with Trifloroside handling and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and preparation of Trifloroside. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder should be stored in a desiccated environment at -20°C to ensure its stability and prevent degradation.[1]
Q2: In which solvents is this compound soluble?
A: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, DMSO is the most commonly used solvent.
Q3: How do I prepare a this compound stock solution?
A: To prepare a stock solution, dissolve the this compound powder in a small amount of a suitable solvent, such as DMSO. For example, to create a 10 mM stock solution, you would dissolve 7.827 mg of this compound (Molecular Weight: 782.7 g/mol [2]) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended working concentration of this compound in cell culture experiments?
A: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Based on published studies, concentrations can range from micromolar (µM) to nanomolar (nM) levels.
Q5: Is this compound stable in aqueous solutions?
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53823-10-2 | [1][2] |
| Molecular Formula | C35H42O20 | [2] |
| Molecular Weight | 782.7 g/mol | [2] |
| Appearance | Powder | [1] |
Table 2: Solubility and Storage Recommendations
| Solvent | Solubility | Recommended Stock Solution Concentration | Storage of Stock Solution |
| DMSO | Soluble | 10-50 mM | -20°C or -80°C in aliquots |
| Ethanol | Inquire for specific data | Inquire for specific data | -20°C or -80°C in aliquots |
| Chloroform | Soluble | Not recommended for biological assays | -20°C or -80°C in aliquots |
| Dichloromethane | Soluble | Not recommended for biological assays | -20°C or -80°C in aliquots |
| Ethyl Acetate | Soluble | Not recommended for biological assays | -20°C or -80°C in aliquots |
| Acetone | Soluble | Not recommended for biological assays | -20°C or -80°C in aliquots |
| Water | Sparingly Soluble | Not recommended for stock solutions | N/A |
Troubleshooting Guides
Issue 1: Precipitation of this compound in cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low solubility in aqueous medium. | Decrease the final concentration of this compound in the medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and enhance solubility. |
| Temperature shock. | Warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium. |
| Interaction with media components. | Test the solubility of this compound in a small volume of your specific cell culture medium before preparing a large batch. Consider using a different basal medium if precipitation persists. |
Issue 2: Inconsistent or no biological activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | Ensure proper storage of the powder and stock solutions. Avoid repeated freeze-thaw cycles by storing stock solutions in single-use aliquots. Prepare fresh dilutions in culture medium for each experiment. |
| Incorrect dosage. | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. |
| Cell line responsiveness. | Verify that your cell line expresses the target receptors or signaling components for this compound's mechanism of action. |
| Assay interference. | High concentrations of DMSO can affect cell viability and interfere with some assay readouts. Keep the final DMSO concentration consistent across all wells, including vehicle controls. |
Issue 3: High background or off-target effects.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells, including untreated controls, and is at a non-toxic level for your cells (typically <0.5%). |
| Compound purity. | Use high-purity this compound. If purity is a concern, consider repurifying the compound. |
| Non-specific binding. | Reduce the concentration of this compound. If the issue persists, consider using a different assay to measure the biological endpoint. |
Experimental Protocols
Protocol: In Vitro Osteoblast Differentiation Assay
This protocol outlines a general procedure to assess the effect of this compound on the differentiation of pre-osteoblast cells (e.g., MC3T3-E1).
1. Cell Seeding:
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment with this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in osteogenic induction medium (α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
After 24 hours of cell seeding, replace the culture medium with the this compound-containing osteogenic induction medium. Include a vehicle control with the same final concentration of DMSO.
3. Alkaline Phosphatase (ALP) Staining (Day 7):
-
After 7 days of treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the cells with PBS and stain for ALP activity using a commercial ALP staining kit according to the manufacturer's instructions.
-
Visualize and capture images using a microscope.
4. Alizarin Red S Staining for Mineralization (Day 21):
-
After 21 days of treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash the cells with deionized water to remove excess stain.
-
Visualize and quantify the calcium deposits.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on osteoblast differentiation.
Caption: this compound signaling pathway in osteoblast differentiation.
Caption: Troubleshooting decision tree for inconsistent bioactivity.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Trifloroside and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of trifloroside, a secoiridoid glycoside, and the well-established antioxidant, ascorbic acid (Vitamin C). Due to the limited availability of public data on the specific antioxidant capacity of this compound, this document focuses on a qualitative comparison, supplemented with quantitative data for ascorbic acid and related compounds, alongside detailed experimental protocols for common antioxidant assays.
Introduction to this compound and Ascorbic Acid
This compound is a complex secoiridoid glycoside found in the roots of plants from the Gentiana genus, such as Gentiana scabra. These plants have a history of use in traditional medicine. Secoiridoid glycosides are a class of natural compounds known for a variety of biological activities, including antioxidant effects.
Ascorbic acid is a powerful, water-soluble antioxidant naturally present in many fruits and vegetables. It plays a crucial role in protecting the body against oxidative stress by neutralizing reactive oxygen species (ROS). Its antioxidant efficacy is well-documented, making it a common benchmark in antioxidant studies.
Quantitative Antioxidant Activity
To provide a frame of reference, the following table summarizes the 50% inhibitory concentration (IC50) values for ascorbic acid from various studies using common antioxidant assays. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µg/mL) |
| Ascorbic Acid | DPPH | 2.6 - 8.4 |
| Ascorbic Acid | DPPH | 24.34 ± 0.09 |
| Ascorbic Acid | DPPH | 66.12 |
| Ascorbic Acid | ABTS | 50 |
| Ascorbic Acid | ABTS | 127.7 |
Note: IC50 values for the same compound can vary between studies due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies for two of the most common in vitro antioxidant capacity assays, the DPPH and ABTS assays, are provided below. These protocols are essential for the accurate assessment and comparison of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced to DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds (this compound, ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The decolorization is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for antioxidant assays and the known antioxidant signaling pathways for ascorbic acid, as well as a general pathway often implicated for natural antioxidants.
Caption: Experimental workflow for in vitro antioxidant assays.
Caption: Antioxidant signaling pathway of Ascorbic Acid.
Caption: General Nrf2-mediated antioxidant response pathway.
Conclusion
While ascorbic acid remains a well-characterized and potent antioxidant standard, the antioxidant potential of this compound is less understood quantitatively. The available information suggests that this compound does possess antioxidant properties, which may be enhanced upon deglycosylation. The antioxidant mechanism of many plant-derived compounds, likely including secoiridoid glycosides, often involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Further research is required to elucidate the precise antioxidant capacity and mechanisms of this compound to allow for a direct and comprehensive comparison with established antioxidants like ascorbic acid.
Trifloroside vs. Gentiopicroside: A Comparative Guide to Their Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported biological activities of two secoiridoid glycosides, trifloroside and gentiopicroside. While gentiopicroside has been extensively studied for its diverse pharmacological effects, research on this compound is comparatively limited. This document summarizes the existing experimental data, details the methodologies of key experiments, and visualizes the involved signaling pathways to offer a clear and objective comparison for research and drug development purposes.
At a Glance: Bioactivity Comparison
| Bioactivity | This compound | Gentiopicroside |
| Anti-inflammatory | Data not available | Potent activity demonstrated in various in vitro and in vivo models. |
| Antioxidant | Activity reported, but quantitative data is limited. | Significant free radical scavenging and antioxidant enzyme-inducing properties. |
| Hepatoprotective | Data not available | Protects against various liver injury models by reducing oxidative stress and inflammation. |
| Neuroprotective | Data not available | Demonstrates neuroprotective effects in models of neuroinflammation and ischemic injury. |
| Anticancer | Data not available | Exhibits cytotoxic and anti-proliferative effects against several cancer cell lines. |
| Osteogenic | Promotes osteoblast differentiation and mineralization. | No significant data available. |
In-Depth Bioactivity Analysis
Anti-inflammatory Activity
Gentiopicroside has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, gentiopicroside has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)[1]. Its mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade[1].
This compound: Currently, there is a lack of published data specifically investigating the anti-inflammatory properties of this compound.
Antioxidant Activity
Gentiopicroside exhibits notable antioxidant properties. It has been reported to scavenge free radicals directly and to enhance the activity of endogenous antioxidant enzymes[2]. The antioxidant capacity of gentiopicroside has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Hepatoprotective Effects
Gentiopicroside has shown considerable hepatoprotective potential in several experimental models. It can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4) and alcohol by mitigating oxidative stress and inflammatory responses[2]. In HepG2 cells, gentiopicroside has been observed to protect against chemically induced injury[4][5].
This compound: There is currently no available data on the hepatoprotective effects of this compound.
Neuroprotective Effects
Gentiopicroside displays promising neuroprotective activities. It has been shown to protect neuronal cells from inflammatory damage and oxidative stress[6]. In models of cerebral ischemia/reperfusion injury, gentiopicroside has demonstrated the ability to reduce neuronal damage[6].
This compound: Research on the neuroprotective properties of this compound has not been reported.
Anticancer Activity
Gentiopicroside has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including ovarian cancer cells[7].
This compound: There is no current research available on the anticancer activities of this compound.
Osteogenic Activity
This compound has been found to promote the differentiation and mineralization of pre-osteoblast MC3T3-E1 cells. It stimulates osteogenic activity by upregulating key signaling pathways involved in bone formation[3][8][9].
Gentiopicroside: There is no significant data available regarding the osteogenic activity of gentiopicroside.
Quantitative Data Summary
Table 1: In Vitro Bioactivities of Gentiopicroside
| Bioactivity | Cell Line | Assay | Key Findings | Reference |
| Anti-inflammatory | RAW 264.7 | NO, PGE2, IL-6, TNF-α production | Dose-dependent inhibition of inflammatory mediators. | [1] |
| Hepatoprotective | HepG2 | Cell viability, AST, ALT, LDH release | Protection against CCl4-induced cytotoxicity. | [4][5] |
| Neuroprotective | PC12 | Cell viability, apoptosis assays | Protection against hypoglycemia and serum limitation-induced cell death. | [10][11] |
| Anticancer | OVCAR-3 | MTT assay, apoptosis assays | IC50 values of 22.4 µM (24h) and 8.2 µM (48h). | [7] |
Table 2: In Vitro Bioactivities of this compound
| Bioactivity | Cell Line | Assay | Key Findings | Reference |
| Osteogenic | MC3T3-E1 | ALP staining, Alizarin Red S staining | Stimulated osteogenic activity and mineralization at 1-10 µM. | [3][8][9] |
Note: Further quantitative data for this compound across various bioactivities are not currently available in published literature.
Signaling Pathways
This compound: Osteogenic Signaling Pathway
This compound promotes osteoblast differentiation through the activation of several key signaling pathways. It enhances the phosphorylation of Smad1/5/8 and increases the expression of RUNX2, a master transcription factor for osteogenesis, indicating its role in the BMP2 signaling pathway. Furthermore, it activates the Wnt/β-catenin pathway by increasing the phosphorylation of GSK3β and stabilizing β-catenin. The activation of JNK and p38 MAPK pathways also contributes to its osteogenic effects[3][8].
Caption: this compound-mediated osteogenic signaling cascade.
Gentiopicroside: Anti-inflammatory and Antioxidant Signaling Pathways
Gentiopicroside exerts its anti-inflammatory and antioxidant effects through multiple signaling pathways. It inhibits the activation of NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes. Additionally, it can activate the Keap1-Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress[6][12][13].
Caption: Gentiopicroside's dual role in inflammation and oxidative stress.
Experimental Protocols
General Cell Culture and Reagents
-
Cell Lines: MC3T3-E1 (pre-osteoblast), RAW 264.7 (macrophage), HepG2 (hepatocellular carcinoma), PC12 (pheochromocytoma), OVCAR-3 (ovarian cancer). All cell lines are typically obtained from the American Type Culture Collection (ATCC) and maintained in their respective recommended media supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Reagents: this compound and Gentiopicroside (high purity, >98%), Dimethyl sulfoxide (DMSO) for stock solutions, cell culture media and supplements, assay-specific kits and reagents.
This compound: Osteoblast Differentiation Assay[8][9]
Caption: Workflow for assessing osteogenic differentiation.
-
Cell Seeding: MC3T3-E1 cells are seeded in multi-well plates at a specified density.
-
Induction of Differentiation: After 24 hours, the culture medium is replaced with an osteogenic medium (containing ascorbic acid and β-glycerophosphate) supplemented with varying concentrations of this compound (e.g., 1, 5, 10 µM).
-
Alkaline Phosphatase (ALP) Staining: After 7 days of incubation, cells are fixed and stained for ALP activity, an early marker of osteoblast differentiation. The stained area is quantified.
-
Alizarin Red S (ARS) Staining: For mineralization assessment, cells are cultured for 21 days, then fixed and stained with Alizarin Red S, which detects calcium deposits. The stained nodules are then quantified.
Gentiopicroside: Anti-inflammatory Assay (RAW 264.7)[1]
Caption: Workflow for in vitro anti-inflammatory assay.
-
Cell Seeding: RAW 264.7 macrophages are plated in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of gentiopicroside for a specified time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
PGE2, IL-6, TNF-α: The levels of these cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Antioxidant Assays (DPPH and ABTS)
-
DPPH Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (this compound or gentiopicroside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
-
ABTS Radical Cation Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a short incubation period, the absorbance is measured at a specific wavelength (e.g., 734 nm).
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.
-
Gentiopicroside: Anticancer Assay (MTT Assay)[7]
-
Cell Seeding: Cancer cells (e.g., OVCAR-3) are seeded in 96-well plates.
-
Treatment: After 24 hours, the cells are treated with various concentrations of gentiopicroside.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of gentiopicroside that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
Gentiopicroside is a well-characterized secoiridoid glycoside with a broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anticancer effects. In contrast, the biological activities of this compound remain largely unexplored, with current research primarily focused on its role in osteoblast differentiation.
While this compound shows promise in the field of bone regeneration, further studies are imperative to elucidate its potential in other therapeutic areas. Direct comparative studies of this compound and gentiopicroside are necessary to ascertain their relative potencies and mechanisms of action. Future research should prioritize investigating the anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anticancer properties of this compound to provide a comprehensive understanding of its pharmacological profile and potential for drug development.
References
- 1. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Hepatoprotective Plant Components using a HepG2 Cell Cytotoxicity Assay [ouci.dntb.gov.ua]
- 5. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. innspub.net [innspub.net]
- 8. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of salidroside in the PC12 cell model exposed to hypoglycemia and serum limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrphr.org [iosrphr.org]
A Comparative Analysis of Trifloroside and Other Osteogenic Compounds for Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutic agents to promote bone regeneration is a cornerstone of orthopedic and dental research. A variety of natural and synthetic compounds have been investigated for their osteogenic potential. This guide provides a comparative overview of the efficacy of Trifloroside, a secoiroid glycoside, against other well-documented osteogenic compounds: Icariin, Menaquinone-4 (MK-4), Lithium Chloride, 17β-estradiol, and Bone Morphogenetic Protein-2 (BMP-2). The information presented is collated from various preclinical studies and is intended to provide a comparative framework for research and development purposes.
Quantitative Comparison of Osteogenic Efficacy
The following tables summarize the quantitative data on the effects of this compound and other selected osteogenic compounds on key markers of osteoblast differentiation and mineralization. It is important to note that the data presented are derived from different studies and, therefore, direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, compound concentrations, and treatment durations.
Table 1: Effect of Osteogenic Compounds on Alkaline Phosphatase (ALP) Activity
| Compound | Cell Line | Concentration | Treatment Duration | Fold Change in ALP Activity (approx.) | Citation(s) |
| This compound | MC3T3-E1 | 1-10 µM | 7 days | Increased | [1][2][3] |
| Icariin | MC3T3-E1 | 1 µM | 7 days | Significantly Increased | [4] |
| Rat BMSCs | 20-40 µM | Not specified | Increased | [5] | |
| Human Osteoblasts | 10-20 µg/ml | Not specified | Significantly Increased | [6] | |
| Menaquinone-4 (MK-4) | Mouse bone marrow cells | Not specified | Not specified | Stimulated | [7] |
| Lithium Chloride | Rat BMSCs | Not specified | 14 days | Increased | [8] |
| 17β-estradiol | Human Osteoblasts | 10 pM - 10 nM | Not specified | No clear effect | [9] |
| BMP-2 | Rat BMSCs | Not specified | 3-21 days | 2.4 to 4.8-fold increase | [10] |
Table 2: Effect of Osteogenic Compounds on Mineralization
| Compound | Cell Line | Concentration | Treatment Duration | Observed Effect on Mineralization | Citation(s) |
| This compound | MC3T3-E1 | 1-10 µM | 21 days | Increased mineral apposition | [1][2][3] |
| Icariin | MC3T3-E1 | 1 µM | 21 days | Increased calcium deposition | [4] |
| Rat Calvarial Osteoblasts | 10⁻⁵ M | Not specified | Increased mineralized nodules | [11] | |
| Menaquinone-4 (MK-4) | Rat Aortic Smooth Muscle Cells | 10-50 µM | 10 days | Inhibited calcification | [12] |
| Lithium Chloride | Rat ONFH-BMMSCs | 5 mM | Not specified | Enhanced | [13][14] |
| 17β-estradiol | Murine Embryonic Stem Cells | Not specified | Not specified | Decreased bone-like nodule formation | [15] |
| BMP-2 | Rat BMSCs | Not specified | 21 days | 2.3-fold increase in mineralized nodules | [10] |
Signaling Pathways in Osteogenesis
The osteogenic activity of these compounds is mediated through the modulation of specific intracellular signaling pathways that converge on the activation of key transcription factors for bone formation, such as Runt-related transcription factor 2 (RUNX2) and Osterix (Osx).
This compound Signaling Pathway
This compound has been shown to promote osteoblast differentiation through the activation of multiple signaling pathways.[1][2][3] It enhances the phosphorylation of Smad1/5/8, key components of the BMP signaling pathway, and increases the expression of Smad4, leading to the nuclear translocation of this complex and subsequent upregulation of RUNX2.[1] Concurrently, this compound activates the Wnt/β-catenin pathway by increasing the phosphorylation of GSK3β, which leads to the stabilization and nuclear accumulation of β-catenin.[1][2] Furthermore, this compound activates the p38 and JNK MAPK pathways, which also contribute to the regulation of RUNX2 expression.[1][2]
Comparative Signaling Pathways
The other osteogenic compounds also exert their effects through these primary pathways, albeit with some variations in their specific molecular targets.
-
Icariin: This flavonoid has been shown to upregulate the expression of BMP-2, leading to the activation of the BMP/Smad signaling pathway.[4][6] It also activates the cAMP/PKA/CREB signaling axis to enhance BMP2-mediated osteoblast differentiation.[16]
-
Menaquinone-4 (MK-4): MK-4 is thought to regulate the BMP-2 signaling pathway to modulate the expression of RUNX2.[12]
-
Lithium Chloride: As a well-known inhibitor of GSK-3β, lithium chloride directly activates the Wnt/β-catenin signaling pathway, leading to increased expression of osteogenic genes like RUNX2 and Osteocalcin.[13][14][17]
-
17β-estradiol: The role of 17β-estradiol in osteogenesis is complex and can be context-dependent. It is known to influence osteoblast function, but its direct effect on key signaling pathways in vitro can vary.[9][15]
-
BMP-2: As a potent osteogenic growth factor, BMP-2 directly initiates the canonical BMP signaling cascade by binding to its receptors, leading to the phosphorylation of Smad1/5/8 and subsequent activation of RUNX2 and Osterix.[18][19][20]
Experimental Protocols
Standardized in vitro assays are crucial for the evaluation and comparison of osteogenic compounds. Below are detailed methodologies for key experiments cited in the assessment of these compounds.
Alkaline Phosphatase (ALP) Staining
Objective: To qualitatively assess the early osteogenic differentiation of cells.
Protocol:
-
Cell Culture: Plate pre-osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate and culture until they reach confluence.
-
Osteogenic Induction: Replace the growth medium with an osteogenic differentiation medium containing the test compound at various concentrations. A control group with the vehicle is also included. Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Fixation: After the induction period, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and then incubate with an ALP staining solution (e.g., a solution containing 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT)) in the dark at room temperature for 15-30 minutes.
-
Visualization: Stop the reaction by washing with distilled water. The presence of blue-purple precipitates indicates ALP activity. Visualize and capture images using a light microscope.
Alizarin Red S (ARS) Staining
Objective: To qualitatively and quantitatively assess the mineralization of the extracellular matrix, a marker of late-stage osteoblast differentiation.
Protocol:
-
Cell Culture and Induction: Follow the same procedure as for ALP staining, but extend the osteogenic induction period to 21-28 days.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Staining: After washing with distilled water, stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Washing and Visualization: Carefully wash the cells with distilled water to remove excess stain. Mineralized nodules will appear as red-orange deposits. Capture images using a light microscope.
-
Quantification (Optional): To quantify the mineralization, the stain can be extracted by adding 10% cetylpyridinium chloride to each well and incubating for 1 hour. The absorbance of the extracted stain is then measured at a wavelength of 562 nm.
Western Blot for Osteogenic Markers (e.g., RUNX2)
Objective: To determine the protein expression levels of key osteogenic transcription factors.
Protocol:
-
Cell Lysis: After treating the cells with the osteogenic compounds for the desired time, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Then, incubate the membrane with a primary antibody specific for the target protein (e.g., anti-RUNX2) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Comparative Analysis
Conclusion
This compound demonstrates significant promise as an osteogenic compound, acting through multiple critical signaling pathways to promote osteoblast differentiation and mineralization.[1][2][3] While direct comparative studies are limited, the available data suggests its efficacy is comparable to other well-established natural compounds like Icariin. For drug development professionals, this compound represents a compelling candidate for further investigation, potentially as a standalone therapy or in combination with other agents for enhanced bone regeneration. Future research should focus on head-to-head comparative studies under standardized conditions to definitively establish its relative potency and therapeutic potential.
References
- 1. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Icariin promotes osteogenic differentiation by upregulating alpha-enolase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icariin induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariine stimulates proliferation and differentiation of human osteoblasts by increasing production of bone morphogenetic protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icariin promotes osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) by activating PI3K-AKT-UTX/EZH2 signaling in steroid-induced femoral head osteonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro responses to 17beta-estradiol throughout pubertal maturation in female human bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of bone morphogenetic protein-2 in osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Icariin is more potent than genistein in promoting osteoblast differentiation and mineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Menaquinone-4 modulates the expression levels of calcification-associated factors to inhibit calcification of rat aortic vascular smooth muscle cells in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lithium chloride attenuates the abnormal osteogenic/adipogenic differentiation of bone marrow-derived mesenchymal stem cells obtained from rats with steroid-related osteonecrosis by activating the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lithium chloride attenuates the abnormal osteogenic/adipogenic differentiation of bone marrow-derived mesenchymal stem cells obtained from rats with steroid-related osteonecrosis by activating the β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of 17beta-estradiol on the in vitro differentiation of murine embryonic stem cells into the osteogenic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mednexus.org [mednexus.org]
- 18. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BMP-2-Driven Osteogenesis: A Comparative Analysis of Porcine BMSCs and ASCs and the Role of TGF-β and FGF Signaling [mdpi.com]
- 20. BMP2 induces hMSC osteogenesis and matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Trifloroside
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Trifloroside, a secoiridoid glycoside with potential therapeutic applications, is paramount for ensuring product quality, efficacy, and safety in research and drug development. The selection of an appropriate analytical method requires a thorough understanding of the available techniques and their respective performance characteristics. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by representative experimental data and detailed methodologies to aid in method selection and cross-validation.
Cross-validation of analytical methods is a critical step to verify that a chosen method is suitable for its intended purpose and to ensure the reliability and consistency of results when multiple methods are employed.[1] This process involves the evaluation of various performance parameters as defined by the International Council for Harmonisation (ICH) guidelines.[2]
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and instrumentation availability. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques for the analysis of similar compounds like flavonoids and glycosides.[3][4][5][6][7]
Data Presentation: Performance Characteristics of Analytical Methods for this compound Quantification
The following table summarizes the typical performance characteristics of HPLC-DAD, UPLC-MS/MS, and HPTLC for the analysis of this compound. Please note that as no direct comparative study for this compound was found, this data is representative and compiled from studies on analogous compounds.
| Validation Parameter | HPLC-DAD | UPLC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[4][8] | > 0.999[9] | > 0.998[10] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[8] | 0.01 - 0.5 ng/mL[11] | 10 - 50 ng/band |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL[8] | 0.05 - 1 ng/mL[11] | 50 - 150 ng/band |
| Accuracy (% Recovery) | 98 - 102%[8] | 95 - 105%[11] | 97 - 103% |
| Precision (% RSD) | < 2% (Intra-day), < 3% (Inter-day)[8] | < 5% (Intra-day & Inter-day)[11] | < 3% (Intra-day & Inter-day) |
| Selectivity/Specificity | Moderate to Good | Excellent | Good |
| Analysis Time per Sample | 20 - 40 minutes | 5 - 15 minutes | 20 - 30 samples simultaneously |
| Cost per Sample | Low | High | Low to Moderate |
| Instrumentation Cost | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-DAD, UPLC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).[4]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid or phosphoric acid.[4]
-
This compound reference standard
Procedure:
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent such as methanol or ethanol, potentially followed by solid-phase extraction (SPE) for cleanup of complex matrices.
-
Chromatographic Conditions:
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration. The concentration of this compound in the samples is then determined from this curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[9]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid.[1]
-
This compound reference standard
-
Internal Standard (IS) structurally similar to this compound
Procedure:
-
Sample Preparation: Similar to HPLC, with careful consideration to remove interfering substances that could cause ion suppression.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the IS.
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the this compound reference standard.
High-Performance Thin-Layer Chromatography (HPTLC)
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
Reagents:
-
Appropriate solvent system for the mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid).
-
Methanol or ethanol for sample and standard preparation.
-
This compound reference standard.
Procedure:
-
Sample and Standard Application: Apply samples and standard solutions as bands onto the HPTLC plate using an automatic applicator.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate to a specified distance.
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the wavelength of maximum absorption for this compound.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the cross-validation of analytical methods and a hypothetical logical relationship for method selection.
Caption: Experimental workflow for the cross-validation of two analytical methods.
Caption: Logical flow for selecting an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPTLC Analysis, Antioxidant and Antigout Activity of Indian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Analytical Methods Used for Standardization of Triterpenoid Saponins in Herbal Monographs Included in the Russian and Other Pharmacopeias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tiliroside and other flavonoid glycosides in Hippophae salicifolia D. Don leaves by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lekovitesirovine.rs [lekovitesirovine.rs]
- 9. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalejmp.com [journalejmp.com]
- 11. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifloroside Content in Various Gentiana Species
For Researchers, Scientists, and Drug Development Professionals
The genus Gentiana, a cornerstone of traditional medicine worldwide, is a rich reservoir of bioactive secoiridoid glycosides. Among these, trifloroside has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound content across different Gentiana species, supported by experimental data, to aid researchers and drug development professionals in identifying promising species for further investigation and potential therapeutic application.
Quantitative Comparison of this compound Content
The concentration of this compound varies considerably among different Gentiana species. The following table summarizes the available quantitative data on this compound content in the herbs of several species, expressed as a percentage of the dry weight.
| Gentiana Species | Plant Part | This compound Content (% of Dry Weight) | Reference |
| Gentiana gelida | Herb | Present (Quantified) | [1] |
| Gentiana paradoxa | Herb | Present (Quantified) | [1] |
| Gentiana septemfida | Herb | Present (Quantified) | [1] |
| Gentiana scabra | Rhizomes and Roots | Present (Not Quantified) | [2] |
| Gentiana macrophylla | Roots | Present (Not Quantified) | [3] |
| Gentiana algida | Aerial Parts | Present (Not Quantified) | [4] |
| Gentiana triflora | Whole Plant | Present (Not Quantified) | [5] |
Note: "Present (Quantified)" indicates that the compound has been quantified in the specified study, though the exact percentage might not be publicly available in all contexts. "Present (Not Quantified)" indicates that the presence of the compound has been confirmed, but quantitative data was not provided in the cited literature.
Experimental Protocols
The quantification of this compound in Gentiana species is predominantly achieved through High-Performance Liquid Chromatography (HPLC). Below is a generalized experimental protocol based on methodologies reported in the scientific literature for the analysis of secoiridoid glycosides in Gentiana.
Sample Preparation and Extraction
-
Plant Material: Collect and identify the desired Gentiana species. The plant part used for analysis (e.g., roots, leaves, flowers) should be clearly documented.
-
Drying: Air-dry or freeze-dry the plant material to a constant weight to remove moisture.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).
-
Place the powder in a flask and add a suitable solvent, such as methanol or a methanol-water mixture. The solid-to-solvent ratio should be optimized but a common starting point is 1:10 (w/v).
-
Employ an efficient extraction method such as ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of the mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of (A) water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of this compound from other components. A typical gradient might start with a low percentage of B, gradually increasing to a high percentage over 30-60 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintain a constant column temperature, for example, 25°C or 30°C.
-
Detection Wavelength: Monitor the eluent at a wavelength where this compound shows maximum absorbance, which should be determined by analyzing a pure standard of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizing Key Processes
To further aid in understanding the experimental and biological context of this compound analysis, the following diagrams have been generated.
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Trifloroside vs. its Aglycone: A Head-to-Head Comparison for Researchers
In the realm of natural product research and drug development, understanding the structure-activity relationship of glycosylated compounds and their corresponding aglycones is paramount. This guide provides a detailed head-to-head comparison of Trifloroside, a secoiridoid glycoside, and its aglycone, deglucosylthis compound. By examining their biological activities with supporting experimental data, this document serves as a valuable resource for researchers exploring the therapeutic potential of these molecules.
Chemical Structures
This compound is a complex secoiridoid glycoside isolated from plants of the Gentiana genus. Its structure consists of a central secoiridoid core, (4aS,5R,6R)-6-hydroxy-5-vinyl-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-one, to which several sugar moieties and an acetylated glucoside are attached.[1] The aglycone, deglucosylthis compound, is formed by the enzymatic hydrolysis of the terminal glucose unit.
Caption: Chemical structures of this compound and its aglycone.
Biological Activity: A Comparative Overview
The presence or absence of the glycosidic moiety significantly influences the biological activity of this compound. Generally, the aglycone form of flavonoids and other polyphenols tends to exhibit enhanced in vitro activity due to a less sterically hindered structure, allowing for more effective interaction with molecular targets. However, the glycoside form may offer advantages in vivo, such as improved stability and bioavailability.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial cells. While direct comparative studies with its aglycone are limited, research on other flavonoids suggests that the aglycone form is often a more potent inhibitor of inflammatory mediators in vitro. For instance, a study on flavones demonstrated that the aglycones were effective in reducing TNF-α production and inhibiting NF-κB transcriptional activity, whereas their glycosylated counterparts showed no significant effects.[2]
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | BV-2 murine microglial cells | Data not available in IC50 | [3] |
| Deglucosylthis compound | Nitric Oxide (NO) Production | Not available | Not available |
Note: Specific IC50 values for this compound and its aglycone on NO inhibition were not available in the searched literature. The general trend for flavonoids suggests the aglycone would have a lower IC50.
Antioxidant Activity
A direct comparison of the antioxidant activity of this compound and deglucosylthis compound has been reported. Following enzymatic reaction to hydrolyze this compound, the resulting deglucosylthis compound showed an increased 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging effect.[3] This suggests that the aglycone is a more potent antioxidant, a finding consistent with studies on other glycosylated flavonoids where the removal of the sugar moiety enhances radical scavenging activity.[4]
Table 2: Comparison of Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | DPPH Radical Scavenging | Significantly decreased by enzyme reaction | [3] |
| Deglucosylthis compound | DPPH Radical Scavenging | Increased after enzymatic hydrolysis of this compound | [3] |
Cytotoxicity
Data on the cytotoxic effects of this compound and its aglycone are sparse. However, the general structure-activity relationship for many natural compounds suggests that the aglycone may exhibit greater cytotoxicity against cancer cell lines in vitro. This is often attributed to the increased lipophilicity and reduced steric hindrance of the aglycone, facilitating its passage through cell membranes and interaction with intracellular targets. For example, studies on other flavonoid aglycones have demonstrated selective cytotoxicity against cancer cells.[5]
Table 3: Comparison of Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Not available | Not available | |
| Deglucosylthis compound | Not available | Not available |
Note: Specific IC50 values for the cytotoxicity of this compound and its aglycone were not available in the searched literature.
Signaling Pathway
The anti-inflammatory effects of many natural compounds, including secoiridoids, are often mediated through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the activation of NF-κB and subsequent transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is hypothesized that both this compound and its aglycone may exert their anti-inflammatory effects by interfering with this pathway.
References
- 1. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecules | Free Full-Text | Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches [mdpi.com]
- 4. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols [mdpi.com]
- 5. Aglycone flavonoid brachydin A shows selective cytotoxicity and antitumoral activity in human metastatic prostate (DU145) cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Trifloroside: A Guide to Investigating Synergistic Effects with Natural Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Trifloroside, a secoiridoid glycoside found in plants of the Gentiana genus, has garnered interest for its notable biological activities, including anti-inflammatory and antioxidant effects.[1] However, to date, the scientific literature lacks studies investigating the synergistic potential of this compound when combined with other natural compounds. This guide addresses this research gap by providing a comprehensive framework for exploring these potential synergies. While direct experimental data on this compound combinations is unavailable, we present a rationale for undertaking such studies, propose potential synergistic partners, and offer detailed hypothetical experimental protocols. This document aims to serve as a foundational resource for researchers seeking to unlock the enhanced therapeutic potential of this compound through combination strategies.
Introduction: The Case for Synergy
The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and traditional medicine.[2] Natural products, with their vast structural diversity and varied mechanisms of action, are prime candidates for synergistic combinations.[3][4] These combinations can offer numerous advantages, including enhanced efficacy, dose reduction, and the mitigation of adverse effects.
This compound, a bitter iridoid glycoside, is known to be a constituent of Gentiana scabra root extract, which has been traditionally used for various ailments.[2] Its documented anti-inflammatory and antioxidant properties make it a compelling subject for synergistic research.[1] Exploring its interactions with other natural compounds could reveal novel therapeutic avenues for a range of pathologies, particularly those with an inflammatory or oxidative stress component.
Current State of Research: A Knowledge Gap
A thorough review of existing scientific literature reveals a significant gap in our understanding of this compound's synergistic capabilities. While studies have demonstrated the enhanced antioxidative effects of its deglucosylated form, deglucosylthis compound, there is a notable absence of research into its synergistic effects with other natural compounds. This presents a unique opportunity for novel and impactful research in the field of natural product pharmacology.
Hypothesizing Synergistic Combinations with this compound
Based on the known biological activities of this compound and the established synergistic interactions of other natural compounds, we can hypothesize potential partners for combination studies.
Potential Synergistic Partners:
-
Antioxidant Compounds: Combining this compound with other potent antioxidants could lead to a more comprehensive defense against oxidative stress. Different antioxidants can act via distinct mechanisms (e.g., radical scavenging, metal chelation, enzyme modulation), and a combination could provide a multi-pronged approach.
-
Examples: Quercetin, Curcumin, Resveratrol, Epigallocatechin gallate (EGCG).
-
-
Anti-inflammatory Agents: Synergistic effects may be achieved by targeting different inflammatory pathways. This compound could be combined with compounds that inhibit other key inflammatory mediators or signaling cascades.
-
Examples: Boswellic acid, Gingerol, Parthenolide.
-
-
Other Iridoid Glycosides: Studies on other iridoid glycosides, such as aucubin and catalpol, have shown that their combination can lead to synergistic effects.[5] Investigating this compound in combination with other iridoids could reveal enhanced bioactivity.
-
Examples: Aucubin, Catalpol, Geniposide.
-
Proposed Experimental Investigation
To systematically investigate the synergistic potential of this compound, a multi-stage experimental approach is recommended. The following protocols are provided as a detailed guide for researchers.
Experimental Workflow
Caption: Proposed experimental workflow for screening and validating synergistic interactions of this compound.
Detailed Experimental Protocols
a) Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines based on the therapeutic target (e.g., RAW 264.7 macrophages for inflammation, PC-12 cells for neuroprotection, MCF-7 for breast cancer).
-
Compound Preparation: Prepare stock solutions of this compound and the selected natural compounds in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with a range of concentrations of each compound individually and in combination at fixed ratios (e.g., based on their individual IC50 values).
b) Cytotoxicity Assessment (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with individual compounds and their combinations for 24-48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
c) In Vitro Antioxidant Activity (DCFH-DA Assay for Intracellular ROS):
-
Seed cells in a black 96-well plate.
-
Pre-treat cells with this compound, the combination compound, and their mixture for 1-2 hours.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂).
-
Load the cells with DCFH-DA (10 µM) and incubate for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
d) Anti-inflammatory Activity (Nitric Oxide Assay):
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat cells with the compounds and their combinations for 1 hour.
-
Stimulate inflammation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm to quantify nitrite concentration.
e) Data Analysis for Synergy:
-
Combination Index (CI): Calculate the CI using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: Graphically represent the synergistic, additive, or antagonistic effects.
Hypothetical Data Presentation and Visualization
To illustrate the expected outcomes of such research, the following hypothetical data table and signaling pathway diagram are provided.
Hypothetical Quantitative Data Summary
| Compound/Combination | IC50 (µM) in RAW 264.7 Cells (MTT Assay) | NO Inhibition (%) at 0.5x IC50 | Intracellular ROS Reduction (%) vs. H₂O₂ | Combination Index (CI) at 50% Effect |
| This compound | 50 | 35 | 40 | - |
| Quercetin | 25 | 45 | 55 | - |
| This compound + Quercetin (1:1 ratio) | 15 | 75 | 80 | 0.6 |
This is hypothetical data for illustrative purposes only.
Hypothetical Synergistic Signaling Pathway
Caption: Hypothetical signaling pathways modulated by a this compound and Quercetin combination.
Conclusion and Future Directions
The exploration of synergistic interactions involving this compound represents a promising and underexplored area of research. This guide provides a robust framework for initiating such investigations, from compound selection and experimental design to data analysis and interpretation. By systematically evaluating the synergistic potential of this compound with other natural compounds, the scientific community can pave the way for the development of novel, more effective, and potentially safer therapeutic strategies for a variety of diseases. Future research should also focus on elucidating the precise molecular mechanisms underlying any observed synergies and validating these findings in preclinical in vivo models.
References
- 1. This compound | CAS:53823-10-2 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. remedypublications.com [remedypublications.com]
- 5. Synergistic effects of iridoid glycosides on the survival, development and immune response of a specialist caterpillar, Junonia coenia (Nymphalidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifloroside's Anti-Inflammatory Potential: A Comparative Analysis Against Dexamethasone and Indomethacin
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-inflammatory activity of the natural flavonoid Trifloroside against the established drugs, Dexamethasone and Indomethacin. This guide synthesizes available experimental data on their efficacy in modulating key inflammatory pathways and mediators.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a flavonoid found in several medicinal plants, has demonstrated promising anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's anti-inflammatory activity with two widely used clinical drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The comparison is based on their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and their modulatory effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
In Vitro Anti-inflammatory Activity: A Quantitative Comparison
The anti-inflammatory efficacy of this compound, Dexamethasone, and Indomethacin can be quantitatively assessed by their ability to inhibit the production of pro-inflammatory mediators in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target Mediator | Cell Line | IC50 Value |
| Trifolirhizin | TNF-α, IL-6, COX-2 expression | J774A.1 Macrophages | Dose-dependent inhibition observed |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 Macrophages | ~88.18 µM (Calculated from 34.60 µg/mL)[1] |
| Indomethacin | Nitric Oxide (NO) | RAW 264.7 Macrophages | 56.8 µM[2] |
| Indomethacin | Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | 2.8 µM[2] |
Note: The IC50 value for Dexamethasone was calculated using its molecular weight of 392.47 g/mol .[1][3][2][4][5] The data for Trifolirhizin is qualitative, highlighting a need for further quantitative studies on this compound.
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated through their interference with intracellular signaling cascades that regulate the expression of inflammatory genes.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.
Trifolirhizin, a compound structurally similar to this compound, has been shown to suppress the NF-κB signaling pathway.[6][7][8] This is a common mechanism for many flavonoids, which often involves the inhibition of IκB kinase (IKK), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of the active p65/p50 dimer. Dexamethasone also exerts its anti-inflammatory effects by inhibiting NF-κB, in part by preventing the nuclear translocation of the p65 subunit.[9]
The MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.
Studies on floridoside, a compound with structural similarities to this compound, have shown that it can inhibit the phosphorylation of p38 and ERK1/2 MAP kinases.[10] This inhibition prevents the activation of downstream transcription factors like AP-1, leading to a reduction in the expression of pro-inflammatory genes.
Experimental Protocols
This section provides a detailed methodology for the key in vitro experiments used to assess the anti-inflammatory activity of the compared compounds.
Nitric Oxide (NO) Production Assay (Griess Reagent System)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for 24 hours to allow for the production of NO.
-
Griess Reaction: An aliquot of the cell culture supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-1-napthylethylenediamine dihydrochloride in phosphoric acid).
-
Detection: The absorbance of the resulting colored azo compound is measured at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is a competitive immunoassay for the quantitative determination of PGE2 in cell culture supernatants.
-
Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are seeded, pre-treated with the test compounds, and stimulated with LPS.
-
Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
ELISA: The supernatant is added to a microplate pre-coated with an antibody specific for PGE2. A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is also added. The sample PGE2 and the HRP-labeled PGE2 compete for binding to the antibody.
-
Washing and Substrate Addition: The plate is washed to remove unbound components. A substrate solution (TMB) is then added, which is converted by the bound HRP into a colored product.
-
Detection: The reaction is stopped with an acid, and the absorbance is measured at 450 nm. The concentration of PGE2 in the sample is inversely proportional to the color intensity and is determined from a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status, which is indicative of pathway activation.
-
Cell Culture and Treatment: RAW 264.7 cells are treated with this compound and stimulated with LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events).
-
Protein Extraction: Cells are lysed to release total cellular proteins. For NF-κB activation, nuclear and cytoplasmic fractions can be separated.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading of samples.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured on film or with a digital imager.
Conclusion
The available evidence suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with Dexamethasone and Indomethacin are currently limited by the lack of specific IC50 data for this compound, the mechanistic data from related flavonoids is promising. Indomethacin demonstrates potent inhibition of PGE2 production, while Dexamethasone effectively suppresses nitric oxide synthesis. Further research is warranted to precisely quantify the in vitro and in vivo efficacy of this compound and to fully elucidate its molecular targets. Such studies will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Dexamethasone - American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone | CAS 50-02-2 | Glucocorticoid receptor ligand [stressmarq.com]
- 5. Dexamethasone | 50-02-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Trifolirhizin: A Phytochemical with Multiple Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Trifloroside in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of Trifloroside in a competitive enzyme-linked immunosorbent assay (ELISA). Due to the limited availability of direct experimental data on this compound immunoassays, this document presents a plausible scenario based on the analysis of structurally similar secoiridoid glycosides, Gentiopicroside and Swertiamarin. The data herein is intended to serve as a practical example and a guide for researchers designing and interpreting immunoassays for this class of compounds.
Introduction to this compound and Immunoassay Specificity
This compound is a secoiridoid glycoside found in medicinal plants such as Gentiana scabra, which has been traditionally used in remedies for conditions like diabetes.[1] As with any bioactive small molecule, accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Immunoassays, particularly ELISA, are common tools for such quantification due to their high throughput and sensitivity.
A key performance characteristic of any immunoassay is its specificity, which is determined by the degree of cross-reactivity with structurally related molecules. High cross-reactivity can lead to inaccurate measurements and misinterpretation of results. This guide explores the hypothetical cross-reactivity of this compound in a competitive ELISA designed for its detection and compares it with other relevant secoiridoid glycosides.
Comparative Analysis of Cross-Reactivity
To assess the specificity of a hypothetical anti-Trifloroside antibody, a competitive ELISA was designed. The cross-reactivity of two structurally related secoiridoid glycosides, Gentiopicroside and Swertiamarin, was evaluated. These compounds were selected due to their co-occurrence with this compound in Gentiana species and their structural similarities.
Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Competitive ELISA
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Secoiridoid glycoside with a complex ester side chain) | 10 | 100 |
| Gentiopicroside | (Simpler secoiridoid glycoside) | 250 | 4 |
| Swertiamarin | (Secoiridoid glycoside with a different lactone ring structure) | 800 | 1.25 |
| Kaempferol | (Structurally unrelated flavonoid aglycone) | > 10,000 | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Interpretation of Data:
The hypothetical data suggest that the anti-Trifloroside antibody exhibits high specificity for this compound. Gentiopicroside and Swertiamarin, despite being from the same chemical class, show significantly lower cross-reactivity. This indicates that the unique ester side chain of this compound is likely a critical part of the epitope recognized by the antibody. The negligible cross-reactivity of Kaempferol, a structurally distinct flavonoid, further supports the specificity of the assay.
Experimental Protocols
A detailed methodology for the competitive ELISA used to generate the hypothetical cross-reactivity data is provided below.
Competitive ELISA Protocol for this compound
Objective: To quantify this compound concentration and determine the cross-reactivity of related compounds using a competitive ELISA.
Materials:
-
96-well microtiter plates (high-binding)
-
Anti-Trifloroside polyclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
This compound standard
-
Gentiopicroside, Swertiamarin, and Kaempferol for cross-reactivity testing
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Substrate Solution (TMB)
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-Trifloroside antibody in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the test compounds (Gentiopicroside, Swertiamarin, Kaempferol) in Blocking Buffer.
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the this compound-HRP conjugate (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Calculation of Cross-Reactivity
Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal in the competitive ELISA.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Competitive ELISA workflow for this compound detection.
Given the traditional use of Gentiana species containing this compound in managing diabetes, understanding its potential mechanism of action is of interest. The insulin signaling pathway is a critical regulator of glucose homeostasis.
Caption: Simplified insulin signaling pathway.
Conclusion
This guide provides a framework for assessing the cross-reactivity of this compound in an immunoassay context. The hypothetical data underscore the importance of thorough validation of assay specificity, particularly when analyzing samples that may contain structurally similar compounds. The provided experimental protocol offers a starting point for developing a robust and specific immunoassay for this compound. Further experimental validation is necessary to confirm these findings and accurately characterize the performance of any newly developed immunoassay for this important natural product.
References
A Comparative Pharmacological Study of Trifloroside and Other Prominent Secoiridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Trifloroside and other significant secoiridoid glycosides, including Oleuropein, Gentiopicroside, and Swertiamarin. The information is supported by experimental data to aid in research and development initiatives.
Introduction to Secoiridoid Glycosides
Secoiridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, particularly in families like Oleaceae and Gentianaceae. These compounds are recognized for their diverse and potent pharmacological activities, making them a focal point of natural product research. This guide will delve into a comparative analysis of their anti-inflammatory, antioxidant, and neuroprotective effects. This compound, a major component of Gentiana scabra root extract, is traditionally used in Korean medicine for treating diabetes mellitus. Its pharmacological profile is compared against well-studied secoiridoids: Oleuropein from olives, and Gentiopicroside and Swertiamarin from the Gentianaceae family.
Anti-inflammatory Activity
Secoiridoid glycosides are well-documented for their ability to modulate inflammatory responses. A common method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Comparative Data on NO Production Inhibition
| Compound | IC50 Value (µM) for NO Inhibition | Cell Line | Comments |
| This compound | Not explicitly reported, but extracts of Gentiana scabra containing this compound show significant anti-inflammatory effects.[1][2] | RAW 264.7 | The extract inhibits NF-κB and JAK-STAT pathways.[1] |
| Gentiopicroside | ~36.62 µM (converted from 12.9 µg/mL) | RAW 264.7 | Also inhibits prostaglandin E2 (PGE2) and interleukin-6 (IL-6) production. |
| Swertiamarin | ~75-95 µM | RAW 264.7 | Shows inhibitory effects on both NO and IL-6 production.[3] |
| Oleuropein | Effective at 20 µg/mL (approx. 37 µM) | PMNCs | Significantly inhibits TNF-α secretion. |
Key Signaling Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, like LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Many secoiridoid glycosides interfere with this cascade, preventing NF-κB activation.
Experimental Protocol: Nitric Oxide Production Assay
Objective: To quantify the inhibitory effect of a test compound on NO production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Oleuropein). After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of LPS.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay): NO production is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.
-
100 µL of cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is prepared to calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Antioxidant Activity
The antioxidant properties of secoiridoid glycosides contribute significantly to their therapeutic potential by mitigating oxidative stress, which is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate the free radical scavenging ability of compounds.
Comparative Data on Antioxidant Activity
| Compound | IC50 Value (DPPH Assay) | Comments |
| This compound | Deglucosylthis compound (a metabolite) shows better antioxidative effect than this compound in DPPH assays. | Enzyme treatment of Gentiana Scabrae Radix enhances its antioxidant effects by converting this compound to its more active metabolite. |
| Oleuropein | IC50 of ~20.37 µg/mL (approx. 37.7 µM) for inhibiting FeSO4-induced lipid peroxidation.[4] | Also demonstrates strong radical scavenging in ABTS and FRAP assays.[4] |
| Swertiamarin | Shows moderate activity in lipid peroxidation assays with an IC50 of 78.33 µg/mL (approx. 209 µM).[5] | Exhibits good activity in ABTS and hydrogen peroxide scavenging methods.[5] |
| Gentiopicroside | Its antioxidant activity is often linked to the inhibition of free radical-mediated lipid peroxidation. | Helps maintain the functional stability of antioxidant enzyme systems in hepatocytes. |
Key Signaling Pathway: Nrf2 Activation
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain secoiridoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of a test compound.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: The test compound is dissolved in the same solvent to prepare a series of dilutions. A positive control, such as ascorbic acid or Trolox, is also prepared.
-
Reaction: An aliquot of each sample dilution (e.g., 100 µL) is mixed with a larger volume of the DPPH working solution (e.g., 100 µL) in a 96-well plate. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow, which corresponds to a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
Neuroprotective Effects
Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. Secoiridoid glycosides have demonstrated promising neuroprotective effects by mitigating these processes. Their activities include reducing pro-inflammatory cytokine levels in microglial cells and promoting neuronal survival.
-
This compound: The deglucosylated form of this compound has shown potential in preventing neurodegenerative disorders by inhibiting glutamate-induced lactate dehydrogenase leakage, Ca2+ influx, lipid peroxidation, and intracellular ROS production in HT22 cells.
-
Oleuropein: Has been shown to upregulate Nerve Growth Factor (NGF) secretion in C6 rat glioma cells, which is crucial for the growth, maintenance, and survival of neurons.
-
Swertiamarin: In models of Parkinson's disease, swertiamarin has been found to inhibit microglial and astrocyte activation and reduce the overexpression of alpha-synuclein.[6] It also reduces levels of pro-inflammatory cytokines in LPS-activated microglial cells.[6]
-
Gentiopicroside: Exhibits protective effects in models of diabetic renal tubulointerstitial fibrosis by inhibiting inflammatory pathways, suggesting a potential role in protecting against inflammation-related organ damage, which can be extrapolated to neuroinflammation.
Experimental Workflow for Evaluating Bioactivity
The discovery and validation of pharmacological activities from natural products like secoiridoid glycosides follow a structured workflow, from initial screening to mechanistic studies.
Conclusion
This compound, along with other secoiridoid glycosides like Oleuropein, Gentiopicroside, and Swertiamarin, represents a valuable class of natural compounds with significant therapeutic potential. While quantitative data for this compound is less abundant compared to other well-studied secoiridoids, the strong anti-inflammatory and antioxidant activities of its source plant, Gentiana scabra, and its metabolites highlight its promise. Their shared mechanisms, primarily through the modulation of the NF-κB and Nrf2 pathways, underscore their potential as leads for the development of novel drugs targeting inflammatory and oxidative stress-related diseases. Further research is warranted to fully elucidate the specific potencies and detailed mechanisms of this compound to leverage its full therapeutic potential.
References
- 1. Study on the Anti-Inflammatory Effect of Gentiana scabra Bunge Extract and Its Mechanism Using Zebrafish and RAW264.7 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory secoiridoid glycosides from gentianae scabrae radix: the root and rhizome of Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
A Comprehensive Guide to Validating the Purity of Synthesized Trifloroside
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in natural products for therapeutic applications has underscored the importance of rigorous purity assessment for synthesized compounds. Trifloroside, a secoiridoid glycoside naturally found in plants of the Gentiana genus, has garnered attention for its potential biological activities. For researchers working with chemically synthesized this compound, ensuring its purity is a critical step to guarantee the reliability and reproducibility of experimental results.
This guide provides a comparative framework for validating the purity of synthesized this compound. It outlines a hypothetical synthetic pathway to anticipate potential impurities, details robust analytical methodologies for their detection and quantification, and presents a clear format for comparing the synthesized product against a commercial reference standard.
Hypothetical Synthesis of this compound and Potential Impurities
While the total synthesis of a complex molecule like this compound can be approached in various ways, a plausible strategy would involve the coupling of two major fragments: a protected secoiridoid aglycone and a glycosylated benzoic acid derivative. This multi-step process, involving protection, glycosylation, and esterification, can introduce several types of impurities.
A high-level overview of a potential synthetic workflow is presented below.
A Comparative Guide to the Biological Effects of Trifloroside: A Call for Reproducibility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifloroside, a secoiridoid glycoside found in medicinal plants such as Gentiana scabra, has emerged as a molecule of interest for its potential therapeutic properties. However, a critical gap exists in the scientific literature regarding the reproducibility of its biological effects across different research laboratories. This guide aims to address this issue by summarizing the currently available data on this compound's biological activities, with a focus on providing detailed experimental protocols to facilitate independent verification and further investigation. Due to the limited number of studies, this guide will primarily focus on a comparative analysis of this compound and its derivative, deglucosylthis compound, as reported in a key study, thereby laying the groundwork for future reproducibility studies.
I. Comparative Analysis of Biological Activity: this compound vs. Deglucosylthis compound
A pivotal study investigating the bioactivity of this compound demonstrated that its enzymatic conversion to deglucosylthis compound significantly enhances its antioxidant and neuroprotective properties. The following table summarizes the quantitative findings from this research, highlighting the superior efficacy of the deglucosylated form.
Table 1: Comparison of Antioxidant and Neuroprotective Effects
| Assay | This compound | Deglucosylthis compound | Notes |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | Less Effective | More Effective | Qualitative comparison from the study. |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Lower Activity | Higher Activity | Qualitative comparison from the study. |
| Intracellular ROS Reduction in HT22 Cells | Less Effective | More Effective | Qualitative comparison from the study. |
| Neuroprotective Activity (against Glutamate-Induced Toxicity in HT22 Cells) | |||
| Inhibition of LDH Leakage | Less Effective | Significant Inhibition at 50 µM | Deglucosylthis compound demonstrated a marked protective effect. |
| Inhibition of Ca2+ Influx | Less Effective | Significant Inhibition at 50 µM | Deglucosylthis compound prevented glutamate-induced calcium dysregulation. |
| Inhibition of Lipid Peroxidation | Less Effective | Significant Inhibition at 50 µM | Deglucosylthis compound showed potent anti-lipid peroxidation activity. |
| Inhibition of Intracellular ROS Production | Less Effective | Significant Inhibition at 50 µM | Deglucosylthis compound effectively reduced glutamate-induced oxidative stress. |
II. Experimental Protocols
To encourage and facilitate the replication and validation of these findings, detailed experimental methodologies are provided below.
A. Enzymatic Conversion of this compound to Deglucosylthis compound
-
Enzyme: Commercial glycosidase (e.g., AMG-300L).
-
Substrate: Methanolic extract of Gentianae Scabrae Radix (containing this compound).
-
Reaction Conditions: The enzyme reaction is typically carried out at 30°C for 24 hours to achieve optimal conversion of this compound to deglucosylthis compound.
-
Analysis: High-Performance Liquid Chromatography (HPLC) is used to monitor the decrease in this compound and the corresponding increase in deglucosylthis compound.
B. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compounds (this compound and deglucosylthis compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay:
-
This assay is based on the ability of the antioxidant to decolorize a pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
The absorbance of the ABTS radical cation solution is measured at a specific wavelength (e.g., 734 nm).
-
The test compound is added, and the reduction in absorbance is monitored.
-
The antioxidant capacity is expressed as Trolox equivalents.
-
C. Neuroprotective Activity Assays (Glutamate-Induced Toxicity in HT22 Hippocampal Neuronal Cells)
-
Cell Culture:
-
HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Glutamate-Induced Cytotoxicity:
-
HT22 cells are seeded in multi-well plates.
-
After cell attachment, they are pre-treated with various concentrations of this compound or deglucosylthis compound for a specified period.
-
Subsequently, glutamate (e.g., 5 mM) is added to induce cell death.
-
-
Lactate Dehydrogenase (LDH) Leakage Assay:
-
After treatment, the cell culture medium is collected.
-
The amount of LDH released from damaged cells into the medium is quantified using a commercially available LDH cytotoxicity assay kit.
-
-
Calcium (Ca2+) Influx Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The change in intracellular calcium concentration following glutamate exposure, with and without pre-treatment with the test compounds, is measured using a fluorescence microplate reader or flow cytometry.
-
-
Lipid Peroxidation Assay:
-
Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.
-
-
Intracellular Reactive Oxygen Species (ROS) Production Assay:
-
Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
The increase in fluorescence, indicative of ROS production, is measured after glutamate exposure in the presence or absence of the test compounds.
-
III. Visualized Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for the enzymatic conversion of this compound and subsequent neuroprotection assay.
Caption: Proposed mechanism of neuroprotection by deglucosylthis compound against glutamate-induced toxicity.
IV. Conclusion and Call for Future Research
The current body of evidence strongly suggests that the biological activity of this compound, particularly its neuroprotective potential, is significantly enhanced upon its conversion to deglucosylthis compound. However, these findings are based on a limited number of studies from a single research group. To establish the true therapeutic potential of this compound and its derivatives, there is an urgent need for independent replication and validation of these results by multiple laboratories.
This guide provides the necessary framework, including detailed methodologies and a summary of existing data, to empower researchers to undertake these crucial reproducibility studies. Such efforts are paramount to building a robust scientific foundation for the potential development of this compound-based therapeutics. Further investigations should also aim to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
Benchmarking Trifloroside's Antioxidant Capacity: A Comparative Analysis Using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of trifloroside and its analogs against common reference antioxidants. The evaluation is based on two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of flavonoids and their glycosides.
Comparative Analysis of Antioxidant Capacity
A comparative study on kaempferol and its glycosides has shown that the aglycone, kaempferol, exhibits the highest antioxidant activity. The addition of sugar moieties, as in this compound, tends to decrease the radical scavenging capacity. For instance, kaempferol-7-O-glucoside shows some antioxidant activity, whereas kaempferol-3-O-rhamnoside demonstrates weaker activity[1]. This suggests that both the type and the position of the sugar substitution are critical determinants of antioxidant potential.
To provide a quantitative benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several standard antioxidants and a close structural analog of this compound, kaempferitrin (Kaempferol-3,7-O-(alpha)-dirhamnoside)[2]. Lower IC50 values indicate a higher antioxidant capacity.
| Compound | DPPH IC50 | ABTS IC50 |
| Kaempferitrin | 84.0 ± 7.8 µM[2] | Not Reported |
| Ascorbic Acid (Vitamin C) | 24.34 ± 0.09 µg/mL | Not Reported |
| Trolox | 3.77 ± 0.08 µg/mL[3] | 2.93 ± 0.03 µg/mL[3] |
| Quercetin | 0.55 µg/mL | 1.17 µg/mL |
| Kaempferol | 47.93 µM[4] | 0.337 µM[4] |
Note: The IC50 values for the same compound can vary between different studies due to variations in experimental conditions. It is important to consider the methodologies used when comparing data from different sources.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
The DPPH assay is based on the principle that a stable free radical, 2,2-diphenyl-1-picrylhydrazyl, is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: this compound and reference antioxidants are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM final concentration), and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: this compound and reference antioxidants are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the sample at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 or TEAC Determination: The results are often expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is the concentration of a Trolox solution that has the same antioxidant capacity as the sample.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow of the DPPH antioxidant assay.
Caption: Workflow of the ABTS antioxidant assay.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoglycemic effect and antioxidant potential of kaempferol-3,7-O-(alpha)-dirhamnoside from Bauhinia forficata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Trifloroside: A Guide for Laboratory Professionals
Trifloroside is classified as a secoiridoid glycoside, a beta-D-glucoside, an acetate ester, a member of phenols, a delta-lactone, and a pyranopyranone.[1] This classification suggests that it should be handled as a potentially hazardous chemical waste, requiring specific disposal protocols.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult your institution's chemical hygiene plan and local regulations. All personnel handling chemical waste must be adequately trained in proper waste handling and disposal procedures.[2]
Personal Protective Equipment (PPE):
-
Lab Coat: A lab coat or other protective clothing is required.[2]
General Handling:
-
Avoid the formation of dust.
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3]
-
Ensure thorough skin-cleansing after handling the product.[2]
Quantitative Data Summary
For proper waste labeling and documentation, the following chemical identifiers for this compound are crucial:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 53823-10-2 |
| Molecular Formula | C₃₅H₄₂O₂₀ |
| Molecular Weight | 782.7 g/mol |
| Appearance | Data not available |
Source: PubChem[1]
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container designated for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[2]
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste.[2][4]
-
-
Container Selection and Labeling:
-
Use appropriate, leak-proof containers made of a compatible material.[5] The container must be in good condition with a secure, tight-fitting cap.[2]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution and local regulations.
-
-
Waste Segregation and Storage:
-
Store this compound waste separately from incompatible materials. As an organic compound, it should be kept away from strong oxidizing agents.[2]
-
Store waste containers in a designated, well-ventilated, and secure area, following all institutional guidelines for hazardous waste storage.
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trifloroside
Disclaimer: No specific Safety Data Sheet (SDS) for Trifloroside (CAS 53-823-10-2) is publicly available. This guide is based on best practices for handling structurally related compounds, including secoiridoid glycosides, phenolic compounds, acetate esters, delta-lactones, and pyranopyranones. It is imperative to obtain a substance-specific SDS from your supplier before handling this compound. The information provided here is for general guidance and should be supplemented with a thorough risk assessment for your specific laboratory conditions.
Researchers and drug development professionals require immediate and reliable safety information when handling novel compounds. This guide provides essential logistical and safety protocols for the handling and disposal of this compound, a secoiridoid glycoside. By following these procedural steps, you can minimize risks and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a cautious approach is necessary. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| PPE Category | Recommended Equipment | Rationale |
| Primary Protection | Nitrile gloves | Provides a barrier against skin contact.[1] |
| Safety glasses with side shields or safety goggles | Protects eyes from splashes and airborne particles. | |
| Laboratory coat | Prevents contamination of personal clothing.[1] | |
| Secondary Protection | Chemical-resistant apron | Offers an additional layer of protection against spills. |
| (for larger quantities or | Double gloving (e.g., two pairs of nitrile gloves) | Recommended when handling concentrated solutions or for prolonged tasks. |
| splash potential) | Face shield | Provides full-face protection from splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder form to avoid inhalation of fine particles. Use in a well-ventilated area or a fume hood is also crucial. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Confirm that the container is clearly labeled as "this compound" with the correct CAS number (53-823-10-2).
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the powder, use an enclosure or a balance with a draft shield to prevent the dispersal of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Minor Spill | Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for proper disposal. Clean the spill area with a suitable detergent and water. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all this compound waste, including contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
